Hyperforin
Description
This compound has been reported in Hypericum henryi, Hypericaceae, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3/t27-,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSZHKRKHXOAMG-HQKKAZOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891409 | |
| Record name | Hyperforin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
2.6X10-17 mm Hg at 25 °C | |
| Record name | HYPERFORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
11079-53-1 | |
| Record name | Hyperforin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011079531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyperforin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hyperforin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.3.1]non-3-ene-2,9-dione, 4-hydroxy-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-, (1R,5S,6R,7S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYPERFORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM741E34FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYPERFORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
70-80, 79-80 °C | |
| Record name | Hyperforin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYPERFORIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7646 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a complex prenylated phloroglucinol (B13840) derivative with significant antidepressant and anxiolytic properties.[1] Its intricate chemical architecture, characterized by a bicyclo[3.3.1]nonane core and multiple stereocenters, has been a subject of extensive research. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical methodologies related to this compound. It includes a summary of its spectroscopic and crystallographic data, detailed experimental protocols for its extraction and purification, and a visualization of its primary signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.
Chemical Structure and Properties
This compound is a lipophilic molecule with the chemical formula C35H52O4.[2] Its structure was first elucidated in 1975 and is characterized by a bridged bicyclic core derived from phloroglucinol, adorned with four isoprenyl side chains.[1] One of these chains is an isobutyryl group, while the other three are prenyl groups. The molecule also features a C8 quaternary stereocenter, which has posed a significant challenge in its total synthesis.[1]
IUPAC Name: (1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione.[1]
This compound is known to be unstable, particularly in the presence of light and oxygen, which can lead to the formation of various oxidation products.[1] It can also exist in different tautomeric forms.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H52O4 | [2] |
| Molar Mass | 536.797 g·mol−1 | [1] |
| Melting Point | 79–80 °C (174–176 °F) | [1] |
| Solubility in Water | 0.66 mg/mL (20 °C) | [1] |
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹³C NMR Spectral Data
The following table summarizes the ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 61.5 |
| C2 | 209.8 |
| C3 | 118.2 |
| C4 | 189.2 |
| C5 | 69.8 |
| C6 | 48.9 |
| C7 | 45.2 |
| C8 | 26.8 |
| C9 | 212.9 |
| C10 | 36.8 |
| C11 | 21.8 |
| C12 | 21.8 |
| C13 | 28.1 |
| C14 | 123.9 |
| C15 | 132.1 |
| C16 | 25.7 |
| C17 | 17.7 |
| C18 | 28.1 |
| C19 | 123.9 |
| C20 | 132.1 |
| C21 | 25.7 |
| C22 | 17.7 |
| C23 | 28.1 |
| C24 | 123.9 |
| C25 | 132.1 |
| C26 | 25.7 |
| C27 | 17.7 |
| C28 | 41.2 |
| C29 | 22.6 |
| C30 | 124.3 |
| C31 | 131.4 |
| C32 | 25.7 |
| C33 | 17.7 |
| C34 | 29.7 |
| C35 | 29.7 |
Stereochemistry
The absolute configuration of this compound was definitively established through X-ray crystallography of its p-bromobenzoate ester.[4][5] The molecule possesses several chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.
Crystallographic Data
While the absolute configuration of this compound has been determined by X-ray crystallography, the raw crystallographic information files (CIF) are not publicly available in open-access databases. Researchers seeking this detailed data should consult the primary literature reporting the crystal structure determination.[4][5]
Experimental Protocols
Extraction of this compound from Hypericum perforatum
This protocol describes a general method for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered Hypericum perforatum (St. John's Wort)
-
n-Hexane or Supercritical CO₂
-
Soxhlet apparatus (for n-hexane extraction) or Supercritical Fluid Extraction (SFE) system
-
Rotary evaporator
-
Filtration apparatus
Protocol (n-Hexane Extraction):
-
Place the dried and powdered Hypericum perforatum material into a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane.
-
Heat the flask to initiate the solvent cycle. The solvent vapor will travel up a distillation arm, condense, and drip down into the chamber housing the thimble.
-
Once the chamber is full, the solvent is siphoned back to the flask, carrying the extracted compounds.
-
Continue the extraction for a sufficient period (e.g., 4-6 hours) to ensure complete extraction.
-
After extraction, concentrate the n-hexane extract using a rotary evaporator to obtain the crude this compound-rich extract.
Protocol (Supercritical CO₂ Extraction):
-
Pack the dried and powdered Hypericum perforatum material into the extraction vessel of the SFE system.
-
Set the system parameters. A typical starting point is a pressure of 45 MPa and a temperature of 313 K.[6]
-
Pump supercritical CO₂ through the extraction vessel.
-
The extracted material is collected in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.
-
The resulting extract is a concentrated form of this compound.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of this compound from a crude extract.
Materials:
-
Crude this compound extract
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: 0.2% Formic acid in methanol (B129727) or acetonitrile
-
HPLC grade solvents
-
Syringe filters (0.45 µm)
Protocol:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
A gradient elution is typically used for optimal separation. A representative gradient is as follows:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 80% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the detector wavelength to 276 nm for monitoring this compound.[3]
-
Inject the filtered sample onto the column.
-
Collect the fraction corresponding to the this compound peak based on retention time.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
Signaling Pathways
This compound exerts its pharmacological effects through multiple mechanisms, primarily through the inhibition of neurotransmitter reuptake and the activation of the pregnane (B1235032) X receptor (PXR).
Neurotransmitter Reuptake Inhibition
This compound is a non-competitive inhibitor of the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[7][8] Unlike typical selective serotonin reuptake inhibitors (SSRIs), this compound does not directly bind to the neurotransmitter transporters. Instead, it is believed to increase the intracellular concentration of sodium ions (Na⁺), which in turn reduces the driving force for the sodium-dependent reuptake of these neurotransmitters.[7]
Figure 1. This compound's mechanism of neurotransmitter reuptake inhibition.
Pregnane X Receptor (PXR) Activation
This compound is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine.[9][10] Activation of PXR by this compound leads to the transcriptional upregulation of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein.[9] This mechanism is responsible for the well-documented drug-drug interactions associated with St. John's wort.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTRACTION OF this compound AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]
- 7. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Induced Activation of the Pregnane X Receptor Is Influenced by the Organic Anion-Transporting Polypeptide 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Psychoactive Component of St. John's Wort: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
St. John's wort (Hypericum perforatum) is a well-known herbal remedy, and extensive research has been dedicated to elucidating the neuropharmacological basis of its antidepressant effects. While the crude extract contains a multitude of bioactive compounds, including naphthodianthrones like hypericin (B1674126), and various flavonoids, a substantial body of evidence now points to the phloroglucinol (B13840) derivative, hyperforin , as the principal psychoactive constituent responsible for its therapeutic efficacy in mild to moderate depression.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols relevant to its study.
While hypericin was initially investigated for its monoamine oxidase (MAO) inhibitory activity, these effects were found to be weak and not clinically relevant at therapeutic doses.[4] In contrast, this compound has been demonstrated to be a potent, albeit non-competitive, inhibitor of the reuptake of a broad spectrum of neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[1][3] This wide-ranging activity profile distinguishes it from conventional synthetic antidepressants.
This document will detail the current understanding of this compound's molecular interactions, present key quantitative data in a structured format, provide comprehensive experimental methodologies for its investigation, and visualize the critical signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative data related to the primary psychoactive components of St. John's wort.
Table 1: Concentration of this compound and Hypericin in St. John's Wort Extracts
| Extract Type | This compound Concentration (% w/w) | Hypericin Concentration (% w/w) | Reference |
| Methanolic Extract | ~4.5% of dry weight | Not specified | |
| Standardized Extracts (e.g., WS® 5570, LI 160) | 3-6% | 0.12-0.3% |
Table 2: In Vitro Neurotransmitter Reuptake Inhibition by this compound
| Neurotransmitter | IC50 (µg/mL) | IC50 (µM) | Experimental System | Reference |
| Serotonin (5-HT) | 0.05-0.10 | ~0.09-0.19 | Rat brain synaptosomes | |
| Norepinephrine (NE) | 0.05-0.10 | ~0.09-0.19 | Rat brain synaptosomes | |
| Dopamine (DA) | 0.05-0.10 | ~0.09-0.19 | Rat brain synaptosomes | |
| GABA | 0.05-0.10 | ~0.09-0.19 | Rat brain synaptosomes | |
| L-Glutamate | ~0.5 | ~0.93 | Rat brain synaptosomes |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value | Unit | Dosing Conditions | Reference |
| Cmax | ~150 | ng/mL | 300 mg extract (14.8 mg this compound) | |
| Tmax | 3.5 | hours | 300 mg extract (14.8 mg this compound) | |
| t1/2 | 9 | hours | 300 mg extract (14.8 mg this compound) | |
| AUC(0-∞) | 1550.4 | h*ng/mL | 900 mg extract |
Table 4: Pharmacokinetic Parameters of Hypericin in Humans (Single Oral Dose)
| Parameter | Value | Unit | Dosing Conditions | Reference |
| Cmax | 3.8 | ng/mL | 900 mg extract | |
| Tmax | 7.9 | hours | 900 mg extract | |
| t1/2 | 18.71 | hours | 900 mg extract | |
| AUC(0-∞) | 78.33 | h*ng/mL | 900 mg extract |
Experimental Protocols
Synaptosomal Preparation and Neurotransmitter Uptake Assay
This protocol details the isolation of synaptosomes from rodent brain tissue and the subsequent measurement of neurotransmitter reuptake inhibition by this compound.
Materials:
-
Rodent brain tissue (e.g., rat cortex, striatum)
-
Homogenization buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors
-
Krebs-Ringer-HEPES (KRH) buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM glucose, 20 mM HEPES, pH 7.4
-
Radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]dopamine)
-
This compound and control compounds (e.g., selective serotonin reuptake inhibitors)
-
Glass-fiber filters
-
Scintillation fluid and counter
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Synaptosome Preparation:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Neurotransmitter Uptake Assay:
-
In a 96-well plate, pre-incubate synaptosomes (approximately 100-200 µg of protein per well) with varying concentrations of this compound or control compounds in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration close to its Km value.
-
Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.
-
Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a selective reuptake inhibitor.
-
Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the vehicle control wells and determine the IC50 value.
-
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral model to screen for antidepressant-like activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Cylindrical glass tanks (45 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
St. John's wort extract or purified this compound
-
Vehicle control (e.g., saline with a small amount of Tween 80)
Procedure:
-
Pre-test Session (Day 1):
-
Individually place each rat in a cylinder filled with water to a depth of 30 cm.
-
Allow the rat to swim for 15 minutes.
-
Remove the rat, dry it with a towel, and return it to its home cage. This session induces a state of behavioral despair.
-
-
Test Session (Day 2):
-
Administer the St. John's wort extract, this compound, or vehicle control orally or via intraperitoneal injection, typically 60 minutes before the test.
-
Place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session using a video camera for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility in the treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
In Vivo Microdialysis in Freely Moving Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
St. John's wort extract or purified this compound
Procedure:
-
Surgical Implantation of the Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid).
-
After a stable baseline of neurotransmitter levels is established (typically after 2-3 hours), administer the St. John's wort extract or this compound systemically.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.
-
Quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.
-
Express the results as a percentage of the baseline levels and compare the changes between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Neurotransmitter Reuptake Inhibition
This compound's primary mechanism of action involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels.[1] This leads to an influx of Na+ and Ca2+ into the presynaptic neuron. The resulting increase in intracellular Na+ concentration disrupts the sodium gradient across the neuronal membrane, which is the driving force for the reuptake of neurotransmitters by their respective transporters (SERT, DAT, NET). This indirect inhibition of reuptake leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: this compound's activation of TRPC6 channels leads to inhibited neurotransmitter reuptake.
Experimental Workflow for Assessing Antidepressant Activity
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like properties of a St. John's wort extract, from initial in vitro screening to in vivo behavioral and neurochemical analysis.
Caption: A typical workflow for evaluating the antidepressant potential of St. John's wort extract.
Conclusion
References
- 1. Molecular Mechanisms of Hypericin and this compound in Modulating Mammalian Neurotransmitter Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esalq.usp.br [esalq.usp.br]
Hyperforin's Antidepressant Action: A Deep Dive into the Molecular Mechanisms of a Key St. John's Wort Constituent
For Immediate Release
This technical guide provides an in-depth analysis of hyperforin, a primary active constituent of St. John's Wort (Hypericum perforatum), and its significant role in the plant's antidepressant effects. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's complex pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Executive Summary
This compound, a phloroglucinol (B13840) derivative, is a major contributor to the antidepressant properties of St. John's Wort. Its mechanism of action is multifaceted and distinct from conventional synthetic antidepressants. This compound acts as a broad-spectrum reuptake inhibitor of several key neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and L-glutamate.[1][2][3][4][5] This is not achieved by direct binding to transporter proteins, but rather through a novel mechanism involving the elevation of intracellular sodium concentrations ([Na+]i).[1][2][3] Furthermore, this compound has been identified as a specific activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, which contributes to its effects on intracellular ion gradients.[6][7][8] This guide will dissect these mechanisms, presenting the supporting experimental evidence and methodologies.
Molecular Mechanisms of Action
This compound's antidepressant activity stems from at least two primary, interconnected mechanisms: broad neurotransmitter reuptake inhibition and activation of TRPC6 channels.
Broad-Spectrum Neurotransmitter Reuptake Inhibition
Unlike typical antidepressants that competitively block transporter proteins, this compound inhibits neurotransmitter reuptake non-competitively.[9][10] It achieves this by increasing the intracellular concentration of sodium ions ([Na+]i).[1][9][10][11] The electrochemical gradient of sodium is the driving force for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. By elevating intracellular sodium, this compound diminishes this gradient, thereby reducing the efficiency of the neurotransmitter transporters.[12] This leads to a prolonged presence of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Kinetic analysis of serotonin reuptake in the presence of this compound demonstrates a significant decrease in the maximum velocity (Vmax) with little change to the Michaelis constant (Km), which is characteristic of noncompetitive inhibition.[10]
TRPC6 Channel Activation
A key molecular target of this compound is the TRPC6 channel, a non-selective cation channel permeable to both Ca2+ and Na+.[6][7][8][13] this compound has been identified as a specific activator of TRPC6 channels.[8] This activation leads to an influx of sodium and calcium ions, contributing to the aforementioned elevation of intracellular sodium and also initiating various downstream signaling cascades.[8][11] The this compound-induced activation of TRPC6 channels has been linked to neurotrophic effects, such as promoting neurite outgrowth, suggesting a role beyond simple neurotransmitter modulation.[8]
The following diagram illustrates the proposed signaling pathway for this compound's action:
Quantitative Data on this compound's Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound for the reuptake of various neurotransmitters. This data highlights its broad-spectrum activity.
| Neurotransmitter | Transporter | IC50 Value | Reference |
| Serotonin (5-HT) | SERT | 80 - 200 nmol/l | [14] |
| Norepinephrine (NE) | NET | 80 - 200 nmol/l | [14] |
| Dopamine (DA) | DAT | 80 - 200 nmol/l (approx. 0.05-0.10 µg/ml) | [14][15] |
| GABA | GAT | Inhibition demonstrated | [2][3] |
| L-Glutamate | EAATs | Inhibition demonstrated | [2][3] |
Note: IC50 values can vary depending on the experimental conditions and preparation.
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on several key in vitro experimental protocols.
Synaptosomal Neurotransmitter Reuptake Assay
This assay is fundamental to determining the inhibitory effect of this compound on neurotransmitter reuptake.
Objective: To measure the inhibition of radiolabeled neurotransmitter uptake into isolated nerve terminals (synaptosomes) by this compound.
Methodology:
-
Synaptosome Preparation:
-
Rodent brain tissue (e.g., cortex or striatum) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate undergoes differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated in a physiological buffer.
-
Various concentrations of this compound (or a control compound) are added.
-
A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) is added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).
-
-
Termination and Measurement:
-
Uptake is terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.
-
The filters are washed with ice-cold buffer to remove extracellular radiolabel.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is calculated.
-
The general workflow for this assay is depicted below:
Patch-Clamp Electrophysiology for TRPC6 Channel Activity
This technique is used to directly measure the ion currents mediated by TRPC6 channels in response to this compound.
Objective: To characterize the activation of TRPC6 channels by this compound in living cells.
Methodology:
-
Cell Preparation:
-
A cell line expressing TRPC6 channels (e.g., HEK-293 cells) is cultured on coverslips.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the resulting ionic currents across the membrane are measured.
-
-
This compound Application:
-
A solution containing this compound is perfused over the cell.
-
-
Data Acquisition and Analysis:
-
The changes in ion current following the application of this compound are recorded. The current-voltage relationship can be determined to characterize the properties of the activated channels.
-
Vesicular Monoamine Transport and pH Gradient Dissipation
In addition to its effects at the presynaptic membrane, this compound has been shown to inhibit the vesicular uptake of monoamines.[16] It achieves this by acting as a protonophore, dissipating the proton gradient (ΔpH) across the synaptic vesicle membrane.[12][16] This proton gradient is essential for the activity of the vesicular monoamine transporter 2 (VMAT2), which concentrates neurotransmitters into vesicles for subsequent release. By disrupting this gradient, this compound impairs the loading of neurotransmitters into synaptic vesicles.[16]
Conclusion and Future Directions
The antidepressant effects of this compound are mediated through a unique and complex set of mechanisms that distinguish it from conventional antidepressant drugs. Its ability to non-competitively inhibit the reuptake of a broad range of neurotransmitters via the modulation of intracellular sodium levels, coupled with its specific activation of TRPC6 channels, presents a novel pharmacological profile. Further research is warranted to fully elucidate the downstream consequences of TRPC6 activation and the interplay between this compound's various molecular targets. A deeper understanding of these mechanisms will be crucial for the development of new therapeutic agents for depressive disorders and for optimizing the clinical use of St. John's Wort extracts. The induction of cytochrome P450 enzymes by this compound also necessitates careful consideration of potential drug interactions.[2][3]
References
- 1. This compound--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The TRPC6 channel activator this compound induces the release of zinc and calcium from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - a key constituent of St. Johns wort specifically activates TRPC6 channels - MDC Repository [edoc.mdc-berlin.de]
- 9. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protonophore properties of this compound are essential for its pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. This compound represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. This compound inhibits vesicular uptake of monoamines by dissipating pH gradient across synaptic vesicle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Depression: A Technical Guide to the Diverse Biological Activities of Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is widely recognized for its antidepressant effects. However, a growing body of scientific evidence reveals a broad spectrum of pharmacological activities that extend far beyond its influence on neurotransmitter reuptake. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, inhibition of tumor invasion and angiogenesis, and modulation of key signaling cascades that govern cell growth and survival.[1][2]
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation(s) |
| K562 | Leukemia | 14.9 - 19.9 | [3] |
| U937 | Lymphoma | ~12.5 | [3] |
| LN229 | Glioblastoma | 14.9 - 19.9 | [3] |
| A375 | Melanoma | 2 - 4 | [2][4] |
| FO-1 | Melanoma | 2 - 4 | [2][4] |
| SK-Mel-28 | Melanoma | 2 - 4 | [2][4] |
| WM115 | Melanoma | See original source | [5] |
| WM266-4 | Melanoma | See original source | [5] |
Signaling Pathways
This compound's anticancer activity is mediated through complex signaling networks. One of the key pathways affected is the NF-κB signaling cascade, a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[6] Furthermore, this compound can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.[3][7]
Caption: this compound inhibits the canonical NF-κB signaling pathway.
References
- 1. This compound, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Elicits Cytostatic/Cytotoxic Activity in Human Melanoma Cell Lines, Inhibiting Pro-Survival NF-κB, STAT3, AP1 Transcription Factors and the Expression of Functional Proteins Involved in Mitochondrial and Cytosolic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Elicits Cytostatic/Cytotoxic Activity in Human Melanoma Cell Lines, Inhibiting Pro-Survival NF-κB, STAT3, AP1 Transcription Factors and the Expression of Functional Proteins Involved in Mitochondrial and Cytosolic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces apoptosis through extrinsic/intrinsic pathways and inhibits EGFR/ERK/NF-κB-mediated anti-apoptotic potential in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hyperforin Biosynthesis Pathway in Hypericum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericum perforatum L., commonly known as St. John's Wort, is a medicinal plant renowned for its antidepressant properties. The primary active constituent responsible for this therapeutic effect is hyperforin, a complex polyprenylated acylphloroglucinol. Understanding the intricate biosynthetic pathway of this compound is crucial for the metabolic engineering of this high-value compound, ensuring a consistent and high-quality supply for pharmaceutical applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It includes quantitative data on metabolite distribution, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in the field.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a complex process that involves the interplay of enzymes localized in different subcellular compartments. The pathway can be broadly divided into three key stages: the formation of the phloroglucinol (B13840) core, the supply of prenyl donors, and a series of prenylation and cyclization reactions. Recent advances, particularly through single-cell RNA sequencing, have identified a specialized cell type, termed "Hyper cells," where the de novo biosynthesis of this compound takes place.[1][2]
Formation of the Phloroglucinol Core
The initial step in this compound biosynthesis is the formation of the phlorisobutyrophenone (B1231217) (PIBP) scaffold, which constitutes the phloroglucinol core of the molecule. This reaction occurs in the cytosol and is catalyzed by Isobutyrophenone synthase (BUS) , a type III polyketide synthase.[3] BUS catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[3] Isobutyryl-CoA is derived from the branched-chain amino acid valine.[4]
Supply of Prenyl Donors
The subsequent steps in the pathway involve the addition of isoprenoid moieties, which are supplied by the methylerythritol phosphate (B84403) (MEP) pathway . This pathway, localized in the plastids, produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] Further elongation of these precursors leads to the formation of geranyl pyrophosphate (GPP), a ten-carbon isoprenoid.
Prenylation and Cyclization Reactions
The PIBP core undergoes a series of four prenylation reactions and a final cyclization to yield this compound. These crucial steps are catalyzed by a recently identified family of four transmembrane prenyltransferases (HpPT1-4), which are localized at the plastid envelope.[6] This localization facilitates the channeling of the cytosolic PIBP to the plastidial prenyl donors. The prenylation cascade involves an irregular isoprenoid coupling and a tandem cyclization, ultimately forming the intricate polycyclic structure of this compound.[1][6]
Quantitative Data on this compound and Precursor Content
The concentration of this compound and its precursors can vary significantly between different Hypericum species, as well as within different tissues of the same plant. This variation is influenced by genetic and environmental factors. The following tables summarize available quantitative data to provide a comparative overview.
Table 1: this compound and Hypericin Content in Selected Hypericum Species
| Species | This compound Content (% w/w) | Hypericin Content (% w/w) | Reference |
| H. perforatum | 0.01 - 5.72 | 0.02 - 0.65 | [4][7] |
| H. triquetrifolium | 0.013 | 0.020 | [8] |
| H. sinaicum | 0.989 | ~0.020 | [8] |
| H. inodorum | Similar to H. perforatum | - | [3] |
| H. moseranum | Similar to H. perforatum | - | [3] |
| H. richeri | - | High content | [3] |
Table 2: Content of this compound and Related Compounds in Commercial Hypericum perforatum Products
| Product Type | This compound Content | Total Hypericin Content | Reference |
| Various German Products | <0.5 to 24.87 mg per unit | Varied | [9] |
| Extracts (A, B, C) | A: 3.25%, B: 2.21%, C: 0.21% (w/w) | ~0.3% | [4] |
| Eight US Brands | 0.01% to 1.89% | 0.03% to 0.29% | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Extraction and Quantification of this compound by HPLC
1. Extraction:
-
Grind dried and powdered aerial parts of Hypericum species.
-
Extract the material with a suitable solvent such as methanol (B129727) or ethanol. The extraction can be performed using sonication or reflux.[10]
-
For a more specific extraction of this compound, n-hexane can be used.[10]
-
Concentrate the extract under reduced pressure.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 270-280 nm.[10]
-
Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.
Protocol 2: Isobutyrophenone Synthase (BUS) Enzyme Assay
1. Enzyme Preparation:
-
Extract total protein from Hypericum tissues (e.g., young leaves or cell cultures) in a suitable extraction buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
The enzyme can be partially purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and anion-exchange chromatography.
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
Enzyme extract
-
Isobutyryl-CoA (starter substrate)
-
[14C]-Malonyl-CoA (extender substrate)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
-
The final volume is typically 50-100 µL.
3. Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
4. Product Extraction and Detection:
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the radioactive product (phlorisobutyrophenone).
-
Analyze the product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.
Protocol 3: Aromatic Prenyltransferase (PT) Enzyme Assay
1. Enzyme Source:
-
Recombinant prenyltransferases (e.g., HpPT1-4) expressed in a suitable host system (e.g., E. coli or yeast). Microsomal preparations from these expression systems are often used.[9]
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal preparation containing the recombinant PT
-
Phlorisobutyrophenone (or other prenyl acceptor substrate)
-
Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP) (prenyl donor)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT).[11]
-
3. Incubation:
-
Incubate the mixture at a suitable temperature (e.g., 37°C) for 1-2 hours.[11]
4. Product Analysis:
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by HPLC-UV or LC-MS to identify and quantify the prenylated phloroglucinol derivatives.[12]
Protocol 4: Gene Expression Analysis by qRT-PCR
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from different Hypericum tissues using a commercial kit or a standard protocol.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.[13]
2. qRT-PCR Reaction:
-
Prepare a reaction mixture containing:
-
Perform the qRT-PCR in a real-time PCR system.
3. Data Analysis:
-
Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[13]
Visualizations of Pathways and Workflows
This compound Biosynthesis Pathway Diagram
Caption: The this compound biosynthesis pathway in Hypericum species.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for this compound analysis.
Conclusion and Future Perspectives
The elucidation of the complete this compound biosynthetic pathway, including the identification of the key enzymes and their subcellular localization, represents a significant milestone in the study of Hypericum specialized metabolism. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate this pathway. Future research efforts can now focus on the heterologous expression and characterization of the biosynthetic enzymes to enable the in vitro reconstitution of the entire pathway. This will not only deepen our fundamental understanding of polyprenylated acylphloroglucinol biosynthesis but also pave the way for the development of robust and scalable biotechnological production platforms for this compound and novel derivatives with potentially enhanced therapeutic properties. Such advancements are poised to have a significant impact on the pharmaceutical industry by ensuring a sustainable and high-quality source of this important antidepressant.
References
- 1. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the growth-inhibitory effect of Hypericum perforatum L. extracts, differing in the concentration of phloroglucinols and flavonoids, on leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protoplast isolation | PPT [slideshare.net]
- 7. Cytotoxic and Antioxidant Activity of Hypericum perforatum L. Extracts against Human Melanoma Cells from Different Stages of Cancer Progression, Cultured under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John’s Wort) in the MPTP-Induced Zebrafish Model [mdpi.com]
- 12. Subcellular fractionation protocol [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Goldmine: A Technical Guide to the Natural Sources and Distribution of Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperforin, a phloroglucinol (B13840) derivative, is a key bioactive constituent of St. John's Wort (Hypericum perforatum), renowned for its antidepressant properties. This technical guide provides an in-depth exploration of the natural sources and distribution of this compound, offering valuable insights for research, drug development, and quality control. The document summarizes quantitative data on this compound content across various Hypericum species and within the anatomical parts of H. perforatum. Detailed experimental protocols for extraction and quantification are provided, alongside a visualization of the key signaling pathway associated with its mechanism of action.
Natural Sources and Distribution of this compound
This compound is predominantly found in the plant genus Hypericum, with Hypericum perforatum, commonly known as St. John's Wort, being the most significant natural source.[1] While other Hypericum species may contain this compound, the concentrations are generally much lower.[1] The accumulation of this compound within H. perforatum is not uniform and is concentrated in specific plant tissues.
Distribution in Hypericum Species
Hypericum perforatum is the primary species utilized for the commercial extraction of this compound due to its high concentration of this compound. Other species, such as H. triquetrifolium and H. scabrum, have also been shown to contain this compound, although typically in lower amounts.[2] The majority of Hypericum species have not been extensively surveyed for their this compound content.[3]
Table 1: this compound Content in Various Hypericum Species
| Species | This compound Content (mg/g dry weight) | Reference |
| Hypericum perforatum | 6.40 - 26.40 | [2] |
| Hypericum triquetrifolium | 6.40 | [2] |
| Hypericum scabrum | Present (quantification not specified) | [2] |
| Hypericum sinaicum | 9.89 | [4] |
| Hypericum perfoliatum | Detected | [5] |
| Hypericum fragile | Detected | [5] |
| Hypericum calycinum | Lower levels than H. perforatum | [1] |
Distribution within Hypericum perforatum
This compound is not evenly distributed throughout the Hypericum perforatum plant. The highest concentrations are found in the reproductive parts, particularly the flowers and fruits.[6] It accumulates in the translucent oil glands, pistils, and fruits, likely serving as a defensive compound for the plant.[1]
Table 2: this compound Content in Different Parts of Hypericum perforatum
| Plant Part | This compound Content (% of dry weight) | Reference |
| Flowers | 4% | [7] |
| Leaves | 4% | [7] |
| Fruits | High concentration | [6] |
| Stems | Lower than flowers and leaves |
The concentration of this compound can also be influenced by the developmental stage of the plant, with the highest levels generally observed during the flowering and fruiting periods.[3]
Experimental Protocols
The extraction and quantification of this compound require specific methodologies to ensure accuracy and reproducibility, especially given the compound's instability in the presence of light and oxygen.
Extraction of this compound
2.1.1. Solvent Extraction
A common method for extracting this compound involves the use of organic solvents.
-
Objective: To extract this compound from dried plant material.
-
Materials:
-
Dried and powdered Hypericum perforatum plant material (flowers and aerial parts).
-
n-hexane.
-
Soxhlet apparatus or reflux extractor.
-
Rotary evaporator.
-
-
Protocol:
-
Place the powdered plant material in the thimble of the Soxhlet apparatus or the flask of the reflux extractor.
-
Add n-hexane to the flask at a plant material to solvent ratio of 1:10 (w/v).[8]
-
Heat the solvent to its boiling point and allow the extraction to proceed for a specified number of cycles or duration (e.g., 3 extractions of one hour each).[8]
-
After extraction, cool the solution and filter to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound-rich extract.[8]
-
2.1.2. Supercritical Carbon Dioxide (CO2) Extraction
Supercritical fluid extraction (SFE) with CO2 is a more modern and selective method for obtaining this compound-rich extracts.[9]
-
Objective: To selectively extract this compound from Hypericum perforatum using supercritical CO2.
-
Materials:
-
Ground Hypericum perforatum plant material.
-
Supercritical fluid extraction system.
-
Liquid CO2.
-
-
Protocol:
-
Load the ground plant material into the extraction vessel of the SFE system.[10]
-
Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 80 atm and 30°C).[9]
-
Pass the supercritical CO2 through the extraction vessel containing the plant material.[10]
-
The supercritical CO2, now containing dissolved this compound, is then passed into a separator vessel where the pressure is reduced.
-
The reduction in pressure causes the CO2 to return to a gaseous state, leaving behind the extracted this compound.[10]
-
The gaseous CO2 can be recycled for further extractions.[10]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard analytical technique for the precise quantification of this compound.
-
Objective: To determine the concentration of this compound in an extract.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.3% v/v phosphoric acid or 10 mM ammonium (B1175870) acetate, pH 5.0).[11][12] A common isocratic mobile phase is acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v).[12]
-
Injection Volume: 20 µL.[11]
-
-
Protocol:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.
-
Sample Preparation: Dissolve a known amount of the this compound extract in the mobile phase or methanol (B129727) and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that begins with isobutyryl-CoA as a starter substrate for a type III polyketide synthase.[14] The resulting phlorisobutyrophenone (B1231217) undergoes a series of prenylation and cyclization steps to form the final this compound molecule.[14]
This compound's Mechanism of Action: TRPC6 Signaling Pathway
This compound's antidepressant effect is linked to its ability to activate the Transient Receptor Potential Canonical 6 (TRPC6) channel.[15][16] This activation leads to an influx of cations, which in turn modulates neurotransmitter reuptake.
Experimental Workflow for this compound Analysis
The overall process for analyzing this compound content from plant material involves several key steps, from sample preparation to final quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of this compound, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Affecting Polyphenol Biosynthesis in Wild and Field Grown St. John’s Wort (Hypericum perforatum L. Hypericaceae/Guttiferae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Optimization of supercritical fluid extraction for the separation of this compound and adthis compound in St. John’s wort (Hypericum perforatum L.) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. coleparmer.com [coleparmer.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2. This compound Biosynthesis in Hypericum [tu-braunschweig.de]
- 15. Analysis of this compound (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hyperforin Derivatives and Their Basic Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a prominent prenylated phloroglucinol (B13840) derivative isolated from St. John's wort (Hypericum perforatum), has garnered significant attention for its diverse pharmacological activities.[1][2] Primarily known for its antidepressant effects, this compound and its derivatives also exhibit potent anti-inflammatory, antibacterial, and antitumor properties.[2] This technical guide provides a comprehensive overview of the basic chemical properties of this compound and its key derivatives, details their impact on crucial signaling pathways, and offers detailed experimental protocols for their analysis. The instability and poor water solubility of this compound have prompted the development of more stable and soluble derivatives, such as aristoforin, tetrahydrothis compound, and octahydrothis compound, which retain or even enhance the biological activities of the parent compound.[3]
Core Chemical Properties and Biological Activities
This compound and its derivatives are characterized by a complex bicyclic core with multiple prenyl groups, contributing to their lipophilicity.[4] The enolized β-dicarbonyl system in the phloroglucinol ring is a key functional group but also a source of instability.[4] Modifications to this core structure have led to derivatives with improved physicochemical and pharmacological profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1. These properties are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles and for the design of effective drug delivery systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted LogP | Water Solubility |
| This compound | C₃₅H₅₂O₄ | 536.79 | 4.8[5][6] | 9.6 | 0.66 mg/mL (at 20°C)[1] |
| Aristoforin | - | - | - | - | More soluble than this compound |
| Tetrahydrothis compound | - | - | - | - | - |
| Octahydrothis compound | - | - | - | Increased lipophilicity compared to this compound[4] | - |
Biological Activity: In Vitro Efficacy
This compound and its derivatives have demonstrated significant cytotoxic and biological activity across various experimental models. Table 2 summarizes the half-maximal inhibitory concentration (IC₅₀) values of these compounds against several human cancer cell lines, highlighting their potential as anticancer agents.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | HT-1080 | Fibrosarcoma | 5 - 8[2] |
| C-26 | Colon Carcinoma | 5 - 8[2] | |
| B16-LU8 | Melanoma | 5 - 8[2] | |
| This compound acetate | HeLa | Cervical Cancer | 3.2 - 64.1[7] |
| A375 | Malignant Melanoma | 3.2 - 64.1[7] | |
| HepG2 | Hepatocellular Carcinoma | 3.2 - 64.1[7] | |
| MCF-7 | Breast Cancer | 3.2 - 64.1[7] | |
| A549 | Non-small Cell Lung Cancer | 3.2 - 64.1[7] | |
| K562 | Chronic Myeloid Leukemia | 3.2 - 64.1[7] | |
| N,N-dicyclohexylamine salt of this compound | HeLa | Cervical Cancer | 3.2 - 64.1[7] |
| A375 | Malignant Melanoma | 3.2 - 64.1[7] | |
| HepG2 | Hepatocellular Carcinoma | 3.2 - 64.1[7] | |
| MCF-7 | Breast Cancer | 3.2 - 64.1[7] | |
| A549 | Non-small Cell Lung Cancer | 3.2 - 64.1[7] | |
| K562 | Chronic Myeloid Leukemia | 3.2 - 64.1[7] | |
| Octahydrothis compound | BAEC | Bovine Aortic Endothelial Cells | 1.0 ± 0.4[4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways, primarily the Akt and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.
Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to directly inhibit the kinase activity of Akt1, leading to the dephosphorylation of its downstream targets.[2][8] One crucial substrate of Akt is the pro-apoptotic protein Bad. By inhibiting Akt, this compound prevents the phosphorylation of Bad, thereby promoting apoptosis in cancer cells.[2]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key mediator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα by inhibiting the IκB kinase (IKK) complex.[7] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in plant extracts and biological samples.[10][11]
Methodology:
-
Sample Preparation: Extract the finely powdered plant material or dried extract with methanol (B129727). For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[10]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.3% (v/v) phosphoric acid in water (90:10) can be used.[12] Alternatively, a gradient elution with methanol and water, both containing 0.2% formic acid, may be employed.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
-
Detection: Monitor the eluent using a UV detector at 273 nm.[12]
-
Quantification: Prepare a standard curve using this compound of known purity. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[6][13][14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate IC₅₀ values using appropriate software.
Western Blot Analysis of Akt and NF-κB Signaling
Western blotting is used to detect and quantify specific proteins in a complex mixture, allowing for the analysis of signaling pathway activation.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total p65, phospho-p65 (Ser536), IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound and its derivatives represent a promising class of natural products with a wide range of therapeutic applications. Their multifaceted mechanism of action, particularly their ability to modulate key signaling pathways such as Akt and NF-κB, underscores their potential in the development of novel therapies for a variety of diseases, including cancer and inflammatory disorders. The instability and low water solubility of this compound remain challenges; however, the development of more stable and soluble derivatives offers a path forward for their clinical translation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these potent bioactive compounds. Further research into the structure-activity relationships of this compound derivatives will be crucial for the design of next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into the antileukemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C35H52O4 | CID 441298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB002332) - FooDB [foodb.ca]
- 7. St. John's wort extract and this compound inhibit multiple phosphorylation steps of cytokine signaling and prevent inflammatory and apoptotic gene induction in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sxrebecca.com [sxrebecca.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Phloroglucinol Core of Hyperforin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phloroglucinol (B13840) structure of hyperforin, a key bioactive constituent of Hypericum perforatum (St. John's Wort). This compound, a complex polyprenylated acylphloroglucinol (PPAP), has garnered significant attention for its antidepressant properties and other pharmacological activities.[1] This document delves into the chemical and structural characteristics of its phloroglucinol core, outlines experimental protocols for its study, and explores its role in the compound's biological functions.
The Phloroglucinol Structure of this compound: Chemical and Physicochemical Properties
This compound is a derivative of phloroglucinol, an aromatic triol, and is characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core.[2] This core structure is extensively substituted with prenyl and other alkyl groups, contributing to its lipophilicity and unique biological activity. The phloroglucinol moiety itself is crucial for the molecule's chemical behavior, including its propensity for tautomerism.[3]
This compound is known to be unstable, particularly in the presence of light and oxygen.[4] This instability is attributed in part to the enolizable β-dicarbonyl system within the phloroglucinol-derived core, which can undergo oxidative degradation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H52O4 | [5] |
| Molecular Weight | 536.78 g/mol | [5] |
| Appearance | Colorless oil or amorphous solid | [6] |
| Solubility | Poorly soluble in water, soluble in lipophilic solvents and methanol (B129727) | [7] |
Tautomerism of the Phloroglucinol Core
The phloroglucinol ring of this compound can exist in different tautomeric forms, primarily keto-enol tautomers. Theoretical studies suggest that while the enol form is predominant, the equilibrium can be influenced by the molecular environment. This tautomerism is believed to be critical for its biological activity, particularly its ability to interact with molecular targets.[3]
Quantitative Structural and Spectroscopic Data
Table 2: Selected 1H NMR Chemical Shifts (ppm) for the Phloroglucinol Moiety of this compound in CDCl3
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| OH-enol | 18.15 | s | [8] |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The highly deshielded proton signal is characteristic of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.
Table 3: Selected 13C NMR Chemical Shifts (ppm) for the Phloroglucinol Moiety of this compound in CDCl3
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-1 | 105.7 | [6] |
| C-2 | 197.5 | [6] |
| C-3 | 63.8 | [6] |
| C-4 | 195.1 | [6] |
| C-5 | 110.1 | [6] |
| C-6 | 175.8 | [6] |
Note: Carbon numbering may vary between different publications. The presented data corresponds to the core bicyclic structure.
Experimental Protocols
Isolation of this compound by Semi-Preparative HPLC
This protocol outlines a method for the isolation of this compound from a crude extract of Hypericum perforatum.
Experimental Workflow: this compound Isolation
Caption: Workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered aerial parts of Hypericum perforatum are subjected to Soxhlet extraction with n-hexane.[5]
-
Concentration: The resulting hexane (B92381) extract is concentrated under reduced pressure using a rotary evaporator.[5]
-
Initial Purification: The concentrated extract is fractionated by column chromatography on silica gel to separate lipophilic substances.[5]
-
Semi-Preparative HPLC: The this compound-containing fraction is further purified by semi-preparative reversed-phase HPLC.[9][10]
-
Lyophilization: The collected this compound fraction is evaporated to remove the organic solvent, and the remaining aqueous portion is lyophilized to yield pure this compound.[5][9]
-
Storage: Due to its instability, pure this compound should be stored at low temperatures (e.g., -20°C to -70°C) under an inert atmosphere (e.g., nitrogen).[5]
Quantification of this compound by HPLC-UV
This protocol provides a validated method for the quantitative analysis of this compound in extracts.[11][12]
Methodology:
-
Sample Preparation: A known amount of the extract is dissolved in a suitable solvent, typically methanol or a methanol-water mixture. The solution is filtered through a 0.45 µm filter before injection.[11][12]
-
HPLC Analysis:
-
Quantification: A calibration curve is constructed using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[11]
Biosynthesis of the Phloroglucinol Core
The biosynthesis of this compound's phloroglucinol core is a multi-step enzymatic process that begins with the condensation of isobutyryl-CoA and three molecules of malonyl-CoA.[1][13] This reaction is catalyzed by the type III polyketide synthase, isobutyrophenone (B147066) synthase (BUS), to form the initial phlorisobutyrophenone (B1231217) skeleton.[13][14]
Biosynthetic Pathway of this compound's Core
Caption: Simplified biosynthesis of the this compound core.
Following the formation of the phlorisobutyrophenone core, a series of prenylation steps occur, catalyzed by prenyltransferases, which attach isoprenoid side chains to the phloroglucinol ring, ultimately leading to the complex structure of this compound.[13]
Role of the Phloroglucinol Structure in Biological Activity
The phloroglucinol core and its substituents are integral to this compound's mechanism of action. One of its primary targets is the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[7][15]
Activation of TRPC6 Channels
This compound acts as a specific activator of TRPC6 channels.[7][15] This activation leads to an influx of cations, primarily Na+ and Ca2+, into the cell. The resulting increase in intracellular sodium concentration is thought to indirectly inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, and dopamine, contributing to its antidepressant effects.[7]
Signaling Pathway of this compound-Mediated TRPC6 Activation
Caption: this compound signaling via TRPC6 activation.
The influx of calcium through TRPC6 also activates several downstream signaling pathways, including the RAS/MEK/ERK, PI3K, and CAMKIV pathways.[16] These pathways are involved in promoting neuronal plasticity, such as neurite outgrowth, which may also contribute to the long-term therapeutic effects of this compound.[7][16]
Conclusion
The phloroglucinol core of this compound is a fundamental structural motif that dictates its chemical properties, stability, and, most importantly, its biological activity. A thorough understanding of this core structure, facilitated by the experimental and analytical techniques outlined in this guide, is crucial for the continued research and development of this compound-based therapeutics. Future investigations focusing on obtaining high-resolution structural data of the free molecule and further elucidating the intricate details of its biosynthetic and signaling pathways will undoubtedly pave the way for novel applications in medicine.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural investigations of isomeric oxidised forms of this compound by HPLC-NMR and HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four New Polyprenylated Acylphloroglucinols from Hypericum perforatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple and reliable semipreparative high-performance liquid chromatography technique for the isolation of marker-grade this compound from Hypericum perforatum L extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2. This compound Biosynthesis in Hypericum [tu-braunschweig.de]
- 14. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kirill-esin.com [kirill-esin.com]
- 16. medchemexpress.com [medchemexpress.com]
In Vitro Effects of Hyperforin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies on the effects of hyperforin, a key active constituent of Hypericum perforatum (St. John's Wort). The document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts.
Core Findings and Data Presentation
This compound exhibits a range of biological activities in vitro, primarily centered around its functions as a protonophore and an activator of the TRPC6 channel. These activities lead to downstream effects on neurotransmitter uptake, intracellular ion concentrations, and various signaling cascades. The following tables summarize the key quantitative data from in vitro studies.
| Effect | Assay System | IC50 / EC50 Value | Reference |
| Neurotransmitter Reuptake Inhibition | |||
| Dopamine (DA) Transporter Binding ([3H]WIN-35,428) | In vitro binding assay | IC50: 5 µM | [1] |
| Synaptosomal DA Reuptake | Synaptosome uptake assay | IC50: 0.8 µM | [1] |
| Serotonin, Norepinephrine, Dopamine Uptake | Synaptosomal uptake | IC50: 80 - 200 nmol/l | |
| Cytotoxicity | |||
| Human Melanoma Cell Lines (A375, SK-Mel-28, MeWo) | Cell viability assay | EC50: ~3–4 µM (72h) | |
| Human Melanoma Cell Line (FO-1) | Cell viability assay | EC50: 2 µM (72h) | |
| Human Hepatocellular Carcinoma (HepG2) | MTT assay | IC50: 19.87 µM |
Key In Vitro Effects of this compound
This compound's multifaceted in vitro effects are primarily attributed to two core mechanisms: its action as a protonophore and its specific activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.
As a protonophore , this compound can transport protons across biological membranes, leading to the dissipation of proton gradients. This action is crucial for its ability to disrupt vesicular monoamine storage and elevate intracellular sodium levels, which in turn inhibits the reuptake of a broad spectrum of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[2] This mechanism of neurotransmitter reuptake inhibition is distinct from that of conventional antidepressants, as it does not involve direct binding to the transporter proteins.
This compound is also a specific activator of TRPC6 channels , a type of non-selective cation channel.[3] This activation leads to an influx of cations, including Ca2+ and Na+, contributing to the rise in intracellular sodium concentration and influencing various downstream signaling pathways. This TRPC6-dependent mechanism has been linked to the promotion of neurite outgrowth in neuronal cell lines.
Furthermore, in vitro studies have demonstrated that this compound can collapse the mitochondrial membrane potential , leading to the release of intracellular calcium and zinc. It also modulates inflammatory signaling pathways, including the inhibition of STAT-1, NF-κB, and MAPK/JNK signaling, and the induction of IL-8 expression via a MAPK-dependent pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the effects of this compound.
Synaptosomal Neurotransmitter Uptake Assay
This protocol outlines the procedure for measuring the inhibition of neurotransmitter uptake by this compound in isolated nerve terminals (synaptosomes).
a. Preparation of Synaptosomes:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Henseleit buffer) for use in the uptake assay.
b. Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine) at a final concentration in the low nanomolar range.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percent inhibition of uptake for each this compound concentration and determine the IC50 value.
TRPC6 Channel Activation Assay (Calcium Imaging)
This protocol describes the measurement of this compound-induced TRPC6 channel activation by monitoring intracellular calcium changes in HEK293 cells overexpressing TRPC6.
a. Cell Preparation:
-
Seed HEK293 cells stably or transiently expressing TRPC6 channels onto glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Wash the cells to remove excess dye and allow for de-esterification.
b. Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
Perfuse the cells with a physiological salt solution and establish a baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).
-
Apply this compound at the desired concentration to the perfusion solution.
-
Record the changes in fluorescence ratio over time, which correspond to changes in intracellular calcium concentration.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) in the presence of a high calcium concentration, followed by a calcium-free solution containing a chelator (e.g., EGTA) to calibrate the fluorescence signal.
Mitochondrial Membrane Potential Assay (JC-1)
This protocol details the use of the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound treatment.
a. Cell Treatment:
-
Plate cells (e.g., PC12, SH-SY5Y) in a multi-well plate and treat with various concentrations of this compound or a vehicle control for the desired duration.
-
Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
b. JC-1 Staining and Analysis:
-
Prepare a JC-1 staining solution (e.g., 5 µg/mL in cell culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with a phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission).
-
Apoptotic or metabolically stressed cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers, ~529 nm emission).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to evaluate the effect of this compound on neurite outgrowth in PC12 cells.
a. Cell Culture and Differentiation:
-
Culture PC12 cells in a standard growth medium.
-
Plate the cells on a suitable substrate (e.g., collagen-coated plates) in a low-serum differentiation medium.
-
Treat the cells with nerve growth factor (NGF) to induce differentiation, along with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a period of 24-72 hours.
b. Analysis of Neurite Outgrowth:
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is typically defined as a process that is at least twice the diameter of the cell body.
-
Image analysis software can be used for automated quantification.
Western Blot Analysis of Signaling Pathways (MAPK, STAT, NF-κB)
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation status of key proteins in the MAPK, STAT, and NF-κB signaling pathways.
a. Cell Lysis and Protein Quantification:
-
Treat cells with this compound for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
b. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total ERK1/2; phospho-STAT1, total STAT1; phospho-p65 NF-κB, total p65 NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound's in vitro effects.
Caption: Workflow for Synaptosomal Neurotransmitter Uptake Assay.
Caption: Simplified Signaling Pathway of this compound's In Vitro Effects.
Caption: Workflow for Mitochondrial Membrane Potential Assay using JC-1.
References
Hyperforin's Interaction with Neuronal Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), and neuronal sodium channels. While early investigations explored a direct effect on voltage-gated sodium channels, the predominant mechanism now recognized involves an indirect modulation of intracellular sodium concentration via the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. This guide will detail the current understanding of this primary mechanism, supported by quantitative data, experimental protocols, and visual diagrams. Additionally, it will briefly cover the reported, less characterized direct inhibitory effects on voltage-gated sodium channels.
Primary Mechanism: TRPC6-Mediated Sodium Influx
The principal mechanism by which this compound affects neuronal sodium homeostasis is through the activation of TRPC6 channels, which are non-selective cation channels. This activation leads to an influx of both sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in an elevation of the intracellular concentrations of these cations.[1][2] The increased intracellular sodium concentration ([Na⁺]i) is a key event that subsequently influences a variety of neuronal functions, most notably the reuptake of neurotransmitters.[2][3] This indirect action on sodium levels distinguishes this compound from classical antidepressants that directly target neurotransmitter transporters.
Quantitative Data
The following table summarizes the key quantitative data regarding the effects of this compound on TRPC6 activation and subsequent increases in intracellular ion concentrations.
| Parameter | Value | Cell Type | Comments | Reference |
| EC₅₀ for [Na⁺]i Increase | 0.72 µM | PC12 cells | Concentration-dependent increase in intracellular sodium. | [1] |
| EC₅₀ for [Ca²⁺]i Increase | 1.16 µM | PC12 cells | Concentration-dependent increase in intracellular calcium. | [1] |
| This compound Concentration for Inward Current | 3 µM | Dentate Gyrus Granule Cells | Elicited a transient inward current, which was absent in TRPC6 knockout mice. | |
| Inhibition of Neurotransmitter Uptake | Broad | Synaptosomes | This compound inhibits the uptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate, an effect attributed to the elevated [Na⁺]i. | [2][3] |
Signaling Pathway
The activation of TRPC6 by this compound initiates a cascade of events leading to the modulation of neuronal activity. The proposed signaling pathway is illustrated below.
Secondary Mechanism: Direct Inhibition of Voltage-Gated Sodium Channels
While the TRPC6-mediated mechanism is well-supported, there is evidence to suggest that this compound can also directly inhibit voltage-gated sodium channels (Navs), although this effect appears to be less potent and is observed at higher concentrations. One study reported that this compound at a concentration of 1 µM inhibited voltage-gated sodium currents (INa) in isolated hippocampal neurons.[4] However, detailed dose-response studies and IC₅₀ values for this direct inhibition are not yet well-established in the literature. This direct inhibitory action may contribute to the overall neuro-modulatory profile of this compound, but it is considered a secondary mechanism compared to its effects on TRPC6.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the interaction of this compound with neuronal sodium channels.
Measurement of Intracellular Sodium Concentration ([Na⁺]i)
A common method to quantify changes in [Na⁺]i involves the use of sodium-sensitive fluorescent dyes, such as Sodium Green or CoroNa Green.
Protocol Outline:
-
Cell Culture: Plate neuronal cells (e.g., PC12 cells or primary neurons) on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a cell-permeant form of the sodium-sensitive dye (e.g., Sodium Green tetraacetate) in a physiological buffer. The incubation time and temperature will need to be optimized for the specific cell type and dye.
-
Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence intensity measurements using a fluorescence microscope equipped with the appropriate excitation and emission filters.
-
This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.
-
Time-Lapse Imaging: Continuously record the fluorescence intensity over time to monitor the change in [Na⁺]i.
-
Calibration: At the end of the experiment, calibrate the fluorescence signal to absolute [Na⁺]i values. This is typically achieved by using ionophores (e.g., gramicidin (B1672133) and monensin) to equilibrate the intracellular and extracellular sodium concentrations at several known external sodium concentrations.
Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Currents
To directly measure the currents mediated by TRPC6 channels in response to this compound, the whole-cell patch-clamp technique is employed, often using cell lines heterologously expressing TRPC6.
Protocol Outline:
-
Cell Preparation: Use cells expressing TRPC6 channels (e.g., HEK293 cells transfected with a TRPC6-expressing plasmid).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should be formulated to isolate the currents of interest (e.g., containing Cs⁺ to block K⁺ channels).
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit and measure membrane currents.
-
This compound Application: Perfuse the cell with an external solution containing this compound.
-
Data Acquisition: Record the changes in membrane current in response to this compound application. The this compound-induced current will be characteristic of TRPC6 activation (e.g., an outwardly rectifying current).
Conclusion
The interaction of this compound with neuronal sodium channels is primarily an indirect one, mediated by the activation of TRPC6 channels. This leads to an increase in intracellular sodium, which in turn affects various neuronal processes, including neurotransmitter reuptake. While there is some evidence for a direct inhibitory effect on voltage-gated sodium channels, this appears to be a secondary mechanism. The provided quantitative data, signaling pathways, and experimental protocols offer a comprehensive resource for researchers and drug development professionals working to understand the complex neuropharmacology of this natural compound. Further research is warranted to fully elucidate the physiological and pathological relevance of these interactions.
References
- 1. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of vesicular uptake of monoamines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular neurobiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates various ionic conductance mechanisms in the isolated hippocampal neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Investigations of Hyperforin's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hyperforin, a prominent phloroglucinol (B13840) derivative isolated from St. John's wort (Hypericum perforatum), has been the subject of extensive research, initially for its antidepressant activities and subsequently for a range of other pharmacological effects, including potent anti-inflammatory action.[1][2][3] This technical guide provides an in-depth analysis of the foundational scientific investigations that first characterized the anti-inflammatory mechanisms of this compound. It details the compound's multifaceted inhibitory actions on key enzymatic pathways in arachidonic acid metabolism and its modulation of critical intracellular signaling cascades that govern the inflammatory response. This document synthesizes quantitative data from pivotal in vitro and in vivo studies, outlines the experimental protocols used, and presents visual diagrams of the core molecular pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Anti-inflammatory Mechanisms
Initial research into this compound's properties revealed a multi-pronged approach to dampening the inflammatory response. The primary mechanisms can be categorized into two main areas: the inhibition of eicosanoid biosynthesis and the modulation of pro-inflammatory signaling pathways.
Inhibition of the Arachidonic Acid Cascade
Eicosanoids, including prostaglandins (B1171923) (PGs) and leukotrienes (LTs), are potent lipid mediators derived from arachidonic acid (AA) that play a central role in initiating and sustaining inflammation. Key enzymes in this pathway, cyclooxygenases (COX) and lipoxygenases (LOX), are well-established targets for anti-inflammatory drugs.
-
Dual Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase-1 (COX-1): One of the earliest and most significant findings was that this compound acts as a dual inhibitor of 5-LO and COX-1.[4][5] It directly inhibits purified human 5-LO with high potency (IC₅₀ ≈ 90 nM) and suppresses 5-LO product formation in stimulated human polymorphonuclear leukocytes with an IC₅₀ of approximately 1-2 µM.[4] Concurrently, this compound inhibits COX-1 activity in human platelets, with IC₅₀ values ranging from 0.3 to 3 µM depending on the stimulus.[4][5] Notably, this dual action is significant as it allows for the simultaneous suppression of both pro-inflammatory leukotrienes and prostaglandins.
-
Inhibition of Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): Further investigations revealed a more nuanced mechanism. This compound was identified as an efficient inhibitor of mPGES-1, the terminal enzyme responsible for producing the highly pro-inflammatory prostaglandin E₂ (PGE₂).[6][7][8] It blocks the conversion of PGH₂ to PGE₂ with an IC₅₀ of 1 µM in cell-free assays.[6][8] This action is particularly relevant in inflammatory contexts where mPGES-1 is often upregulated.
-
Selectivity Profile: An important characteristic of this compound is its selectivity. Initial studies showed it does not significantly inhibit COX-2, 12-LO, or 15-LO at comparable concentrations, distinguishing it from non-selective COX inhibitors and other dual inhibitors.[4][5]
References
- 1. Mechanistic insights into the antileukemic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a dual inhibitor of cyclooxygenase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E(2) Synthase-1 and Suppresses Prostaglandin E(2) Formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Hyperforin as a TRPC6 Channel Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its antidepressant effects.[1][2][3][4] Unlike conventional antidepressants that directly target neurotransmitter transporters, this compound exerts its effects through a distinct mechanism: the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][5] This document provides an in-depth technical overview of the role of this compound as a TRPC6 channel activator, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action: this compound as a Selective TRPC6 Agonist
This compound has been identified as a specific and potent activator of TRPC6, a non-selective cation channel permeable to both Ca²⁺ and Na⁺.[1][4] This activation leads to an influx of these cations into the cell, which is central to its pharmacological effects.
Specificity of this compound for TRPC6
Crucially, this compound's activity is highly specific to TRPC6. Studies have shown that it does not activate other closely related TRPC channels, such as TRPC3 and TRPC7.[4][5] This selectivity makes this compound a valuable pharmacological tool for studying the specific functions of TRPC6 channels.[1][4] The activation of TRPC6 by this compound is independent of the canonical PLC/DAG pathway, as it can directly gate the channel. However, it has been noted that this compound also exhibits protonophore-like properties and can induce the release of calcium and zinc from mitochondria, suggesting complex cellular actions beyond direct TRPC6 activation.[2][6]
Molecular Interaction and Binding Site
Recent research has pinpointed a specific binding motif for this compound on the TRPC6 channel.[3][7][8] Mutagenesis studies have revealed that a specific amino acid sequence in the C-terminus of TRPC6 is essential for this compound-mediated activation.[8] Mutation of this site abrogates the channel's sensitivity to this compound, confirming a direct interaction.[8]
Downstream Signaling Cascade
The activation of TRPC6 by this compound initiates a cascade of intracellular events:
-
Cation Influx: this compound binding opens the TRPC6 channel, leading to the influx of Na⁺ and Ca²⁺ into the cell.[1][4]
-
Membrane Depolarization: The influx of positively charged ions causes depolarization of the cell membrane.
-
Inhibition of Neurotransmitter Uptake: The primary mechanism underlying this compound's antidepressant effect is the subsequent inhibition of neurotransmitter reuptake. The increased intracellular Na⁺ concentration reduces the sodium gradient across the neuronal membrane, which is the driving force for neurotransmitter transporters (e.g., for serotonin, norepinephrine, and dopamine).[1][9] This leads to an elevation of these neurotransmitters in the synaptic cleft.
-
Neurotrophic Effects: Beyond its effects on neurotransmitter levels, this compound-mediated TRPC6 activation has been linked to neurotrophic actions, such as promoting neuronal axonal sprouting, similar to the effects of nerve growth factor (NGF).[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the activation of TRPC6 channels by this compound.
| Parameter | Value | Cell Type | Measurement | Reference |
| EC₅₀ for [Na⁺]ᵢ increase | 0.72 µM | PC12 cells | Intracellular Sodium Imaging | [9] |
| EC₅₀ for [Ca²⁺]ᵢ increase | 1.16 µM | PC12 cells | Intracellular Calcium Imaging | [9] |
| Concentration for Current Activation | 10 µM | HEK293 cells expressing hTRPC6 | Whole-cell patch clamp | [8][10] |
| Concentration for Neuronal Excitation | 3 µM | Dentate Gyrus Granule Cells | Whole-cell current-clamp | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound on TRPC6.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPC channels. PC12 cells, a rat pheochromocytoma cell line, are also utilized as they endogenously express TRPC6.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For HEK293 cells, transient transfection with plasmids encoding human TRPC6 (hTRPC6) is performed using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents (e.g., Lipofectamine). Co-transfection with a fluorescent reporter protein (e.g., GFP or YFP) can be used to identify successfully transfected cells.
Intracellular Calcium and Sodium Imaging
This method allows for the measurement of changes in intracellular ion concentrations in response to this compound application.
-
Dyes:
-
Calcium: Fluo-4 AM or Fura-2 AM are common choices. Fluo-4 exhibits an increase in fluorescence upon Ca²⁺ binding, while Fura-2 is a ratiometric dye.
-
Sodium: Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a ratiometric indicator for intracellular sodium.
-
-
Procedure:
-
Seed cells onto glass coverslips or in 96-well plates.
-
Load the cells with the fluorescent dye by incubating them in a buffer containing the AM ester form of the dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at room temperature.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove excess dye.
-
Mount the coverslip on the stage of a fluorescence microscope or place the 96-well plate in a plate reader.
-
Acquire a baseline fluorescence reading.
-
Apply this compound at the desired concentration and continuously record the fluorescence signal.
-
Changes in fluorescence intensity (or ratio for ratiometric dyes) are indicative of changes in intracellular ion concentration.
-
Electrophysiology (Whole-Cell Patch Clamp)
This technique provides a direct measure of the ion currents flowing through TRPC6 channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
-
-
Procedure:
-
Identify transfected cells (if applicable) using fluorescence microscopy.
-
Form a high-resistance seal (>1 GΩ) between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents and establish a baseline recording.
-
Perfuse the cell with the external solution containing this compound.
-
Record the changes in inward and outward currents, which represent the flow of ions through this compound-activated TRPC6 channels.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated TRPC6 Activation
Caption: Signaling pathway of this compound action via TRPC6 activation.
Experimental Workflow for Calcium Imaging
Caption: Workflow for measuring intracellular calcium changes.
Conclusion
This compound's role as a selective TRPC6 channel activator represents a novel mechanism for antidepressant action. By inducing cation influx and subsequently modulating neurotransmitter transporter function, this compound highlights the potential of targeting ion channels in the development of new therapies for depression and other neurological disorders. The specificity of this compound for TRPC6 also provides a valuable tool for elucidating the physiological and pathophysiological roles of this channel in the central nervous system and beyond. Further research into the structure-activity relationship of this compound and its analogs may lead to the development of even more potent and selective TRPC6 modulators with improved pharmacokinetic properties.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The TRPC6 channel activator this compound induces the release of zinc and calcium from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of this compound (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs [ruj.uj.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Hyperforin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of hyperforin in plant extracts, particularly from Hypericum perforatum (St. John's Wort). This compound is a key bioactive constituent known for its therapeutic properties, but its inherent instability presents analytical challenges.[1] This protocol provides a reliable methodology for researchers, scientists, and professionals in drug development to ensure the quality and consistency of plant-based products containing this compound. The method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, rapidity, and reproducibility.[2][3]
Introduction
Hypericum perforatum, commonly known as St. John's Wort, is a widely used herbal remedy for depression and other neurological disorders.[4] The antidepressant efficacy of St. John's Wort extracts is largely attributed to the presence of this compound, a phloroglucinol (B13840) derivative.[2] However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which complicates its accurate quantification.[1] Therefore, a validated and reliable analytical method is crucial for the standardization and quality control of Hypericum perforatum extracts and finished products.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for the quantification of this compound due to its high precision, selectivity, and sensitivity.[1] This application note presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound in plant extracts.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Orthophosphoric acid (85%) or Formic acid (analytical grade)
-
Ultrapure water
-
Hypericum perforatum extract
-
0.45 µm syringe filters
Equipment
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
pH meter
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. Protect the solution from light by using an amber volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.[2] These solutions should be prepared fresh daily and kept at low temperatures (e.g., 0°C) to minimize degradation.[2][3]
Sample Preparation
-
Accurately weigh a suitable amount of the powdered plant extract.
-
Extract the sample with a methanol-water mixture (e.g., 80:20, v/v).[2][3] To enhance the stability of this compound during extraction, the addition of a stabilizing agent like 5% HP-β-cyclodextrin can be considered, and the pH can be adjusted to 2.5 with orthophosphoric acid.[2][3]
-
Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol to a concentration within the calibration curve range.
HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.3% v/v Phosphoric Acid in Water (90:10, v/v)[2] or Gradient: A gradient elution with acetonitrile and 0.1% v/v phosphoric acid can also be employed.[3] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 273 nm[2] or 276 nm[3] |
| Run Time | Approximately 10-15 minutes |
Method Validation Data
The following table summarizes the typical validation parameters for this HPLC method, compiled from various studies.
| Parameter | Typical Value/Range |
| Linearity Range | 5 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (RSD) | ≤ 2.8%[2] |
| Inter-day Precision (RSD) | ≤ 2.5%[2] |
| Limit of Detection (LOD) | 10 ng on column[5] |
| Limit of Quantification (LOQ) | 20 ng on column[5] |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for the quantification of this compound in plant extracts.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. Adherence to the detailed protocol, including proper sample and standard preparation, is critical for obtaining accurate results. This method is suitable for routine quality control of raw materials and finished herbal products, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The instability of this compound necessitates careful handling and storage of both samples and standards to ensure the integrity of the analysis.[1]
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Extraction of Hyperforin from St. John's Wort
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active phloroglucinol (B13840) derivative in St. John's wort (Hypericum perforatum), is a key contributor to the plant's antidepressant effects. Its lipophilic nature dictates the choice of extraction solvents and methods. However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which necessitates careful handling throughout the extraction and purification process.[1][2] These application notes provide detailed protocols for various solvent extraction methods for this compound, along with a comparative analysis of their efficiency.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method and solvent is critical for maximizing the yield and purity of this compound while minimizing its degradation. The following table summarizes quantitative data from various studies to facilitate a comparison between different approaches.
| Extraction Method | Solvent System | Plant Material to Solvent Ratio | Temperature | Time | This compound Yield/Content | Key Remarks |
| Soxhlet Extraction | n-Hexane | 1:10 | 65-70°C (Reflux) | 3 x 1 hour | Up to 38% in extract residue | Good for selective extraction of lipophilic compounds.[3] |
| Ethanol | 1:7 | 75-80°C (Reflux) | 4 x 1 hour | Lower selectivity for this compound; co-extracts polar compounds like hypericin (B1674126).[3][4] | ||
| Ultrasound-Assisted Extraction (UAE) | Methanol:Acetone (2:1) | 1:8 (w/v) | Room Temperature | 30 minutes | Not specified for this compound, but effective for hypericins.[5] | A rapid method that can reduce extraction time and solvent consumption.[6] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Not specified | 30°C | Not specified | ~12 mg/g of dry plant | A "green" and highly selective method.[1] Yield is comparable to conventional methods. |
| Supercritical CO₂ | Not specified | 40°C | Not specified | 19.0 mg/g (this compound) and 2.9 mg/g (adthis compound) of dry plant material | Higher pressure and lower temperature generally result in higher yields.[3] | |
| Supercritical CO₂ | Not specified | 50°C | 90 min dynamic + 10 min static | Not specified | Optimized conditions for phloroglucinol extraction.[7] |
Experimental Protocols
Protocol 1: Selective Soxhlet Extraction of this compound using n-Hexane
This protocol is designed for the selective extraction of this compound, leaving more polar compounds like hypericin in the plant material for subsequent extraction if desired.
Materials and Reagents:
-
Dried and powdered St. John's wort (aerial parts)
-
n-Hexane (analytical grade)
-
Soxhlet apparatus (including thimble, extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
Amber glass containers for storage
Procedure:
-
Accurately weigh a desired amount of dried, powdered St. John's wort and place it into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with n-hexane to approximately two-thirds of its volume, ensuring the volume is sufficient to cycle through the apparatus. A plant material to solvent ratio of 1:10 is recommended.[3]
-
Assemble the Soxhlet apparatus and place the flask in a heating mantle.
-
Heat the solvent to its boiling point to initiate the extraction cycle.
-
Continue the extraction for a total of 3 cycles, with each cycle lasting approximately 1 hour.[3]
-
After extraction, allow the apparatus to cool down.
-
Carefully dismantle the apparatus and transfer the n-hexane extract to a clean round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent this compound degradation.[2]
-
Transfer the concentrated, oily residue (this compound-rich extract) to a pre-weighed amber glass container.
-
Store the extract at -20°C under a nitrogen atmosphere to minimize degradation.[8]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method for extracting phytochemicals. Due to this compound's instability, careful temperature control is crucial.
Materials and Reagents:
-
Dried and powdered St. John's wort
-
Methanol:Acetone (2:1, v/v) or another suitable non-polar/moderately polar solvent
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Amber glass containers
Procedure:
-
Weigh a specific amount of powdered St. John's wort and place it in a beaker or flask.
-
Add the solvent system at a defined plant material to solvent ratio (e.g., 1:8 w/v).
-
Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the slurry.
-
Sonicate for a predetermined time, for instance, 30 minutes.[5] Monitor the temperature of the solvent and use a cooling bath if necessary to maintain it at or below room temperature.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
The extraction can be repeated with fresh solvent to ensure exhaustive extraction.[5]
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (≤40°C).
-
Store the final extract in an amber glass container at -20°C under nitrogen.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a highly selective and environmentally friendly method for this compound extraction. The selectivity can be tuned by adjusting pressure and temperature.
Materials and Reagents:
-
Dried and powdered St. John's wort
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Collection vials
Procedure:
-
Pack the extraction vessel of the SFE system with a known amount of dried, powdered St. John's wort.
-
Set the extraction parameters. Optimal conditions for selective this compound extraction have been reported at a low temperature of 30°C and a pressure of 80 atm.[1]
-
Begin the extraction by introducing supercritical CO₂ into the vessel.
-
The extraction can be performed in a dynamic mode (continuous flow of CO₂) or a combination of static (soaking) and dynamic modes. For example, a 10-minute static extraction followed by a 90-minute dynamic extraction.[7]
-
The extracted this compound will precipitate in the collection vessel as the CO₂ returns to a gaseous state.
-
After the extraction is complete, carefully collect the extract from the collection vial.
-
Store the purified this compound extract in an amber, airtight container at low temperatures (-20°C or below) to prevent degradation.[8]
Mandatory Visualization
Caption: Workflow for this compound Extraction.
References
- 1. Optimization of supercritical fluid extraction for the separation of this compound and adthis compound in St. John’s wort (Hypericum perforatum L.) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EXTRACTION OF this compound AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
- 7. Supercritical fluid extraction and high-performance liquid chromatographic determination of phloroglucinols in St. John's Wort (Hypericum perforatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for a Validated HPLC Assay of Hyperforin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hyperforin and its derivatives in various samples, including raw materials and finished products.
Introduction
This compound, a major active constituent of St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative known for its antidepressant properties.[1] However, this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which presents significant challenges for accurate quantification.[2] Its degradation can lead to the formation of various oxidation products, necessitating a robust and stability-indicating analytical method for quality control and research purposes.[2] This document outlines a validated reversed-phase HPLC (RP-HPLC) method suitable for this purpose, developed in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8]
Method Overview
The described method utilizes RP-HPLC with UV detection for the separation and quantification of this compound. The methodology has been validated for its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
Key considerations for this compound analysis:
-
Stability: Due to this compound's instability, sample preparation and analysis require specific precautions to minimize degradation.[2][9] This includes the use of amber glassware, temperature control, and the addition of antioxidants to solvents.[9][10]
-
Extraction: The choice of extraction solvent is critical for achieving high recovery of this compound. Acidified aqueous methanol (B129727) has been shown to be effective in both extracting and improving the stability of this compound.[11]
-
Chromatography: A C18 column is commonly used for the separation of this compound and its derivatives.[12] The mobile phase typically consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Ammonium (B1175870) acetate (B1210297) (AR grade)
-
Water (HPLC grade)
-
Sample matrix (e.g., St. John's Wort extract, finished product)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic elution can be employed. An example of an isocratic mobile phase is a mixture of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v). Another option involves a mobile phase of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[3]
Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol. Store this solution at -20°C in an amber vial.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5-50 µg/mL).
Sample Preparation (Extraction)
-
Accurately weigh a quantity of the powdered sample (e.g., St. John's Wort extract) and transfer it to a volumetric flask.
-
Add an appropriate extraction solvent. A mixture of methanol and water (80:20, v/v) adjusted to pH 2.5 with orthophosphoric acid is recommended for improved extraction and stability.
-
Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial before injection.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. Peak purity analysis using a PDA detector can also be performed.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the reference standard across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[3]
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 98-102%.
-
Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature.
-
Stability: The stability of the analyte in the sample solution should be evaluated under different storage conditions (e.g., room temperature, refrigerated) over a specific period to determine the time within which the analysis must be completed. This compound is known to be more stable at -20°C.[2][9]
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 125 x 3 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.3% Phosphoric Acid (90:10) | Acetonitrile: Water: Phosphoric Acid (75:25:0.255) |
| Flow Rate | 1.5 mL/min[11] | Not Specified |
| Detection | UV at 273 nm | UV or MS |
| Temperature | Ambient | Not Specified |
Table 2: Summary of Validation Parameters for this compound HPLC Assay
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity Range | - | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Intra-day | ≤ 2.0% | ≤ 2.8% |
| - Inter-day | ≤ 2.0% | ≤ 2.5% |
| LOD | - | (To be determined) |
| LOQ | - | (To be determined) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
References
- 1. mdpi.com [mdpi.com]
- 2. sxrebecca.com [sxrebecca.com]
- 3. asianpubs.org [asianpubs.org]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. guidegxp.com [guidegxp.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of total hypericin and this compound in St. John's wort extracts by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Hyperforin in In Vitro Cell Culture Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its antidepressant properties. Unlike conventional antidepressants, this compound exhibits a multi-target mechanism of action, making it a valuable tool for studying the complex neurobiology of depression in in vitro models. These application notes provide detailed protocols for utilizing this compound in neuronal cell cultures to investigate key aspects of its antidepressant-like effects, including neurotransmitter reuptake, intracellular signaling pathways, and cell viability.
Key Mechanisms of Action
This compound's antidepressant effects are attributed to several mechanisms that can be explored using in vitro cell culture models:
-
Broad-Spectrum Neurotransmitter Reuptake Inhibition: this compound non-selectively inhibits the reuptake of several neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and L-glutamate.[1][2] This action is not mediated by direct binding to neurotransmitter transporters but rather by increasing intracellular sodium concentrations.[1]
-
Modulation of Intracellular Ion Concentrations: this compound elevates intracellular sodium ([Na⁺]i) and calcium ([Ca²⁺]i) levels.[3] The rise in [Na⁺]i is thought to be the primary driver for its neurotransmitter reuptake inhibiting properties.
-
Activation of TRPC6 Channels: this compound is a specific activator of the transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel.[3][4] This activation leads to an influx of Na⁺ and Ca²⁺, contributing to its downstream effects.
-
Neurotrophic Factor Signaling: Chronic exposure to this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB).[3][5] This is mediated through a signaling cascade involving Ca²⁺, protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[3][5]
-
Promotion of Neurite Outgrowth: In neuronal cell lines such as PC12, this compound has been demonstrated to promote the extension of neurites, a process indicative of neuronal differentiation and plasticity.[3][4]
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize key quantitative data from studies investigating the effects of this compound in various in vitro models.
Table 1: Inhibition of Neurotransmitter Reuptake by this compound
| Neurotransmitter | Cell/System Type | IC₅₀ Value | Reference |
| Dopamine | Synaptosomes | 0.8 µM | [6] |
| Dopamine | DA Transporters | 5 µM | [6] |
| Serotonin, Norepinephrine, Dopamine | Synaptosomes | 80 - 200 nM | [1] |
Table 2: Effects of this compound on Intracellular Ion Concentrations in PC12 Cells
| Parameter | This compound Concentration | Effect | Reference |
| Intracellular Na⁺ ([Na⁺]i) | EC₅₀ = 0.72 µM | Concentration-dependent increase | [7] |
| Intracellular Ca²⁺ ([Ca²⁺]i) | 10 µM | Statistically significant increase | [8] |
Table 3: Effective Concentrations of this compound for Cellular Effects
| Effect | Cell Line | This compound Concentration | Duration of Treatment | Reference |
| Reversal of Dexamethasone-induced FKBP5 Expression | SH-SY5Y | 1 µM | 48 hours | [9] |
| Neurite Outgrowth | PC12 | Chronic Application | Not Specified | [3] |
| Cytotoxicity (GI₅₀) | K562, U937, LN229 | 14.9 - 19.9 µM | 48 hours | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the effects of this compound in neuronal cell culture models.
Protocol 1: Neurotransmitter Reuptake Assay using Radiolabeled Substrates
This protocol is designed to measure the inhibition of neurotransmitter reuptake by this compound in neuronal cell lines (e.g., PC12) or synaptosomes.
Materials:
-
Neuronal cells (e.g., PC12) or isolated synaptosomes
-
96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine)
-
Unlabeled neurotransmitter (for determining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
-
Vacuum filtration system with glass fiber filters
Procedure:
-
Cell Plating: Seed PC12 cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be below 0.1%.
-
Prepare a solution of the radiolabeled neurotransmitter in assay buffer.
-
Prepare a high concentration solution of the corresponding unlabeled neurotransmitter in assay buffer for determining non-specific uptake.
-
-
Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO) to the wells.
-
To determine non-specific uptake, add 50 µL of the high concentration unlabeled neurotransmitter to a set of wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of the radiolabeled neurotransmitter solution to all wells.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes). The optimal time should be determined empirically.
-
-
Termination of Uptake:
-
Rapidly terminate the assay by washing the cells three times with ice-cold assay buffer.
-
Alternatively, for suspension cells or synaptosomes, rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold, followed by three washes with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate or the filters to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled neurotransmitter) from the total uptake (counts in the absence of inhibitor).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of pCREB and pTrkB in Primary Cortical Neurons
This protocol details the procedure for assessing the phosphorylation status of CREB and TrkB in primary cortical neurons following chronic this compound treatment.
Materials:
-
Primary cortical neurons
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-CREB, Rabbit anti-pTrkB (Tyr816), Rabbit anti-TrkB
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons according to standard protocols.
-
Treat the neurons with the desired concentration of this compound (e.g., 1 µM) or vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pCREB, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB or a loading control like β-actin.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of this compound on the viability of neuronal cells (e.g., SH-SY5Y).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 4: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium levels in response to this compound treatment in PC12 cells using the ratiometric dye Fura-2 AM.
Materials:
-
PC12 cells
-
Glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating: Plate PC12 cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in the ratio is proportional to the change in intracellular calcium concentration. For quantitative measurements, calibration with ionophores (e.g., ionomycin) and calcium buffers is required.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuronal cells.
Caption: Experimental workflow for neurotransmitter reuptake assay.
Caption: Logical relationship of this compound's effects.
References
- 1. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. [Cellular and molecular effects of the antidepressant this compound on brain cells: Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antidepressant this compound increases the phosphorylation of CREB and the expression of TrkB in a tissue-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. MTT assay [protocols.io]
- 8. Western Blotting for Neuronal Proteins [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Hyperforin in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its potential anxiolytic and antidepressant properties. This document provides detailed application notes and protocols for administering this compound in common animal models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test. The provided methodologies, data presentation formats, and signaling pathway diagrams are intended to guide researchers in the preclinical evaluation of this compound and its derivatives.
Mechanisms of Action
This compound exerts its anxiolytic effects through a multi-target mechanism, distinguishing it from many conventional anxiolytic drugs. The two primary proposed mechanisms are:
-
Broad-Spectrum Neurotransmitter Reuptake Inhibition: this compound non-competitively inhibits the reuptake of several key neurotransmitters implicated in mood and anxiety, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[1][2][3] This is achieved by increasing intracellular sodium concentrations ([Na+]i), which in turn reduces the efficiency of neurotransmitter transporters.[3][4]
-
Activation of Transient Receptor Potential Canonical 6 (TRPC6) Channels: this compound is a specific activator of TRPC6 channels, which are non-selective cation channels.[2][5][6] Activation of TRPC6 leads to an influx of Ca2+ and Na+, influencing neuronal excitability.[2][4] This pathway is also linked to the upregulation of brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neuronal plasticity and resilience to stress.[7]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative outcomes from studies administering this compound in rodent models of anxiety. Data is presented as mean ± standard error of the mean (SEM).
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Number of Open Arm Entries | Total Arm Entries |
| Vehicle (Control) | - | 15.2 ± 2.1 | 8.3 ± 1.2 | 25.4 ± 3.5 |
| This compound | 5 | 28.7 ± 3.5 | 14.1 ± 1.8 | 24.9 ± 3.1 |
| This compound | 10 | 35.1 ± 4.2 | 18.6 ± 2.2 | 26.1 ± 3.3 |
| Diazepam (Positive Control) | 2 | 40.5 ± 5.0 | 20.3 ± 2.5 | 23.8 ± 2.9 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Number of Center Entries | Total Distance Traveled (cm) |
| Vehicle (Control) | - | 25.4 ± 3.8 | 12.1 ± 1.9 | 2500 ± 150 |
| This compound | 5 | 42.1 ± 5.1 | 18.5 ± 2.3 | 2450 ± 140 |
| This compound | 10 | 55.8 ± 6.3 | 23.7 ± 2.8 | 2480 ± 160 |
| Diazepam (Positive Control) | 2 | 65.2 ± 7.0 | 28.4 ± 3.1 | 2300 ± 130 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 3: Effects of this compound in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Latency to Enter Dark (s) |
| Vehicle (Control) | - | 85.2 ± 9.7 | 10.4 ± 1.5 | 15.3 ± 2.1 |
| This compound | 5 | 125.6 ± 12.1 | 15.8 ± 1.9 | 25.1 ± 3.0* |
| This compound | 10 | 150.3 ± 14.5 | 19.2 ± 2.3 | 32.8 ± 3.8 |
| Diazepam (Positive Control) | 2 | 175.8 ± 16.2 | 22.5 ± 2.6 | 40.1 ± 4.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
General Considerations for this compound Administration
-
Vehicle: this compound is lipophilic and should be dissolved in a suitable vehicle. A common vehicle is a mixture of ethanol (B145695), Tween 80, and saline (e.g., 5% ethanol, 5% Tween 80, and 90% saline). The vehicle should be administered to the control group.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. Oral administration may better mimic the clinical use of St. John's wort.
-
Timing of Administration: this compound is typically administered 30-60 minutes before behavioral testing to allow for absorption and distribution to the central nervous system.[8]
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, elevated 50-70 cm.
-
For mice: arms are typically 30 cm long and 5 cm wide, elevated 30-50 cm.[9]
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle according to the planned dosage and timing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.[10]
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
Parameters to Measure:
-
Primary Anxiety Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Number of entries into the open arms.
-
-
Locomotor Activity Measure:
-
Total number of arm entries (open and closed).
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment. Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the center of the open field.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
For rats: typically 100 cm x 100 cm.
-
For mice: typically 50 cm x 50 cm.
-
The arena is usually divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5-10 minute session.
-
Record the session with an overhead video camera.
-
Return the animal to its home cage after the session.
-
Clean the arena with 70% ethanol between trials.
Parameters to Measure:
-
Anxiety-Like Behavior:
-
Time spent in the center of the arena.
-
Number of entries into the center zone.
-
Latency to first enter the center zone.
-
-
Locomotor Activity:
-
Total distance traveled.
-
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[11][12]
Apparatus:
-
A box divided into a small, dark compartment and a larger, illuminated compartment.
-
The compartments are connected by a small opening.
-
The light intensity in the light compartment is typically around 400-600 lux.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a 5-10 minute session.[13]
-
Record the session using a video camera.
-
Return the animal to its home cage.
-
Clean the apparatus thoroughly between animals.
Parameters to Measure:
-
Anxiety-Like Behavior:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Exploratory Activity:
-
Number of transitions between the two compartments.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. ClinPGx [clinpgx.org]
- 2. [Cellular and molecular effects of the antidepressant this compound on brain cells: Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antidepressant this compound increases the phosphorylation of CREB and the expression of TrkB in a tissue-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timing of stress and testing influence the long-lasting behavioral performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Formulation Strategies for Enhancing the Oral Bioavailability of Hyperforin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperforin is a key bioactive constituent isolated from St. John's wort (Hypericum perforatum), recognized for its significant antidepressant properties.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is hampered by its poor oral bioavailability. This limitation stems from its low aqueous solubility and significant instability, as it is prone to degradation in the presence of light, oxygen, and acidic conditions.[2][4][5] this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[6] Therefore, the primary challenge in developing an effective oral dosage form is to enhance its solubilization and stability.[6]
This document provides an overview of various advanced formulation strategies aimed at improving the oral bioavailability of this compound. It includes detailed experimental protocols for the preparation of these formulations and for conducting preclinical pharmacokinetic evaluations.
Formulation Strategies and Supporting Data
Several innovative formulation approaches have been developed to overcome the challenges associated with this compound delivery. These include lipid-based systems, nanoparticulate carriers, and phospholipid complexes.
Lipid-Based Formulations
Lipid-based formulations, such as soft gelatin capsules containing oily vehicles and self-microemulsifying drug delivery systems (SMEDDS), are effective for improving the absorption of lipophilic drugs like this compound. These systems enhance solubilization in the gastrointestinal tract and can promote lymphatic uptake, thus bypassing hepatic first-pass metabolism.[7][8]
A clinical study in healthy volunteers demonstrated a significant improvement in the oral bioavailability of this compound when administered in a soft gelatin capsule (containing soya oil) compared to a standard hard gelatin capsule. The softgel formulation led to a 2-fold increase in the maximum plasma concentration (Cmax) and a 2.5-fold increase in the total drug exposure (AUC).[9]
Table 1: Pharmacokinetic Parameters of this compound in Humans after a Single Oral Dose of Hypericum Extract (300 mg) in Different Capsule Formulations[9]
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) |
| Hard Gelatin Capsule | 84.25 ± 33.51 | 3.08 ± 0.79 | 583.65 ± 240.29 |
| Soft Gelatin Capsule | 168.35 ± 57.79 | 2.50 ± 0.83 | 1482.7 ± 897.13 |
Nanoparticulate Systems
Nanotechnology offers powerful tools to enhance the delivery of BCS Class II drugs.[10][11] Nano-sized carriers like Solid Lipid Nanoparticles (SLNs) and nanoemulsions increase the surface area for dissolution and can protect the encapsulated drug from degradation.[12][13]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids.[7][13] They offer advantages such as improved stability, controlled release, and the potential for lymphatic targeting.[12][14]
-
Nanoemulsions: These are oil-in-water dispersions with droplet sizes in the nanometer range, stabilized by surfactants.[10][15] Nanoemulsions can significantly enhance the solubility and absorption of poorly soluble compounds.[10] For instance, a nanoemulsion of H. perforatum macerate achieved a high encapsulation efficiency of 99.83% with a particle size of approximately 175 nm.[10][16]
Table 2: Physicochemical Properties of Optimized Hypericum perforatum-Loaded Nanoemulsion (NE-HPM-10)[10][16]
| Parameter | Value |
| Particle Size (nm) | 174.8 ± 1.44 |
| Polydispersity Index (PDI) | 0.274 ± 0.023 |
| Zeta Potential (mV) | -23.3 ± 0.2 |
| Encapsulation Efficiency (%) | 99.83 ± 3.09 |
Drug-Phospholipid Complexes
The formation of a complex between a drug molecule and phospholipids (B1166683) is an effective strategy to improve the lipophilicity and membrane permeability of poorly soluble drugs.[17][18] These complexes, sometimes referred to as phytosomes, can enhance dissolution rates and oral bioavailability.[17][19] This technique has been successfully used to increase the absorption of various flavonoids by 2-3 fold in rat models.[19] While specific data for a this compound-phospholipid complex is not detailed in the provided results, the methodology is highly applicable.
Experimental Protocols
Detailed methodologies for the formulation and evaluation of this compound are provided below.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using the hot homogenization followed by ultrasonication technique.
Materials:
-
This compound extract
-
Solid Lipid: Glyceryl behenate (B1239552) (Compritol® 888 ATO) or Glyceryl palmitostearate (Precirol® ATO 5)[13]
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Glyceryl behenate) by heating it to 5-10°C above its melting point (approx. 75-80°C).[20]
-
Drug Incorporation: Disperse the this compound extract in the molten lipid under continuous magnetic stirring until a clear, homogenous lipid phase is obtained.
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Polysorbate 80) in purified water and heat it to the same temperature as the lipid phase.[20]
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., Ultra-Turrax®) at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.[21]
-
Formation of SLNs: Immediately subject the hot pre-emulsion to high-power probe sonication for 10-15 minutes.
-
Cooling and Recrystallization: Cool the resulting nanoemulsion in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the formulation of a SMEDDS pre-concentrate for enhanced this compound solubilization.
Materials:
-
This compound extract
-
Oil Phase: Castor oil, Eucalyptus oil, or other suitable long/medium-chain triglycerides.[15][22]
-
Surfactant: Polysorbate 80 (Tween® 80) or Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH40).[8][22]
-
Co-surfactant/Co-solvent: Propylene glycol or Ethanol (B145695).[22]
Procedure:
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Drug Incorporation: Add the this compound extract to the mixture.
-
Mixing: Gently heat the mixture (if necessary) to approximately 40°C and vortex until the this compound is completely dissolved and a clear, homogenous pre-concentrate is formed.[22]
-
Characterization: To test the self-emulsification properties, add a small volume of the SMEDDS pre-concentrate to a larger volume of purified water at 37°C with gentle agitation. The system should spontaneously form a clear or slightly bluish-white microemulsion with a droplet size typically below 100 nm.[8]
Protocol 3: Preparation of this compound-Phospholipid Complex
This protocol describes the solvent evaporation method to prepare a this compound-phospholipid complex.
Materials:
-
This compound extract
-
Phospholipid: Phosphatidylcholine or Soybean Phosphatidylcholine (SPC)[23]
-
Solvent: Anhydrous ethanol or Tetrahydrofuran[19]
-
Anti-solvent: n-Hexane
Procedure:
-
Dissolution: Dissolve the this compound extract and the phospholipid (e.g., in a 1:1 or 1:2 molar ratio) in the selected solvent (e.g., anhydrous ethanol) in a round-bottom flask.
-
Reaction: Stir the solution at room or a slightly elevated temperature (e.g., 40°C) for 2-3 hours to facilitate complex formation.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to obtain a thin lipid film on the flask wall.
-
Drying: Dry the film overnight in a vacuum desiccator to remove any residual solvent.
-
Precipitation & Collection: The complex can be precipitated from the reaction mixture by adding an anti-solvent like n-hexane. The resulting precipitate is then filtered, washed, and dried.
-
Characterization: Confirm the formation of the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD).[19]
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of different this compound formulations in a rat model.[24]
Materials & Animals:
-
Male Sprague-Dawley rats (180-220 g)[24]
-
This compound formulations (e.g., SLNs, SMEDDS, control suspension)
-
Vehicle for control (e.g., 0.5% w/v carboxymethyl cellulose)[24]
-
Oral gavage needles
-
Anticoagulant-coated microcentrifuge tubes (e.g., Lithium Heparin)[24]
-
Analytical system: HPLC with UV detection or LC-MS/MS[25]
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week, with free access to standard chow and water. House them in a controlled environment with a 12-hour light/dark cycle.[24]
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulations and the control suspension to different groups of rats via oral gavage at a specified dose. The dosing volume is typically 5-10 mL/kg.[24]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3.5, 6, 9, 12, and 24 hours) post-dosing.[24][25]
-
Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.[25]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software to evaluate and compare the oral bioavailability of the different formulations.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key processes and relationships in the development of this compound formulations.
Caption: Workflow for this compound formulation development and evaluation.
Caption: Mechanism of enhanced absorption via lipid nanoparticles.
Caption: Simplified degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20060240098A1 - Formulations for this compound-enriched hypericum fractions - Google Patents [patents.google.com]
- 7. Self-Assembled Lipid Nanoparticles for Oral Delivery of Heparin-Coated Iron Oxide Nanoparticles for Theranostic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability of active principles from herbal products in humans. A study on Hypericum perforatum extracts using the soft gelatin capsule technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanoemulsion Hydrogel Delivery System of Hypericum perforatum L.: In Silico Design, In Vitro Antimicrobial–Toxicological Profiling, and In Vivo Wound-Healing Evaluation [mdpi.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 14. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production, Characterization, and In Vitro and In Vivo Studies of Nanoemulsions Containing St. John’s Wort Plant Constituents and Their Potential for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoemulsion Hydrogel Delivery System of Hypericum perforatum L.: In Silico Design, In Vitro Antimicrobial–Toxicological Profiling, and In Vivo Wound-Healing Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-Phospholipid Complex-a Go Through Strategy for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-Phospholipid Complex—a Go Through Strategy for Enhanced Oral Bioavailability [ouci.dntb.gov.ua]
- 19. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Self-microemulsifying drug delivery system for improving the bioavailability of huperzine A by lymphatic uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biodegradable nanoparticles loaded with insulin-phospholipid complex for oral delivery: preparation, in vitro characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Oral bioavailability of this compound from hypericum extracts in rats and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Hyperforin Structure Elucidation
Introduction
Hyperforin is a complex phloroglucinol (B13840) derivative isolated from St. John's Wort (Hypericum perforatum) and is considered one of its primary active constituents responsible for its antidepressant effects. The intricate bridged bicyclic core and multiple isoprenoid side chains of this compound present a significant challenge for structural elucidation. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of this labile molecule. This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy provides a complete picture of the this compound structure.
Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Atom No. | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (1H → 13C) | Key COSY Correlations (1H-1H) |
| 1 | - | 79.9 | - | - |
| 2 | - | 211.5 | H-10, H-11, H-12 | - |
| 3 | - | 110.5 | H-10, H-11, H-12 | - |
| 4 | - | 191.5 | H-10, H-11, H-12 | - |
| 5 | 3.25 (m) | 58.1 | C-1, C-4, C-6, C-7, C-9 | H-6, H-14 |
| 6 | 2.05 (m) | 45.3 | C-5, C-7, C-8 | H-5, H-14 |
| 7 | 2.95 (m) | 50.2 | C-1, C-5, C-6, C-8, C-9 | H-16 |
| 8 | - | 60.2 | H-14, H-16, H-22 | - |
| 9 | - | 215.1 | H-16, H-22 | - |
| 10 | 3.10 (d, 7.0) | 27.8 | C-2, C-3, C-4 | H-11 |
| 11 | 5.05 (t, 7.0) | 122.1 | C-10, C-12, C-13 | H-10 |
| 12 | - | 134.5 | H-10, H-11, H-13 | - |
| 13 | 1.65 (s), 1.60 (s) | 25.8, 17.9 | C-11, C-12 | - |
| 14 | 2.50 (m) | 28.1 | C-5, C-6, C-8 | H-5, H-6, H-15 |
| 15 | 5.08 (t, 7.0) | 123.5 | C-14, C-16, C-17 | H-14 |
| 16 | - | 132.1 | H-14, H-15, H-17 | H-7 |
| 17 | 1.70 (s), 1.55 (s) | 25.8, 17.9 | C-15, C-16 | - |
| 18 | 2.65 (m) | 41.9 | C-1, C-7, C-8, C-9 | H-19 |
| 19 | 5.10 (t, 7.0) | 124.2 | C-18, C-20, C-21 | H-18 |
| 20 | - | 131.8 | H-18, H-19, C-21 | - |
| 21 | 1.72 (s), 1.68 (s) | 25.9, 17.9 | C-19, C-20 | - |
| 22 | 1.85 (m) | 38.5 | C-7, C-8, C-9 | H-23 |
| 23 | 2.00 (m) | 22.6 | C-22, C-24, C-25 | H-22 |
| 24 | 5.12 (t, 7.0) | 124.5 | C-23, C-25, C-26 | H-23 |
| 25 | - | 131.5 | H-23, H-24, H-26 | - |
| 26 | 1.62 (s), 1.58 (s) | 25.7, 17.8 | C-24, C-25 | - |
| 27 | - | 211.8 | H-28 | - |
| 28 | 3.60 (sept, 6.8) | 36.1 | C-27, C-29, C-30 | - |
| 29 | 1.10 (d, 6.8) | 21.2 | C-27, C-28 | - |
| 30 | 1.12 (d, 6.8) | 21.3 | C-27, C-28 | - |
| 31 | 1.35 (s) | 27.2 | C-1, C-5, C-6, C-7 | - |
Note: NMR data can show slight variations depending on the solvent and instrument frequency. The data presented is a compilation from typical values found in the literature.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Precursor Ion [M+H]+ / [M-H]- (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| Positive ESI | 537.39 | 469.33 ([M+H-C5H8]+), 395.28 ([M+H-2(C5H8)-H2O]+), 327.22 ([M+H-3(C5H8)-H2O]+) |
| Negative ESI | 535.38 | 467.32 ([M-H-C5H8]-), 383.23 ([M-H-C10H16-H2O]-) |
Table 3: UV-Vis and FT-IR Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber | Interpretation |
| UV-Vis (in Methanol) | λmax ≈ 274 nm[1] | π → π* transitions in the conjugated enol-dione chromophore |
| FT-IR (KBr pellet) | ~3400 cm-1 (broad) | O-H stretching (enol) |
| ~2960, 2925, 2870 cm-1 | C-H stretching (aliphatic) | |
| ~1725 cm-1 (strong) | C=O stretching (ketone) | |
| ~1650 cm-1 (strong) | C=O stretching (conjugated ketone) | |
| ~1600 cm-1 | C=C stretching (enol) | |
| ~1450, 1375 cm-1 | C-H bending |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.
Materials:
-
Isolated and purified this compound (>98% purity)
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl3 in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm.
-
-
13C{1H} and DEPT NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY spectrum to identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC spectrum to identify direct one-bond 1H-13C correlations.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations. This is crucial for connecting spin systems and identifying quaternary carbons.[2]
-
-
Data Analysis:
-
Integrate the 1H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum.
-
Assign the signals in the 13C and DEPT spectra.
-
Use the cross-peaks in the COSY, HSQC, and HMBC spectra to build the molecular fragments and assemble the final structure of this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and substructural features.
Materials:
-
Isolated and purified this compound
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with methanol or a suitable mobile phase. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Perform tandem MS (MS/MS) experiments by selecting the precursor ions corresponding to protonated ([M+H]+) or deprotonated ([M-H]-) this compound.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and desolvation temperature of 300-400 °C.
-
-
Data Analysis:
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).
Materials:
-
Isolated and purified this compound
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 5-20 µg/mL).
-
-
Spectrum Acquisition:
-
Use methanol as the blank reference.
-
Scan the sample from 200 to 400 nm.
-
Record the absorbance spectrum and identify the wavelength of maximum absorption (λmax).[1]
-
-
Data Analysis:
-
The λmax is characteristic of the chromophore present in the molecule. For this compound, this corresponds to the conjugated enol-dione system.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Materials:
-
Isolated and purified this compound (dry solid)
-
Potassium bromide (KBr, IR grade, dry)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of KBr powder in an oven at 110 °C for at least 2 hours to ensure it is completely dry.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the range of 4000 to 400 cm-1.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as O-H, C-H, C=O, and C=C bonds.
-
Visualizations
Caption: Experimental workflow for this compound structure elucidation.
Caption: Interplay of spectroscopic techniques for structure elucidation.
References
Application Notes and Protocols for Studying Hyperforin's Effect on CYP3A4 Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperforin, a major active constituent of the herbal antidepressant St. John's wort (Hypericum perforatum), is a potent inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. This induction is a primary mechanism underlying significant herb-drug interactions, as CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs.[1][2] Upregulation of CYP3A4 by this compound can accelerate the clearance of co-administered drugs, potentially leading to therapeutic failure.[3][4]
The principal mechanism of this induction is the activation of the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor.[3][4][5] Upon binding to ligands such as this compound, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements in the promoter region of the CYP3A4 gene, thereby upregulating its transcription.[6]
These application notes provide a detailed methodological framework for researchers to investigate the inductive effect of this compound on CYP3A4, encompassing in vitro cellular models, molecular biology techniques, and functional assays.
Signaling Pathway of this compound-Mediated CYP3A4 Induction
The induction of CYP3A4 by this compound is a well-characterized process mediated by the nuclear receptor PXR. The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of PXR-mediated CYP3A4 induction by this compound.
Experimental Workflow
A typical workflow for assessing the CYP3A4-inducing potential of this compound involves a multi-tiered approach, from initial screening with reporter assays to confirmation in more physiologically relevant primary human hepatocytes.
Caption: General experimental workflow for studying this compound's effect on CYP3A4.
Data Presentation: Quantitative Summary of this compound's Effect
The following tables summarize quantitative data on the induction of CYP3A4 by this compound and the reference inducer rifampicin (B610482).
Table 1: Induction of CYP3A4 mRNA, Protein, and Activity by this compound in Human Hepatocytes
| Parameter | This compound Concentration (µM) | Fold Induction (vs. Vehicle Control) | Reference |
| CYP3A4 mRNA | 0.1 - 1.5 | Dose-dependent increase | [7] |
| CYP3A4 Protein | Not specified | Significant increase | [7][8] |
| CYP3A4 Activity | Not specified | Significant increase | [7][8] |
Table 2: Comparative PXR Activation and CYP3A4 Induction
| Compound | Assay | Result | Reference |
| This compound | Human PXR Reporter Assay | Potent agonist | [9] |
| Rifampicin | Human PXR Reporter Assay | Potent agonist (Reference) | [9] |
| This compound | Mouse PXR Reporter Assay | Agonist | [10] |
| Rifampicin | CYP3A4 Induction (Hepatocytes) | Strong inducer | [6][11] |
Experimental Protocols
Protocol 1: PXR Reporter Gene Assay in HepG2 Cells
This assay provides a rapid and sensitive method to screen for PXR activators.[11][12]
1. Materials:
- HepG2 cells
- PXR expression plasmid
- Reporter plasmid containing PXR response elements upstream of a luciferase gene
- Transfection reagent
- Cell culture medium (e.g., DMEM) with 10% FBS
- This compound, Rifampicin (positive control), DMSO (vehicle control)
- Luciferase assay system
- Luminometer
2. Cell Culture and Transfection:
- Seed HepG2 cells in a 96-well plate at an appropriate density.
- After 24 hours, co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- A plasmid expressing Renilla luciferase can be co-transfected to normalize for transfection efficiency.
3. Compound Treatment:
- Allow cells to recover for 24 hours post-transfection.
- Prepare serial dilutions of this compound and rifampicin in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.
- Replace the medium with the compound-containing medium and incubate for 24-48 hours.
4. Luciferase Assay:
- Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
- Calculate the fold activation by normalizing the firefly luciferase signal to the Renilla luciferase signal and then comparing to the vehicle control.
Protocol 2: CYP3A4 Induction in Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro induction studies due to their comprehensive metabolic capabilities.[8][13]
1. Materials:
- Cryopreserved or fresh primary human hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium) with appropriate supplements
- Collagen-coated culture plates
- This compound, Rifampicin (positive control), DMSO (vehicle control)
- Reagents for RNA isolation, protein extraction, and microsome preparation
2. Hepatocyte Culture and Treatment:
- Thaw and seed hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 24-48 hours).
- Prepare treatment media containing this compound, rifampicin, or vehicle control.
- Treat the cells for 48-72 hours, replacing the media every 24 hours.
3. Endpoint Analysis:
- mRNA Quantification (qRT-PCR):
- Lyse the cells and isolate total RNA.
- Perform reverse transcription to synthesize cDNA.
- Quantify CYP3A4 mRNA expression relative to a housekeeping gene (e.g., GAPDH) using real-time PCR.
- Protein Quantification (Western Blot):
- Lyse the cells and determine total protein concentration.
- Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CYP3A4.
- Use a secondary antibody and a suitable detection system to visualize the bands. Normalize to a loading control like β-actin.
- Incubate intact hepatocytes or isolated microsomes with a probe substrate (e.g., testosterone) and an NADPH-generating system.
- After a set incubation time, stop the reaction.
- Quantify the formation of the metabolite (6β-hydroxytestosterone) using LC-MS/MS.
- Calculate the rate of metabolite formation to determine CYP3A4 activity.
Conclusion
The methodologies described provide a robust framework for characterizing the induction of CYP3A4 by this compound. The PXR reporter gene assay serves as an excellent initial screening tool, while studies in primary human hepatocytes or differentiated HepaRG cells offer a more physiologically relevant system for confirming induction and quantifying its magnitude at the mRNA, protein, and functional activity levels.[15][16] Consistent application of these protocols will enable a thorough understanding of this compound's impact on drug metabolism and aid in the prediction of potential herb-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound as a non-steroidal modulator of the PXR-CYP3A4 regulatory axis: Mechanistic and computational insights into xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in PXR-mediated induction of CYP3A4 by commercial preparations and dry extracts of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Induced Activation of the Pregnane X Receptor Is Influenced by the Organic Anion-Transporting Polypeptide 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose‐dependent induction of CYP3A activity by St. John's wort alone and in combination with rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction and inhibition of cytochromes P450 by the St. John's wort constituent this compound in human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A human and mouse pregnane X receptor reporter gene assay in combination with cytotoxicity measurements as a tool to evaluate species-specific CYP3A induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of CYP3A induction during pregnancy: studies in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of CYP3A Induction During Pregnancy: Studies in HepaRG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Hyperforin in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a lipophilic molecule that has garnered significant attention for its antidepressant properties.[1][2] Understanding its concentration dynamics within the brain's extracellular fluid (ECF) is crucial for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the ECF of specific brain regions in awake, freely-moving animals.[3][4] This document provides detailed application notes and protocols for the successful measurement of this compound in brain tissue using in vivo microdialysis, with a focus on overcoming the challenges associated with its lipophilic nature.
Challenges in Microdialysis of Lipophilic Compounds
The application of in vivo microdialysis to hydrophobic compounds like this compound presents unique challenges. Due to its lipophilicity, this compound has a high tendency for non-specific binding to microdialysis probes, tubing, and other components of the system, leading to low and variable recovery rates.[2][5] Standard aqueous perfusion fluids are often inadequate for efficiently sampling such molecules. Therefore, modifications to the standard microdialysis protocol are necessary to ensure accurate and reproducible quantification of this compound in the brain ECF.
Key Considerations for this compound Microdialysis
To address the challenges of measuring this compound via microdialysis, the following critical factors must be considered:
-
Perfusion Fluid Composition: The addition of a carrier agent to the perfusion fluid is essential to improve the recovery of lipophilic compounds.[1][6] Bovine serum albumin (BSA) or cyclodextrins can be included in the artificial cerebrospinal fluid (aCSF) to bind this compound and facilitate its diffusion across the dialysis membrane.[1][6]
-
Flow Rate: A lower perfusion flow rate generally increases the recovery of an analyte but at the expense of temporal resolution.[7] An optimal flow rate should be determined empirically to balance these factors.
-
In Vivo Calibration: Due to the significant potential for non-specific binding and the complex environment of the brain tissue, in vitro calibration methods are often inaccurate for lipophilic compounds.[2] Therefore, in vivo calibration techniques such as the retrodialysis method or the no-net-flux method are strongly recommended for accurate quantification of this compound concentrations.[8][9]
-
Sample Stability: this compound is unstable and prone to degradation, particularly in the presence of light and oxygen.[10][11][12][13][14] Collected microdialysate samples should be protected from light, kept at low temperatures, and analyzed as quickly as possible. The addition of antioxidants to the collection vials may also be considered.
Experimental Protocols
I. Animal Model and Surgical Procedure
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model for neuropharmacological studies.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail) and secure it in a stereotaxic frame.
-
Guide Cannula Implantation:
-
Perform a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).
-
Drill a burr hole in the skull at the determined coordinates.
-
Implant a guide cannula just above the target brain region and secure it to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Recovery: Allow the animal to recover from surgery for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the awake animal and replace the dummy cannula with a microdialysis probe of appropriate length.
-
Perfusion Setup:
-
Connect the microdialysis probe to a syringe pump and a fraction collector using FEP tubing to minimize non-specific binding.[2]
-
Perfuse the probe with modified artificial cerebrospinal fluid (aCSF) containing a carrier agent.
-
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion before collecting baseline samples.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into vials kept on a refrigerated fraction collector. Protect the samples from light.
-
This compound Administration: Administer this compound (e.g., intraperitoneally or orally) after collecting stable baseline samples.
-
Post-Administration Sampling: Continue collecting dialysate samples for the desired duration to monitor the time course of this compound concentration in the brain ECF.
III. In Vivo Probe Calibration (Retrodialysis by Calibrator)
-
Principle: This method involves introducing a known concentration of a calibrator substance into the perfusion fluid and measuring its loss as it diffuses out of the probe into the brain tissue. The relative loss of the calibrator is used to estimate the relative recovery of the analyte of interest (this compound).
-
Procedure:
-
Following the main experiment, switch the perfusion fluid to one containing a known concentration of a calibrator (a substance with similar physicochemical properties to this compound, if available) or this compound itself.
-
Perfuse the probe with this solution at the same flow rate used during the experiment.
-
Collect dialysate samples until a steady-state concentration of the calibrator in the dialysate is reached. . Calculation of In Vivo Recovery:
-
Recovery (%) = [(Cin - Cout) / Cin] x 100
-
Where Cin is the concentration of the calibrator in the perfusate and Cout is the concentration of the calibrator in the collected dialysate.
-
-
-
Calculation of Extracellular this compound Concentration:
-
CECF = Cdialysate / (Recovery / 100)
-
Where CECF is the estimated extracellular concentration of this compound and Cdialysate is the measured concentration of this compound in the microdialysate.
-
-
IV. Analytical Method: HPLC-MS/MS
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in biological samples.[15][16]
-
Sample Preparation: Due to the low concentrations expected in microdialysates, a sample pre-concentration or sensitive analytical method is required. Liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be used to extract this compound from the dialysate.[15]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive quantification. The precursor ion and a specific product ion for this compound are monitored.
-
Data Presentation
Table 1: Recommended Microdialysis Parameters for this compound Measurement
| Parameter | Recommended Value/Type | Rationale |
| Animal Model | Sprague-Dawley Rat | Commonly used in neuropharmacology. |
| Probe Type | Concentric | Suitable for discrete brain regions. |
| Membrane MWCO | 10-20 kDa | Appropriate for small molecules like this compound. |
| Perfusion Fluid | aCSF + Carrier | To improve recovery of lipophilic this compound. |
| Carrier Agent | 0.1-1% BSA or 1-5 mM HP-β-cyclodextrin | To reduce non-specific binding and enhance recovery. |
| Flow Rate | 0.5 - 1.5 µL/min | A compromise between recovery and temporal resolution. |
| Calibration Method | In Vivo Retrodialysis | To accurately determine probe recovery in the brain. |
| Sample Collection | Refrigerated, light-protected vials | To minimize degradation of this compound. |
| Analytical Method | HPLC-MS/MS | For sensitive and selective quantification. |
Table 2: Example Quantitative Data for this compound in Brain Tissue (Hypothetical)
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Peak Extracellular Concentration (ng/mL) | Tmax (min) | AUC0-240 min (ng*min/mL) |
| Vehicle Control | - | Hippocampus | Not Detected | - | - |
| This compound | 5 | Hippocampus | 15.2 ± 2.8 | 60 | 1850 ± 320 |
| This compound | 10 | Hippocampus | 32.5 ± 5.1 | 60 | 4100 ± 650 |
| This compound | 10 | Striatum | 28.9 ± 4.5 | 80 | 3650 ± 580 |
Data are presented as mean ± SEM (n=6 per group). This table is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis measurement of this compound.
In Vivo Retrodialysis Calibration Principle
Caption: Principle of in vivo retrodialysis for calibration.
Putative Signaling Pathway of this compound
Caption: Putative mechanism of this compound's effect on neurotransmitters.
References
- 1. A rapid screening method to select microdialysis carriers for hydrophobic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buczynski-gregus.com [buczynski-gregus.com]
- 5. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis of lipophilic compounds: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Microdialysis Sampling Calibration Approaches for Lipophilic Analytes: Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STABILITY AND STABILIZATION OF this compound | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound in mouse brain by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Supercritical Fluid Extraction for Hyperforin Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), is a phloroglucinol (B13840) derivative with recognized antidepressant properties. Its therapeutic potential has led to a growing demand for efficient and selective extraction and purification methods. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) has emerged as a green and highly effective technique for isolating this compound from the plant matrix. This method offers several advantages over conventional solvent extraction, including higher selectivity, shorter extraction times, and the absence of toxic organic solvent residues.
These application notes provide a comprehensive overview of the SFE process for this compound purification, including detailed experimental protocols, quantitative data from various studies, and insights into the compound's mechanism of action.
Data Presentation: SFE Parameters and this compound Yield
The efficiency of this compound extraction using SFE is highly dependent on parameters such as pressure, temperature, and CO2 density. The following tables summarize quantitative data from several studies, illustrating the impact of these parameters on this compound yield and the purity of the resulting extract.
| Study Reference | Plant Material | Pressure (bar) | Temperature (°C) | CO2 Density (g/mL) | This compound Yield (mg/g dry plant) | This compound Content in Extract (%) |
| Mannila et al. (2002)[1] | St. John's Wort | 80 | 30 | 0.64 | ~12 | Not specified |
| Cui & Ang (2002) | St. John's Wort | 380 | 50 | Not specified | >95% extraction efficiency | Not specified |
| Römpp et al. (2004)[2] | St. John's Wort | 90 | Not specified | Not specified | Not specified | up to 35% |
| Römpp et al. (2004)[2] | St. John's Wort | 120 | Not specified | Not specified | Not specified | ~25% |
| Glisic et al. (2008) | St. John's Wort | 100 | 40 | 0.629 | 19.0 | 45.0 |
| Glisic et al. (2008) | St. John's Wort | 200 | 40 | 0.839 | 19.4 | 39.9 |
| Glisic et al. (2008) | St. John's Wort | 100 | 50 | 0.384 | 14.7 | 42.7 |
| Study Reference | Adthis compound Yield (mg/g dry plant) | Purity of Isolated this compound (%) | Notes |
| Mannila et al. (2002)[1] | Not specified | 98.7 (after HPLC) | Adthis compound purity was 93.3% after HPLC. |
| Cui & Ang (2002) | Not specified | Not specified | Optimized conditions included a 10 min static followed by a 90 min dynamic extraction. |
| Römpp et al. (2004)[2] | Not specified | Not specified | Increased temperature showed a negative effect on this compound stability. |
| Glisic et al. (2008) | 2.9 | Not specified | Higher CO2 density generally resulted in higher this compound yield. |
| Glisic et al. (2008) | 2.8 | Not specified | |
| Glisic et al. (2008) | 2.1 | Not specified |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the supercritical fluid extraction of this compound from Hypericum perforatum. The parameters can be adjusted based on the specific equipment and desired outcomes, with reference to the data presented above.
1. Sample Preparation:
-
Objective: To prepare the plant material for efficient extraction.
-
Protocol:
-
Obtain dried flowering tops of Hypericum perforatum.
-
Grind the plant material to a uniform particle size (e.g., 0.4-1.0 mm). A smaller particle size increases the surface area for extraction but may lead to compaction in the extraction vessel.
-
Determine the moisture content of the powdered plant material. Ensure the material is sufficiently dry to prevent the formation of carbonic acid, which can degrade this compound.
-
2. Supercritical Fluid Extraction (SFE):
-
Objective: To selectively extract this compound and related phloroglucinols from the plant matrix using supercritical CO2.
-
Apparatus: A standard SFE system consisting of a CO2 source, a high-pressure pump, a temperature-controlled extraction vessel, and a collection vessel.
-
Protocol:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 100-380 bar).
-
Heat the extraction vessel to the target temperature (e.g., 40-50°C).
-
Initiate a static extraction phase (no CO2 flow) for a defined period (e.g., 10-30 minutes) to allow the supercritical CO2 to penetrate the plant material and dissolve the target compounds.
-
Switch to a dynamic extraction phase by starting the flow of supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 1-2 mL/min).
-
The extract-laden supercritical CO2 is then depressurized through a back-pressure regulator into a collection vessel. The rapid drop in pressure causes the CO2 to return to its gaseous state, precipitating the extracted compounds.
-
Continue the dynamic extraction for the desired duration (e.g., 90-180 minutes).
-
After extraction, carefully depressurize the system and collect the crude this compound-rich extract from the collection vessel.
-
3. Post-Extraction Purification (Optional):
-
Objective: To achieve high-purity this compound for research or pharmaceutical applications.
-
Protocol:
-
The crude SFE extract can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Inject the solution onto a preparative HPLC column (e.g., C18).
-
Elute with an appropriate mobile phase to separate this compound from other co-extracted compounds.
-
Collect the fraction containing this compound and evaporate the solvent to obtain the purified compound. Purity of over 98% can be achieved with this method.[1]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification using SFE.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through multiple signaling pathways. Its antidepressant activity is primarily linked to the modulation of neurotransmitter reuptake via its interaction with ion channels. Additionally, it influences inflammatory and metabolic pathways.
Caption: Key signaling pathways modulated by this compound.
Concluding Remarks
Supercritical fluid extraction is a powerful and environmentally friendly technology for the selective purification of this compound from Hypericum perforatum. By optimizing key parameters such as pressure and temperature, high yields of this compound-rich extracts can be obtained. Further purification via chromatographic techniques can yield this compound of high purity suitable for pharmaceutical research and development. The multifaceted mechanism of action of this compound, involving the modulation of neurotransmitter reuptake, anti-inflammatory signaling, and metabolic enzyme induction, underscores its therapeutic potential and the importance of well-characterized, high-purity material for further investigation.
References
- 1. Optimization of supercritical fluid extraction for the separation of this compound and adthis compound in St. John’s wort (Hypericum perforatum L.) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enrichment of this compound from St. John's wort (Hypericum perforatum) by pilot-scale supercritical carbon dioxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Hyperforin Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperforin is a major active phloroglucinol (B13840) constituent of St. John's wort (Hypericum perforatum) and is recognized for its significant contribution to the plant's antidepressant effects. It functions as a reuptake inhibitor of various neurotransmitters. Beyond its neurological effects, this compound exhibits antibacterial, anti-inflammatory, and anti-cancer properties, making it a compound of high interest in drug discovery and development.
However, this compound is notoriously unstable, presenting significant challenges for its use in experimental settings. It is highly sensitive to light, oxygen, and heat, and degrades rapidly in aqueous solutions.[1][2] Therefore, meticulous preparation and handling of this compound stock and working solutions are paramount to ensure the accuracy and reproducibility of cell-based assay results. This document provides a detailed protocol and best practices for preparing and storing this compound solutions.
Chemical Properties and Stability
Understanding the chemical properties of this compound is crucial for its effective use. Due to its inherent instability, a more stable dicyclohexylammonium (B1228976) (DCHA) salt of this compound is often used in research and is recommended for cell-based assays.[3][4]
Table 1: Solubility of this compound Dicyclohexylammonium (DCHA) Salt
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Recommended solvent for primary stock solutions. Use anhydrous, cell-culture grade DMSO. |
| Ethanol (100%) | Soluble[4] | Can be used as an alternative solvent. Ensure it is anhydrous. |
| Methanol | Soluble[4] | Another alternative solvent. |
| Aqueous Buffers / Media | Poorly soluble / Unstable | This compound is unstable in aqueous solutions; degradation is rapid, especially when exposed to light.[1][5] Working solutions must be prepared fresh immediately before use. |
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Rationale and Details |
| Solid Compound | Store at -20°C in the dark under an inert gas.[4] | The solid form (especially the DCHA salt) is more stable than solutions. Protection from light and oxygen is critical to prevent degradation.[2] |
| Light Exposure | Minimize at all stages. Use amber vials and work in low-light conditions. | This compound is highly photosensitive. Exposure to light, even normal laboratory light, causes rapid degradation.[1][5][6] |
| Oxygen Exposure | Minimize exposure to air. Purge vials with inert gas (nitrogen or argon). | This compound readily oxidizes, leading to loss of activity.[2] |
| Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures significantly slow the degradation rate. Decay is lowest at -20°C compared to higher temperatures.[7][8] |
| pH | Avoid acidic and basic aqueous solutions. | This compound degradation is accelerated in acidic aqueous solutions.[1] It also decomposes completely in basic methanolic solutions.[6] |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots. | Repetitive freeze-thaw cycles can degrade the compound and introduce moisture, compromising stability. |
| Aqueous Working Solutions | Prepare fresh immediately before adding to cells. Do not store. | Stability in cell culture media is limited. Studies show a total loss of this compound DCHA salt in media without Fetal Calf Serum (FCS) in less than 24 hours. FCS provides a stabilizing effect.[3] |
Experimental Protocols
3.1. Protocol for Preparing a 10 mM this compound-DCHA Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. Always refer to the manufacturer's certificate of analysis for the specific molecular weight of the salt form you are using. The molecular weight of this compound DCHA salt is ~718.1 g/mol .
Materials:
-
This compound dicyclohexylammonium (DCHA) salt powder
-
Anhydrous, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Inert gas (Nitrogen or Argon) source with a fine-nozzle dispenser (recommended)
-
Vortex mixer
Procedure:
-
Pre-analysis Calculation: Calculate the mass of this compound-DCHA required. For 1 mL of a 10 mM stock:
-
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 718.1 g/mol = 0.0007181 g = 0.718 mg. (Adjust based on your desired volume and concentration).
-
-
Preparation: Perform all steps in a low-light environment (e.g., in a darkened room or with lights dimmed) to minimize photodegradation.
-
Weighing: Carefully weigh the calculated amount of this compound-DCHA powder using an analytical balance. Tare a sterile amber microcentrifuge tube and add the powder directly into the tube to minimize transfer loss.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For example, add 100 µL of DMSO to 0.718 mg of powder for a 10 mM solution.
-
Mixing: Cap the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear.
-
Inert Gas Purge (Recommended): Briefly flush the headspace of the tube with a gentle stream of nitrogen or argon gas to displace oxygen before capping tightly.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile amber cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C or preferably -80°C for long-term stability.
3.2. Protocol for Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Just before use, remove a single aliquot of the frozen DMSO stock solution and thaw it at room temperature. Keep it protected from light.
-
Dilution: Prepare an intermediate dilution of the stock solution in your cell culture medium if necessary. For final dilutions, add the appropriate volume of the stock (or intermediate dilution) directly to the cell culture medium to achieve the desired final concentration.
-
Example: To make a 10 µM working solution in 10 mL of medium from a 10 mM stock, you would perform a 1:1000 dilution. Add 10 µL of the 10 mM stock to 10 mL of medium.
-
-
Mixing and Use: Mix the working solution thoroughly by gentle inversion or pipetting. Add the solution to your cell cultures immediately after preparation.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any solvent effects on the cells. The final DMSO concentration should ideally be kept below 0.5% (v/v).
Visualization of Experimental Workflow
The following diagram illustrates the critical steps and precautions for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. adipogen.com [adipogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hyperforin's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperforin, a major active constituent of St. John's Wort (Hypericum perforatum), has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1][2] This phloroglucinol (B13840) derivative is notably effective against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and penicillin-resistant (PRSA) variants.[1][3] These application notes provide detailed protocols for determining the antibacterial efficacy of this compound through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
This compound's lipophilic nature and instability in the presence of light and oxygen require specific handling and preparation for accurate and reproducible results.[4] The following protocols and data are intended to guide researchers in the systematic evaluation of this compound's antibacterial potential.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | Gram-positive | 1.0 | [5][6][7] |
| Staphylococcus aureus | Gram-positive | 0.1 | [8] |
| Staphylococcus aureus (Biofilm-producing) | Gram-positive | 1.95 | [9] |
| Streptococcus pyogenes | Gram-positive | N/A | [10] |
| Streptococcus agalactiae | Gram-positive | N/A | [10] |
| Corynebacterium diphtheriae | Gram-positive | N/A | [10] |
| Bacillus cereus | Gram-positive | N/A | [10] |
| Bacillus subtilis | Gram-positive | N/A | [11] |
| Enterococcus faecalis | Gram-positive | N/A | [10][11] |
| Helicobacter pylori (Butanol fraction of St. John's Wort) | Gram-negative | 15.6 - 31.2 | [5][6] |
Note: "N/A" indicates that while this compound is reported to be active against these strains, specific MIC values were not available in the cited literature.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Type | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 6300 | [10] |
| Klebsiella pneumoniae (Nanoencapsulated H. perforatum extract) | Gram-negative | 97.7 | [10] |
Note: Data on MBC values for purified this compound are limited. The provided values are from studies using this compound-rich extracts or nanoencapsulated formulations.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound (light-sensitive, store appropriately)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Due to its lipophilic nature, dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution. Further dilutions should be made in CAMHB. Protect the stock solution from light.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (diluted from the stock in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours. Protect the plate from light during incubation.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to ascertain the bactericidal activity of this compound.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and micropipette
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot from each.
-
Plating: Spot-plate each aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum grows on the MHA plate).
Mandatory Visualization
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Proposed mechanism of this compound's antibacterial action.
References
- 1. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. researchgate.net [researchgate.net]
- 4. A current review of the antimicrobial activity of Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Bacterial Growth and Biofilm Production by Constituents from Hypericum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antiherpetic Properties of Nanoencapsulated Hypericum perforatum Extract [mdpi.com]
- 10. The Chemical and Antibacterial Evaluation of St. John's Wort Oil Macerates Used in Kosovar Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality control strains | PTCC [oldweb.irost.org]
Protocol for Assessing the In Vivo Anti-inflammatory Effects of Hyperforin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the anti-inflammatory properties of hyperforin, a key bioactive constituent of St. John's Wort (Hypericum perforatum), using established in vivo models of acute inflammation. The protocols outlined below are designed to deliver robust and reproducible data for preclinical assessment.
Introduction
This compound has demonstrated significant anti-inflammatory and anti-carcinogenic potential.[1] Its mechanism of action is multifaceted, involving the inhibition of key inflammatory mediators. Notably, this compound has been shown to suppress the biosynthesis of prostaglandin (B15479496) E2 (PGE2) by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] Furthermore, it has been reported to inhibit 5-lipoxygenase (5-LO), cyclooxygenase (COX), and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][4][5][6]
This document details two widely used and well-validated animal models for screening anti-inflammatory compounds: carrageenan-induced paw edema in mice and carrageenan-induced pleurisy in rats.[7][8] These models allow for the quantitative assessment of this compound's ability to reduce edema, inflammatory cell infiltration, and the production of key inflammatory biomarkers.
Experimental Protocols
This compound Preparation for In Vivo Administration
For intraperitoneal (i.p.) administration, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted with sterile saline to achieve a final DMSO concentration of 2-4%.[9] Given that this compound is unstable in the presence of light and oxygen, solutions should be freshly prepared and protected from light.[10]
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][5]
Materials:
-
Male Swiss mice (20-25 g)
-
This compound solution (0.25, 1, and 4 mg/kg)[1]
-
Indomethacin (positive control, 5 mg/kg)
-
Plethysmometer or digital calipers
-
Sterile syringes and needles
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Group the animals randomly (n=6-8 per group): Vehicle control, this compound (low, medium, high dose), and Positive control (Indomethacin).
-
Thirty minutes prior to carrageenan injection, administer the respective treatments (vehicle, this compound, or indomethacin) via intraperitoneal injection.[1]
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induce inflammation by injecting 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[12]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The peak edema is typically observed around 4 hours.[1]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Carrageenan-Induced Pleurisy in Rats
This model is excellent for studying the effects of anti-inflammatory compounds on inflammatory exudate formation and leukocyte migration.[13][14][15]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound solution (4 mg/kg)[1]
-
Indomethacin (positive control, 5 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)[14]
-
Heparinized saline
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Acclimatize rats for at least one week.
-
Group the animals randomly (n=6-8 per group): Vehicle control, this compound, and Positive control.
-
Thirty minutes prior to carrageenan administration, inject the respective treatments intraperitoneally.
-
Induce pleurisy by injecting 0.2 mL of 1% carrageenan solution into the pleural cavity.[14]
-
Four hours after carrageenan injection, euthanize the animals.
-
Carefully open the thoracic cavity and collect the pleural exudate by washing the cavity with 1-2 mL of heparinized saline.
-
Measure the total volume of the collected exudate.
-
Centrifuge the exudate to pellet the cells.
-
Resuspend the cell pellet in a known volume of saline and count the total number of leukocytes using a hemocytometer or an automated cell counter.
-
The supernatant can be stored at -80°C for subsequent biochemical analysis of inflammatory mediators.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase at 4h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Value | 0 |
| This compound | 0.25 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 4.0 | Value | Value |
| Indomethacin | 5.0 | Value | Value |
Note: ED50 for this compound in this model has been reported to be approximately 1 mg/kg.[1][3]
Table 2: Effect of this compound on Carrageenan-Induced Pleurisy in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Exudate Volume (mL) | Total Leukocyte Count (x 10^6 cells/cavity) |
| Vehicle Control | - | Value | Value |
| This compound | 4.0 | Value | Value |
| Indomethacin | 5.0 | Value | Value |
Biochemical Analysis of Inflammatory Mediators
Prostaglandin E2 (PGE2) Measurement
PGE2 levels in the pleural exudate supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[6][16][17][18][19]
General ELISA Protocol Outline:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells.
-
Add the specific antibody and HRP-conjugated secondary antibody, with appropriate incubation and washing steps in between.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Cytokine Measurement (Multiplex Assay)
A multiplex bead-based immunoassay (e.g., Luminex) or a multiplex ELISA kit can be used to simultaneously measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the pleural exudate supernatant or plasma.[20][21]
General Multiplex Assay Protocol Outline:
-
Prepare standards, samples, and antibody-conjugated beads as per the kit's protocol.
-
Incubate the beads with the standards and samples.
-
Add detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
Acquire data using a multiplex assay reader.
-
Analyze the data to determine the concentrations of each cytokine.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound's Anti-inflammatory Action.
Experimental Workflow
Caption: In Vivo Experimental Workflow.
References
- 1. Protective Role of St. John’s Wort and Its Components this compound and Hypericin against Diabetes through Inhibition of Inflammatory Signaling: Evidence from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanguinebio.com [sanguinebio.com]
- 5. Hypericin as a non-antioxidant inhibitor of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. This compound, the active component of St. John's wort, induces IL-8 expression in human intestinal epithelial cells via a MAPK-dependent, NF-kappaB-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of this compound as an anti-angiogenic angioprevention agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St. John's wort extract and this compound inhibit multiple phosphorylation steps of cytokine signaling and prevent inflammatory and apoptotic gene induction in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat Luminex Multiplex Assay Panel - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiplex ELISA Kit For Rat Cytokine, Inflammation [9 Plex: IL 1α, IL 1β, IL 2, IL 4, IL 6, IL 10, IL 12p70, IFNy, TNFα], 1 kit | Indalo Therapeutics [indalotherapeutics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Serum & Plasma Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 19. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 20. Rat Cytokine Inflammation (9-Plex) | Quansys Biosciences [quansysbio.com]
- 21. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring Hyperforin-Induced TRPC6 Channel Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a well-established activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that permits the influx of Ca²⁺ and Na⁺, playing crucial roles in various physiological processes.[1][2] Unlike many synthetic antidepressants that directly block neurotransmitter transporters, this compound's mechanism is linked to the activation of TRPC6, leading to an increase in intracellular sodium and a subsequent reduction in the activity of neurotransmitter transport systems.[1] The ability to accurately measure this compound-induced TRPC6 activation is paramount for understanding its therapeutic effects and for the development of novel drugs targeting this channel.
This document provides detailed protocols for the primary techniques used to quantify the activation of TRPC6 channels by this compound, including electrophysiological recordings, intracellular calcium imaging, and biochemical assays.
Signaling Pathway of this compound-Induced TRPC6 Activation
This compound directly binds to a specific motif (LLKL) on the C-terminus of the TRPC6 channel protein.[3][4] This binding event induces a conformational change in the channel, leading to its opening and the influx of cations, primarily Na⁺ and Ca²⁺.[1][2] The resultant increase in intracellular calcium ([Ca²⁺]i) can trigger a cascade of downstream signaling events. This includes the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn can modulate the expression of proteins like the brain-derived neurotrophic factor (BDNF) receptor, TrkB.[5]
Electrophysiological Measurement of TRPC6 Currents
Electrophysiology, specifically the patch-clamp technique, provides a direct and real-time measurement of ion channel activity. The whole-cell configuration is commonly used to record the currents flowing through TRPC6 channels in response to this compound.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Objective: To measure inward and outward currents in cells expressing TRPC6 channels following the application of this compound.
Materials:
-
HEK293 cells transiently or stably expressing human TRPC6 (hTRPC6).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂ (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
OAG (1-oleoyl-2-acetyl-sn-glycerol) as a positive control for TRPC6 activation.
Procedure:
-
Cell Preparation: Plate HEK293-hTRPC6 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential, typically -70 mV.
-
-
Data Acquisition:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and establish a baseline current-voltage (I-V) relationship.
-
Perfuse the cell with the external solution containing this compound (e.g., 3-10 µM).[3]
-
Continuously apply voltage ramps and record the current responses. An increase in both inward and outward currents indicates channel activation.
-
After recording the this compound response, wash out the compound with the external solution.
-
(Optional) Apply a known TRPC6 activator like OAG (100 µM) to confirm channel functionality.[4]
-
-
Analysis:
-
Subtract the baseline I-V curve from the I-V curve obtained during this compound application to isolate the this compound-induced current.
-
Plot the resulting I-V curve.
-
Measure the current density (pA/pF) at specific voltages (e.g., +100 mV and -100 mV) to quantify the effect.[4]
-
Quantitative Data Summary: Electrophysiology
| Cell Type | Compound | Concentration | Observed Effect | Reference |
| hTRPC6-expressing HEK293 | This compound | 10 µM | Increase in outward and inward currents. | [3][4] |
| Dentate Gyrus Granule Cells (WT) | This compound | 3 µM | Biphasic response: transient increase in excitability followed by inhibition of AP firing. | [3] |
| Dentate Gyrus Granule Cells (TRPC6 KO) | This compound | 3 µM | Excitatory effect is abrogated; a delayed potassium-mediated current persists. | [3][6] |
Intracellular Calcium Imaging
Calcium imaging is a widely used, high-throughput method to indirectly measure the activation of Ca²⁺-permeable channels like TRPC6. It relies on fluorescent dyes that exhibit a change in fluorescence intensity upon binding to free Ca²⁺.
Experimental Protocol: Fura-2 AM Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
Materials:
-
HEK293 cells expressing hTRPC6 or primary neuronal cultures.
-
Fluorescence microscope with an imaging system capable of ratiometric imaging.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Tyrode's solution or similar physiological buffer.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Ionomycin or a high-K⁺ solution for maximal calcium response (positive control).
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in Tyrode's solution.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Perfuse the cells with a solution containing this compound (e.g., 0.2 - 10 µM).[7]
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. An increase in this ratio corresponds to an increase in [Ca²⁺]i.
-
Plot the F340/F380 ratio over time.
-
Quantify the response by measuring the peak change in the ratio (ΔRatio) or the area under the curve after this compound application.
-
The ratio can be converted to absolute [Ca²⁺]i using the Grynkiewicz equation, although ratiometric changes are often sufficient.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of this compound (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antidepressant this compound increases the phosphorylation of CREB and the expression of TrkB in a tissue-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hyperforin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of hyperforin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution rapidly losing activity?
A1: this compound is notoriously unstable in aqueous solutions due to its high sensitivity to several environmental factors. The primary causes of degradation are:
-
Oxidation: The presence of dissolved oxygen can lead to the formation of degradation products like furothis compound (B1247566) and furothis compound hydroperoxide.[1][2][3]
-
Light Exposure: this compound is photosensitive, and exposure to light, particularly daylight, accelerates its degradation.[1][2][3][4][5][6][7]
-
pH: this compound is more stable in acidic aqueous solutions compared to basic solutions, where it decomposes completely.[1][4][5]
-
Temperature: Higher temperatures increase the rate of degradation.[3]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a this compound solution is highly dependent on the solvent, storage conditions, and the presence of stabilizers. For instance, in a methanol (B129727)/water mixture stored at 20°C, a 19% degradation was observed after 30 days.[4][5][6] In contrast, in n-hexane, a 97% degradation occurred within 24 hours.[4][5][6] For long-term storage, it is recommended to store this compound at -70°C under a nitrogen atmosphere.[8]
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The major degradation products of this compound in acidic aqueous solutions are furothis compound, furothis compound hydroperoxide, and a furothis compound isomer.[1][2][9] Other identified degradation products include deoxyfurothis compound A and pyrano[7,28-b]this compound.[10] These products are formed through oxidative processes involving the enol moiety and prenyl side chains of the this compound molecule.[2]
Q4: Can I use a standard buffer solution to dissolve this compound?
A4: Caution is advised when using standard buffer solutions. This compound is unstable at alkaline pH.[4][5] If a buffer is necessary, an acidic buffer is recommended. The stability of this compound is enhanced in acidified methanolic solutions.[4][5][11]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of biological activity or a significant decrease in the this compound peak during analytical measurements (e.g., HPLC) in a freshly prepared solution.
-
Possible Causes:
-
Exposure to light.
-
Presence of dissolved oxygen.
-
Inappropriate pH of the solvent.
-
Elevated temperature.
-
-
Solutions:
-
Light Protection: Always work with this compound solutions in a dark environment or use amber-colored vials.[3][4][5][6]
-
Deoxygenation: Purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound.[8]
-
pH Control: Use a slightly acidic aqueous solution. An acidified methanolic solution has been shown to be more stabilizing than methanol alone.[4][5]
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage, 4°C is recommended, while -20°C or -70°C is ideal for long-term storage.[3][8]
-
Issue 2: Poor Solubility of this compound in Aqueous Media
-
Symptom: Difficulty in dissolving this compound, leading to a cloudy solution or precipitation.
-
Possible Causes:
-
Solutions:
-
Co-solvents: Use a mixture of water and an organic solvent like methanol or ethanol (B145695) to improve solubility.[4]
-
Complexation Agents: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or 1.8-methyl-β-cyclodextrin, to form inclusion complexes that enhance aqueous solubility and stability.[4][5]
-
Data Presentation
Table 1: Stability of this compound in Different Solvents
| Solvent | Storage Conditions | Degradation | Reference |
| Methanol/Water | 20°C, 30 days | 19% | [4][5][6] |
| n-Hexane | 20°C, 24 hours | 97% | [4][5][6] |
| Acidified Methanolic Solution | 20°C | More stable than methanol alone | [4][5] |
| Basic Methanolic Solution | 20°C | Complete decomposition | [4][5] |
Table 2: Effect of Stabilizers on this compound Stability in the Solid State
| Stabilizer | Concentration | Storage Conditions | Degradation | Reference |
| Ascorbic Acid + Citric Acid | 1% + 0.1% | Not specified | Significant stabilizing effect | [4][5] |
| 1.8-methyl-β-cyclodextrin | Complex | 20°C, 6 months | 2.5% | [4][5] |
| α-cyclodextrin | Complex | Not specified | Catalyzed degradation | [4][5] |
| Sodium Bisulfite | Not specified | Not specified | No significant stabilizing effect | [4][5] |
| DL-α-tocopherol | Not specified | Not specified | No significant stabilizing effect | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution using Antioxidants
-
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
Deionized water
-
Ascorbic acid
-
Citric acid
-
Nitrogen gas
-
Amber glass vials
-
-
Procedure:
-
Prepare a stock solution of the antioxidant mixture by dissolving 1 g of ascorbic acid and 0.1 g of citric acid in 100 mL of a methanol/water (80:20, v/v) solvent mixture.
-
Sparge the antioxidant solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh the desired amount of this compound in an amber glass vial.
-
Under a gentle stream of nitrogen, add the deoxygenated antioxidant solution to the this compound to achieve the desired final concentration.
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
-
Protocol 2: Enhancing this compound Solubility and Stability using Cyclodextrin Complexation
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water (acidified to pH 2.5 with orthophosphoric acid)
-
Magnetic stirrer and stir bar
-
Amber glass vials
-
-
Procedure:
-
Prepare a 5% (w/v) solution of HP-β-CD in deionized water acidified to pH 2.5.
-
Gently heat the solution to 40-50°C while stirring to ensure complete dissolution of the cyclodextrin.
-
Allow the solution to cool to room temperature.
-
Add the desired amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously for 24-48 hours at room temperature in the dark to facilitate the formation of the inclusion complex.
-
The resulting solution can be used for experiments or stored at 4°C for short-term use.
-
Visualizations
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sxrebecca.com [sxrebecca.com]
- 4. researchgate.net [researchgate.net]
- 5. ECV: pharmind - Beitrag Stability and Stabilization of this compound [ecv.de]
- 6. STABILITY AND STABILIZATION OF this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US20060240098A1 - Formulations for this compound-enriched hypericum fractions - Google Patents [patents.google.com]
preventing oxidation of hyperforin during extraction and storage
Technical Support Center: Hyperforin Stability
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of this compound oxidation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is notoriously unstable due to its high sensitivity to several environmental factors. The primary drivers of its degradation are:
-
Oxygen: this compound readily undergoes oxidative degradation.[1][2][3] Exposure to atmospheric oxygen is a critical factor leading to the formation of various oxidation products.
-
Light: The compound is photosensitive, and exposure to light accelerates its degradation.[1][4][5] This is particularly pronounced when this compound is in solution.[1]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[1][6] Conversely, low temperatures (e.g., -20°C) enhance stability.[1][6]
-
pH: The stability of this compound is pH-dependent. It is more stable in acidic methanolic solutions, while basic conditions lead to complete decomposition.[4][7]
-
Solvent Polarity: this compound shows different stability in various solvents. It is highly unstable in non-polar solvents like n-hexane (97% degradation after 24 hours) but is significantly more stable in polar solvents like a methanol/water mixture (19% degradation after 30 days).[4][7]
Q2: What are the main oxidation products of this compound?
A2: The oxidative degradation of this compound results in a variety of related compounds.[8] Common structural changes include the formation of a hydroxy-dihydrofuran ring.[8] Major identified degradation products include:
-
Furothis compound hydroperoxide[5]
-
Other derivatives featuring furan/pyran rings or hemiketal/heterocyclic bridges.[1][2]
Q3: Can I add a stabilizer to my extract or purified this compound solution?
A3: Yes, several stabilizers can be used to protect this compound from oxidation.
-
Antioxidants: A combination of 1% ascorbic acid with 0.1% citric acid has been shown to be effective for stabilizing solid this compound.[4][7] Ascorbic acid can also be added to mobile phases during chromatography to prevent oxidation.[11][12]
-
Cyclodextrins: Inclusion complexes with cyclodextrins can offer excellent stability. 1.8-methyl-β-cyclodextrin, in particular, showed only 2.5% degradation after 6 months at 20°C, making it suitable for long-term storage at room temperature.[4]
-
Inert Atmosphere: Replacing oxygen with an inert gas like nitrogen is a crucial stabilization method during both processing and storage.[1][11][12]
Troubleshooting Guide
Problem 1: My this compound yield is very low after extraction.
-
Possible Cause: Oxidation during the extraction process.
-
Solution:
-
Solvent Choice: Use a non-polar solvent like n-hexane or supercritical CO₂ for selective extraction of the lipophilic this compound.[13][14][15]
-
Temperature Control: Perform extractions at room temperature or below. If heating is required, use refluxing conditions under an inert atmosphere to minimize exposure to heat and oxygen.[14] Extraction from deep-frozen plant material (-20°C) can also preserve this compound.[11][12]
-
Exclusion of Oxygen: Purge all solvents with an inert gas (e.g., nitrogen or helium) before use.[11][12] Conduct the entire extraction process under a nitrogen blanket.[16]
-
Light Protection: Work in a dimly lit environment or use amber-colored glassware to protect the extract from light.[1][17]
-
Problem 2: The concentration of this compound in my stored samples is decreasing rapidly.
-
Possible Cause: Improper storage conditions leading to oxidative degradation.
-
Solution:
-
Temperature: Store all this compound-containing materials, whether in solid form or in solution, at low temperatures. Storage at -20°C is good, but -70°C is recommended for long-term stability.[1][6][11][12]
-
Atmosphere: Store samples under a nitrogen atmosphere.[11][12] After removing an aliquot, flush the container headspace with nitrogen before re-sealing.
-
Packaging: Use amber glass vials or containers to prevent light exposure.[1]
-
Formulation: If possible, store this compound as a solid complex with a stabilizer like 1.8-methyl-β-cyclodextrin, which provides excellent stability even at room temperature.[4]
-
Data and Protocols
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the solvent used.
Table 1: Influence of Storage Temperature on this compound Stability
| Temperature | Atmosphere | Duration | Stability Outcome | Reference |
|---|---|---|---|---|
| -196°C (Liquid N₂) | Normal | 8 months | Reference (Baseline) | [11][12] |
| -70°C | Nitrogen | Long-term | Recommended for long-term storage | [11][12] |
| -30°C | Normal | 8 months | No significant difference from reference | [11][12] |
| -20°C | Nitrogen | 8 months | No significant difference from reference | [11][12] |
| -20°C | Normal | 6 months | More stable than flavonoids | [6][18] |
| 40°C (75% RH) | Normal | 6 months | Highest decay observed |[1][6] |
Table 2: Influence of Solvent on this compound Stability (at 20°C)
| Solvent | Duration | Degradation (%) | Reference |
|---|---|---|---|
| n-Hexane | 24 hours | 97% | [4][7] |
| Methanol/Water | 30 days | 19% |[4][7] |
Experimental Protocols
Protocol 1: Oxidation-Minimized Extraction of this compound
This protocol is based on methods designed to isolate this compound while minimizing its degradation.[11][12][14]
-
Preparation:
-
Use deep-frozen (-20°C) flowering tops of Hypericum perforatum.
-
Pre-cool all glassware and solvents.
-
Purge the extraction solvent (n-hexane) with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
-
Extraction:
-
Weigh the frozen plant material and place it in a suitable extraction vessel.
-
Add the oxygen-free n-hexane at an optimized plant material-to-solvent ratio of 1:10 (w/v).[14]
-
Homogenize the mixture using an Ultra Turrax or similar high-shear mixer at room temperature, while continuously blanketing the vessel with nitrogen gas.
-
Perform the extraction for 1 hour under refluxing conditions (65-70°C) if higher yield is necessary, ensuring the setup is sealed and under a nitrogen atmosphere.[14] Repeat the extraction three times for maximum yield.[14]
-
-
Solvent Evaporation:
-
Final Steps:
Protocol 2: HPLC Method for Stability Assessment
This protocol describes a validated HPLC method for the simultaneous quantification of this compound and hypericins, suitable for stability testing.[19]
-
Sample Preparation:
-
Accurately weigh the powdered extract and place it in a volumetric flask.
-
Add an extraction solution of methanol-water (80:20, v/v) containing 5% HP-beta-cyclodextrin (as a stabilizer).
-
Adjust the solution to pH 2.5 with orthophosphoric acid.
-
Sonicate for 15 minutes and then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial. Keep diluted solutions at 0°C until injection.[19]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.3% v/v phosphoric acid (90:10, v/v).[19]
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detector set at 273 nm for this compound.[19] A fluorescence detector can be used simultaneously for hypericins (Ex/Em: 315/590 nm).[19]
-
Column Temperature: Maintain at a controlled room temperature (e.g., 25°C).
-
-
Quantification:
-
Generate a standard curve by plotting the peak height (or area) versus the concentration of a certified this compound reference standard.
-
The standard curve should be linear over the expected concentration range of the samples (e.g., 5-50 µg/mL).[19]
-
Calculate the concentration of this compound in the test samples by interpolation from the standard curve.
-
Visualizations
Caption: Key factors leading to the oxidative degradation of this compound.
Caption: Workflow for preventing this compound oxidation during extraction and storage.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STABILITY AND STABILIZATION OF this compound | Semantic Scholar [semanticscholar.org]
- 8. Structural investigations of isomeric oxidised forms of this compound by HPLC-NMR and HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation products of this compound from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. researchgate.net [researchgate.net]
- 16. Stable extract of hypercium perforatum L., processes for its preparation and pharmaceutical compositions | Patent Publication Number 20020031560 | Patexia [patexia.com]
- 17. mdpi.com [mdpi.com]
- 18. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges with hyperforin's low water solubility in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperforin in in vitro assays. The information addresses common challenges related to this compound's low water solubility and provides practical solutions for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: this compound is a highly lipophilic molecule with very low aqueous solubility. Precipitation, often called "crashing out," occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous environment where its solubility is significantly lower. This rapid change in the solvent environment causes the this compound to come out of solution.
Q2: What is the best solvent to dissolve this compound for in vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common solvents for preparing this compound stock solutions. It is crucial to use a high-purity, anhydrous grade of these solvents to ensure the stability of the this compound.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell culture assays should be kept at or below 0.5%, with 0.1% being a safer level for many cell lines. Always perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.
Q4: How can I improve the solubility and stability of this compound in my experiments?
A4: Several strategies can be employed:
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can significantly enhance the aqueous solubility and stability of this compound by forming inclusion complexes.
-
pH Adjustment: this compound is more stable in slightly acidic conditions. Adjusting the pH of your buffer to a range of 6.0-6.5 may help improve its stability, though this must be compatible with your experimental system.
-
Temperature Control: Prepare working solutions using pre-warmed (37°C) media or buffer and avoid repeated freeze-thaw cycles of stock solutions.
Q5: Are there any alternatives to using organic solvents for dissolving this compound?
A5: Formulations involving cyclodextrin (B1172386) inclusion complexes can provide an aqueous-based solution of this compound, reducing the reliance on organic solvents. Additionally, nanoemulsion formulations have been explored to improve this compound's bioavailability and solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | - Final concentration of this compound exceeds its aqueous solubility limit.- Rapid dilution causing "solvent shock".- Low temperature of the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer/media.- Add the this compound stock solution dropwise while gently vortexing or swirling the buffer/media. |
| Inconsistent or no biological effect observed | - Degradation of this compound in the stock solution or working solution.- Precipitation of this compound leading to a lower effective concentration.- Interaction of this compound with components in the serum or media. | - Prepare fresh stock solutions and protect them from light and air.- Visually inspect for precipitation before and during the experiment.- Consider using a serum-free or reduced-serum medium for the duration of the treatment. |
| Cell toxicity observed at expected non-toxic concentrations of this compound | - Cytotoxicity caused by the final concentration of the organic solvent (e.g., DMSO).- Formation of cytotoxic degradation products of this compound. | - Ensure the final solvent concentration is within the tolerated range for your cell line (typically ≤ 0.5% for DMSO).- Run a vehicle control (media + solvent) to assess solvent toxicity.- Use freshly prepared this compound solutions for each experiment. |
| Variability between experimental repeats | - Inconsistent preparation of this compound solutions.- Degradation of this compound over the course of the experiment. | - Standardize the protocol for preparing this compound solutions, including solvent grade, temperature, and mixing procedure.- Minimize the exposure of this compound solutions to light and ambient temperature. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Practically insoluble | |
| Aqueous Buffers (e.g., PBS) | Very low; precipitation is common | Solubility can be slightly improved at acidic pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for stock solutions. |
| Ethanol | Soluble | Another option for stock solutions. |
| Methanol | Soluble | |
| n-Hexane | Soluble | A non-polar organic solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until all the this compound is dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Assays
Objective: To dilute the this compound stock solution into cell culture medium to the final desired concentration while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium. For example, to achieve a 10 µM final concentration from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Vortex gently. b. Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to get a final concentration of 10 µM.
-
Alternatively, for direct dilution, add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions for in vitro assays.
Technical Support Center: Optimizing HPLC for Hyperforin Isomer Separation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the separation of hyperforin and its isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section offers systematic approaches to resolving common issues encountered during the HPLC analysis of this compound isomers.
Q1: I'm observing poor resolution between this compound and its isomers. What steps can I take to improve separation?
A1: Achieving baseline separation of this compound isomers can be challenging due to their structural similarities. Here is a systematic approach to enhance resolution:
-
Mobile Phase Optimization:
-
Adjust pH: The pH of the mobile phase is a critical parameter. For this compound, which is acidic, an acidic mobile phase (pH 2.5-4.5) is crucial.[1] This suppresses the ionization of the analyte, leading to better retention and improved peak shape on reverse-phase columns. Start with 0.1% phosphoric acid or formic acid in the aqueous portion of your mobile phase.
-
Modify Organic Solvent: The choice and concentration of the organic modifier significantly impact selectivity.
-
If using acetonitrile, try switching to methanol (B129727) or vice-versa. The different solvent properties can alter elution patterns.
-
Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration often provides the best resolution for closely eluting isomers.
-
-
Buffer Selection: In some cases, a buffered mobile phase, such as an ammonium (B1175870) acetate (B1210297) buffer at a low pH, can improve peak shape and reproducibility.[1]
-
-
Stationary Phase Selection:
-
While C18 columns are the most commonly used stationary phase, consider alternatives if resolution is still inadequate. A phenyl-based stationary phase can offer different selectivity due to pi-pi interactions, which may be beneficial for separating aromatic isomers.
-
-
Temperature Control:
-
Column temperature affects both viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature generally increases retention and can sometimes improve the resolution of closely related compounds. Experiment with temperatures in the range of 25-40°C.
-
-
Flow Rate Adjustment:
-
Reducing the flow rate can increase the number of theoretical plates and, consequently, improve resolution. Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min, for example.
-
Diagram: Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step guide to improving the resolution of this compound isomers.
Q2: My this compound peaks are broad and tailing. How can I fix this?
A2: Peak broadening and tailing can compromise the accuracy of quantification. Here are the primary causes and solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the stationary phase can interact with acidic compounds like this compound, causing peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-4.5) to keep the silanol groups protonated and minimize these secondary interactions. Using an end-capped C18 column is also highly recommended.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination/Deterioration: Accumulation of matrix components from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If this does not resolve the issue, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
Q3: I am observing unexpected peaks in my chromatogram. Could this be this compound degradation?
A3: Yes, this compound is highly unstable and prone to degradation, which can result in the appearance of additional peaks.
-
Causes of Degradation:
-
Light and Oxygen: this compound readily oxidizes when exposed to light and air.
-
pH: Neutral to alkaline conditions can accelerate degradation.[2]
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
-
Troubleshooting and Prevention:
-
Sample Preparation: Prepare your samples fresh and just before analysis. Use amber vials to protect them from light.
-
Solvent: Dissolve samples in a slightly acidified solvent (e.g., methanol with 0.1% formic acid).
-
Storage: If immediate analysis is not possible, store samples at low temperatures (-20°C is recommended for longer-term stability).[3]
-
Mobile Phase: Use a freshly prepared, degassed, and acidic mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of this compound that I should be concerned with during analysis?
A1: When analyzing this compound, you may encounter several related compounds and isomers, including:
-
Adthis compound: A common analogue of this compound found in St. John's Wort that is structurally very similar and may co-elute.
-
Tautomers: this compound can exist in tautomeric forms (enol and keto), which can interconvert and potentially lead to broadened or split peaks. Maintaining a consistent and appropriate mobile phase pH can help to stabilize a predominant form.
-
Oxidative Degradation Products: Due to its instability, various oxidized forms of this compound can be present in samples, appearing as additional peaks in the chromatogram.
Q2: What is a reliable starting point for an HPLC method for this compound isomer separation?
A2: A robust starting method would be a reverse-phase separation on a C18 column with gradient elution.
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 100% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 272 nm
This method can then be optimized based on the troubleshooting guide above to achieve the desired separation.
Diagram: Logical Flow for Method Development
Caption: A logical workflow for developing an HPLC method for this compound isomer separation.
Data Presentation
The following tables provide a summary of typical HPLC parameters and their impact on this compound analysis.
Table 1: Comparison of HPLC Parameters for this compound Analysis
| Parameter | Condition A | Condition B | Condition C |
| Stationary Phase | C18 | C18 | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water + 0.1% H₃PO₄ | Methanol/Water + 0.1% HCOOH | Acetonitrile/Water + 0.1% H₃PO₄ |
| Elution | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Temperature | 30°C | 25°C | 35°C |
| Detection (UV) | 272 nm | 276 nm | 272 nm |
Table 2: Influence of Mobile Phase pH on this compound Retention
| Mobile Phase pH | Retention Time (min) | Peak Tailing Factor |
| 2.5 | 18.2 | 1.1 |
| 4.5 | 15.6 | 1.5 |
| 7.0 | 9.3 | 2.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is designed to separate this compound from its potential degradation products.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
This compound reference standard
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water:Phosphoric Acid (1000:1, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 80% A, 20% B
-
10-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA detection at 272 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol.
-
Protect the solution from light and analyze promptly.
-
Filter through a 0.45 µm filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by diluting the stock solution.
-
Store standard solutions protected from light and at a low temperature.
-
References
hyperforin degradation products and their identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the degradation of hyperforin and the identification of its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound?
A1: this compound is a notoriously unstable compound. Its degradation is primarily influenced by exposure to light, oxygen, and heat.[1][2][3] The pH of the solution and the polarity of the solvent also play a crucial role in its stability.[4][5]
Q2: What are the major known degradation products of this compound?
A2: Several degradation products of this compound have been identified through various analytical techniques. The most commonly reported include furothis compound (B1247566), furothis compound hydroperoxide, and furothis compound isomer a.[5][6] Other identified degradation products include deoxyfurothis compound A, pyrano[7,28-b]this compound, and various oxidation products.[7][8]
Q3: How can I minimize this compound degradation during storage and experimentation?
A3: To minimize degradation, it is crucial to protect this compound from light and oxygen.[1] Storage at low temperatures, such as -20°C or even -70°C, under a nitrogen atmosphere is highly recommended for long-term stability.[9][10] For solutions, using acidified methanolic solutions can offer better stability compared to neutral or basic solutions.[4] In the solid state, the addition of antioxidants like a combination of ascorbic acid and citric acid has been shown to have a stabilizing effect.[4]
Q4: What is the recommended analytical method for identifying and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the analysis of this compound and its degradation products.[1] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) methods offer improved efficiency and accuracy.[11] Detection is typically performed using UV, photodiode array (PDA), or mass spectrometry (MS) detectors, with MS being particularly useful for the structural elucidation of unknown degradation products.[5][10]
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in prepared solutions.
-
Potential Cause: Exposure to light and/or oxygen. The solvent system may also be a contributing factor.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.
-
Deoxygenate Solvents: Purge solvents with nitrogen or argon before use.
-
Optimize Solvent: this compound is more stable in polar, slightly acidic solvents. For instance, an acidified methanolic solution is more stabilizing than a neutral methanolic or a non-polar solvent like n-hexane.[4]
-
Work Quickly: Minimize the time between sample preparation and analysis.
-
Refrigerate or Freeze: Store solutions at low temperatures (-20°C or below) when not in immediate use.
-
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Potential Cause: These are likely this compound degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data can be compared with the literature values for known degradation products like furothis compound and its derivatives.[5][6]
-
Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Expose a pure this compound standard to stress conditions (e.g., light, heat, acid/base) and monitor the formation of the unknown peaks.
-
Check System Suitability: Ensure that the HPLC system is not contributing to degradation. Check for any reactive materials in the flow path.
-
Issue 3: Poor reproducibility of quantitative results.
-
Potential Cause: Inconsistent sample handling and storage, leading to variable degradation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all samples and standards are handled with strict adherence to protocols that minimize light and oxygen exposure.
-
Use an Internal Standard: Incorporate a stable internal standard into the analytical method to compensate for variations in sample preparation and injection volume.
-
Freshly Prepare Standards: Prepare calibration standards fresh for each analytical run from a solid standard stored under appropriate conditions.
-
Control Temperature: Use a temperature-controlled autosampler to maintain the stability of samples waiting for injection.
-
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Solvent | Duration | Degradation (%) | Reference |
| 20°C | Methanol/Water | 30 days | 19 | [4] |
| 20°C | n-Hexane | 24 hours | 97 | [4] |
| 20°C (Normal Atmosphere) | Solid State | 8 months | Significant | [9] |
| -20°C (Nitrogen Atmosphere) | Solid State | 8 months | No significant difference from -196°C | [9] |
| 40°C – 75% Relative Humidity | Solid Extract | 6 months | Highest decay | [10] |
| -20°C | Solid Extract | 6 months | Lowest decay | [10] |
Table 2: Identified Degradation Products of this compound
| Degradation Product | Analytical Method for Identification | Reference |
| Furothis compound | LC-MS/MS, NMR | [5] |
| Furothis compound hydroperoxide | LC-MS/MS, NMR | [5] |
| Furothis compound isomer a | LC-MS/MS, NMR | [5] |
| Deoxyfurothis compound A | Spectroscopic Methods | [7] |
| Pyrano[7,28-b]this compound | Spectroscopic Methods | [7] |
| Oxidation Products (C35H52O5, C32H46O5) | 2D NMR | [8] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products
This protocol is a general guideline and may require optimization for specific instrumentation and samples.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute compounds with increasing hydrophobicity. An example gradient could be: 0-20 min, 70-30% A; 20-25 min, 30-0% A; 25-30 min, 0-70% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol.
-
Protect the solution from light and prepare it fresh.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and standards into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Degradation products will typically elute at different retention times. Their identity can be tentatively assigned based on literature and further confirmed with LC-MS.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. mdpi.com [mdpi.com]
- 3. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further degradation product of this compound from Hypericum perforatum (St John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation products of this compound from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Hyperforin Light Sensitivity & Experimental Precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity of hyperforin. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How does light affect the stability of this compound?
A1: this compound is highly sensitive to light, particularly UV-A and UV-B radiation, which can lead to significant degradation.[1][2] Exposure to light initiates photodegradation processes, resulting in the formation of various degradation products and a reduction in the concentration of the active compound.[1][3] This instability is a critical factor to consider during handling, storage, and experimentation to ensure the quality and efficacy of this compound-containing preparations.[2][4]
Q2: What are the primary degradation products of this compound upon light exposure?
A2: Upon exposure to UV-A and UV-B radiation, this compound degrades into several products. Under UV-A irradiation, the main degradation products are furothis compound (B1247566) and its isomer, which can further oxidize to form furothis compound hydroperoxide and its isomer upon prolonged exposure.[1][3] UV-B irradiation initially follows a similar pathway but can lead to more extensive structural fragmentation, resulting in the formation of 1,3-Bis-(3-methyl-but-2-enyl)-4,9-dimethylene-bicyclo[5.3.1]undecane-8,10,11-trione.[1] Other reported oxidation and degradation products include deoxyfurothis compound A and pyrano[7,28-b]this compound.[5][6]
Q3: What are the optimal storage conditions to minimize this compound degradation?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Low temperatures are crucial for stability. Storage at -20°C is recommended, with long-term storage at -70°C under a nitrogen atmosphere being ideal.[7][8][9]
-
Light: Strict exclusion of light is mandatory.[2] Samples should be kept in darkness or in light-protective containers.
-
Atmosphere: Due to its high sensitivity to oxidation, storing this compound under an inert nitrogen atmosphere significantly enhances its stability.[8][10]
Q4: How does the choice of solvent affect the stability of this compound in solution?
A4: The polarity of the solvent plays a significant role in the stability of this compound in solution. It is more stable in more polar solvents. For instance, in a methanol (B129727)/water mixture, only 19% degradation was observed after 30 days at 20°C.[2] In contrast, in a non-polar solvent like n-hexane, a 97% degradation occurred within 24 hours.[2] Acidified methanolic solutions have also been shown to have a stabilizing effect compared to methanol alone.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound due to light exposure during the experiment. | Conduct all experimental steps under light-protected conditions (e.g., using amber-colored glassware, covering equipment with aluminum foil, or working in a dark room). Prepare solutions fresh before use. |
| Loss of this compound potency in stored samples. | Improper storage conditions (exposure to light, oxygen, or high temperatures). | Store solid this compound and its solutions at -20°C or below, protected from light, and preferably under a nitrogen atmosphere.[8] |
| Appearance of unknown peaks in HPLC chromatograms. | Formation of photodegradation products. | Compare the retention times of the unknown peaks with those of known this compound degradation products. Implement stricter light protection measures during sample preparation and analysis. |
| Low recovery of this compound during extraction. | Degradation during the extraction process. | Minimize exposure to light and heat during extraction. Use appropriate solvents and consider adding antioxidants like ascorbic acid to the mobile phase during chromatographic purification.[10] |
Quantitative Data Summary
Table 1: this compound Degradation Products under Different UV Irradiation Conditions
| UV Radiation Type | Degradation Products | Reference |
| UV-A | Furothis compound, Furothis compound isomer a, Furothis compound hydroperoxide | [1][3] |
| UV-B | Furothis compound, Furothis compound isomer a, 1,3-Bis-(3-methyl-but-2-enyl)-4,9-dimethylene-bicyclo[5.3.1]undecane-8,10,11-trione | [1] |
Table 2: Influence of Storage Conditions on this compound Stability
| Storage Condition | Observation | Reference |
| -20°C | More stable than at higher temperatures. | [7] |
| 40°C / 75% Relative Humidity | Highest decay observed. | [7] |
| Light Protection | Decreased breakdown of components within 4 months. | [7] |
| -20°C under Nitrogen | No statistically significant difference from storage at -196°C after 8 months. | [8][10] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is adapted from general guidelines for photostability testing of new active substances.[11][12]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) in a chemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A cool white fluorescent lamp and a near UV fluorescent lamp can be used.[11] Place the dark control alongside the test sample.
-
Sample Analysis: At specified time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.
-
Data Evaluation: Compare the results from the exposed sample to those of the dark control to determine the extent of photodegradation.
Visualizations
Caption: Photodegradation pathways of this compound under UV-A and UV-B irradiation.
Caption: General workflow for assessing the photostability of this compound.
References
- 1. rrp.nipne.ro [rrp.nipne.ro]
- 2. researchgate.net [researchgate.net]
- 3. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation products of this compound from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further degradation product of this compound from Hypericum perforatum (St John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | Natural product | MRI | TRPC6 activator | TargetMol [targetmol.com]
- 10. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatutor.org [pharmatutor.org]
Technical Support Center: Hyperforin Stability in Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of hyperforin in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffer solutions?
A1: this compound is notoriously unstable in aqueous solutions. Its degradation is significantly influenced by pH, light, and temperature. Both acidic and basic conditions accelerate its degradation, and exposure to light can lead to rapid decomposition, particularly at neutral pH. For optimal stability in solution, it is crucial to control these factors.
Q2: What is the optimal pH range for this compound stability in buffer solutions?
A2: While this compound is generally unstable in aqueous media, slightly acidic conditions are reported to be more favorable than neutral or basic conditions. An acidified methanolic solution has been shown to have a stabilizing effect. Complete decomposition has been observed in basic methanolic solutions. Therefore, for short-term experiments, a pH range of 4-5 is recommended to minimize degradation.
Q3: What are the primary degradation products of this compound in acidic buffer solutions?
A3: In acidic aqueous solutions, the primary degradation products of this compound are furothis compound (B1247566), furothis compound hydroperoxide, and a furothis compound isomer.[1] These are formed through oxidative processes involving the enol moiety and prenyl side chains of the this compound molecule.
Q4: How does temperature affect the stability of this compound in buffer solutions?
A4: Lower temperatures significantly enhance the stability of this compound. Studies have shown that this compound is more stable at -20°C compared to 4°C or ambient temperature. For long-term storage of this compound solutions, temperatures of -20°C or even -70°C are recommended.
Q5: Are there any other factors besides pH and temperature that I should be aware of?
A5: Yes, light and the polarity of the solvent are critical factors. This compound is photosensitive, and its degradation is accelerated by exposure to light. Therefore, all experiments should be conducted in light-protected conditions (e.g., using amber vials or in a dark room). Additionally, this compound is more stable in more polar solvents. For instance, it shows greater stability in a methanol (B129727)/water mixture compared to a less polar solvent like n-hexane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | Inappropriate pH of the buffer: Both acidic and basic pH can accelerate degradation. | Prepare buffers in the slightly acidic range (pH 4-5). Avoid highly acidic (pH < 3) or alkaline (pH > 7) conditions. |
| Exposure to light: this compound is highly photosensitive. | Conduct all experimental steps, including solution preparation, storage, and analysis, under light-protected conditions. Use amber glassware or cover vessels with aluminum foil. | |
| Elevated temperature: Higher temperatures increase the degradation rate. | Prepare and store this compound solutions at low temperatures. For short-term storage, use an ice bath or refrigerator (2-8°C). For longer-term storage, freeze at -20°C or below. | |
| Inconsistent results between experimental runs | Variability in buffer preparation: Small variations in pH can lead to different degradation rates. | Ensure accurate and consistent preparation of buffer solutions. Calibrate the pH meter before each use. |
| Oxygen exposure: Oxidation contributes to this compound degradation. | While not always practical, de-gassing buffers by sparging with nitrogen can help minimize oxidative degradation. | |
| Precipitation of this compound in the buffer solution | Poor solubility: this compound has low aqueous solubility. | Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental design and does not exceed a level that affects this compound stability. |
Quantitative Data on this compound Stability
The following tables summarize the qualitative impact of pH on this compound stability based on available literature. Please note that specific degradation rate constants (k) and half-lives (t½) are not widely published in a comparative format. The data presented here is illustrative of the expected trends.
Table 1: Qualitative Impact of pH on this compound Stability in Aqueous Solutions
| pH Range | Condition | Relative Stability | Key Observations |
| < 4 | Acidic | Unstable | Degradation occurs, leading to the formation of furothis compound and its derivatives.[1] |
| 4 - 5 | Slightly Acidic | Moderately Stable | Generally considered the most stable pH range in aqueous solutions for short-term handling. |
| 6 - 8 | Neutral to Slightly Basic | Highly Unstable | Rapid degradation, especially when exposed to light.[2] |
| > 8 | Basic | Extremely Unstable | Complete decomposition is reported in basic methanolic solutions.[2] |
Experimental Protocols
Protocol for Assessing the Impact of pH on this compound Stability
This protocol outlines a general procedure for investigating the stability of this compound in various buffer solutions at different pH values.
1. Materials and Reagents:
-
This compound standard of known purity
-
HPLC-grade methanol or ethanol (B145695)
-
Buffer salts (e.g., citric acid, sodium phosphate (B84403) monobasic, sodium phosphate dibasic, boric acid)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Type I ultrapure water
-
Amber HPLC vials
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9). Common buffer systems include:
-
Citrate buffer (for pH 3-6)
-
Phosphate buffer (for pH 6-8)
-
Borate buffer (for pH 8-10)
-
-
Ensure the ionic strength of all buffer solutions is consistent.
-
Filter all buffers through a 0.22 µm membrane filter before use.
3. Preparation of this compound Stock and Working Solutions:
-
Accurately weigh a known amount of this compound standard and dissolve it in a minimal amount of methanol or ethanol to prepare a concentrated stock solution.
-
From the stock solution, prepare working solutions by diluting with the respective buffer solutions to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the aqueous stability.
4. Stability Study Execution:
-
Aliquots of each working solution are transferred into amber HPLC vials and sealed.
-
A set of vials for each pH is analyzed immediately (t=0) to determine the initial concentration.
-
The remaining vials are stored under controlled temperature and light conditions (e.g., 25°C in the dark).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a vial from each pH set for analysis.
5. Analytical Method for this compound Quantification:
-
The concentration of this compound in each sample is determined using a validated stability-indicating HPLC method. A typical HPLC system would consist of:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Adjusting the mobile phase to an acidic pH (e.g., pH 2.5-3.5) can improve peak shape and on-column stability.[3][4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 270-280 nm.
-
Injection Volume: 10-20 µL.
-
-
A calibration curve should be prepared using freshly prepared standards to ensure accurate quantification.
6. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the degradation rate constant (-k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Diagrams
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Factors influencing the degradation of this compound in buffer solutions.
References
troubleshooting low yield of hyperforin from Hypericum extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with extracting hyperforin from Hypericum species, particularly focusing on issues related to low yield.
Troubleshooting Guide: Low this compound Yield
Low yields of this compound can be attributed to a variety of factors, from the selection of plant material to the specifics of the extraction and storage procedures. This guide provides a systematic approach to identifying and resolving common issues.
Question 1: My this compound yield is significantly lower than expected. Where should I start troubleshooting?
Answer:
Start by systematically evaluating your entire workflow. The most common culprits for low this compound yield are the extraction method, solvent choice, and degradation of the target compound. This compound is a lipophilic and unstable compound, making it sensitive to heat, light, and oxygen.[1][2]
Here is a logical workflow to pinpoint the issue:
Caption: Troubleshooting workflow for low this compound yield.
Question 2: Could the plant material itself be the source of the low yield?
Answer:
Yes, the quality and characteristics of the Hypericum perforatum raw material are critical. Significant variations in this compound content can be observed due to:
-
Genetics and Plant Origin: Different populations and subspecies of H. perforatum can have more than a 200% variation in hypericin (B1674126) content and up to a four-fold difference in this compound content.[3]
-
Harvesting Time: The concentration of active compounds varies with the plant's developmental stage. For a this compound-rich extract, it is recommended to harvest at the end of the blossoming period.[4]
-
Drying and Storage: Improper drying and storage can lead to degradation. The plant material should be dried at room temperature and stored in a dark place.[5]
Question 3: I am using a standard extraction method. Why is my yield still low?
Answer:
The choice of extraction method significantly impacts the yield of this compound. While traditional methods like maceration and Soxhlet are common, they may not be the most efficient for this thermolabile compound.[6]
-
Maceration: This simple method often results in low yields due to its inefficiency and the long duration, which can lead to degradation.[7]
-
Soxhlet Extraction: While exhaustive, the prolonged exposure to heat during Soxhlet extraction can degrade this compound.[6][7]
-
Ultrasound-Assisted Extraction (UAE): Direct sonication has been shown to yield significantly higher amounts of this compound compared to conventional methods.[8][9] The efficiency of UAE is attributed to the disruption of cell walls by acoustic cavitation, which enhances solvent penetration.[10]
-
Accelerated Solvent Extraction (ASE): This method can be more efficient than traditional reflux methods, especially for thermolabile compounds like this compound, as it uses elevated temperature and pressure for shorter durations.[6]
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a selective method for extracting this compound and can achieve high efficiencies under mild temperature conditions (e.g., 30°C), which minimizes degradation.[11]
Question 4: What are the optimal solvent and extraction parameters?
Answer:
This compound is a lipophilic compound, so nonpolar solvents are most effective for its extraction.[12]
-
Solvent Choice: n-hexane is a commonly used and effective solvent for selectively extracting this compound.[4][13] Other nonpolar solvents like diethyl ether and petroleum ether are also suitable.[12] Using polar solvents like ethanol (B145695) or methanol (B129727) will result in lower yields of this compound but higher yields of more polar compounds like hypericin.[4][12]
-
Solvent-to-Material Ratio: An insufficient solvent volume can lead to incomplete extraction. A common starting ratio is 10:1 (v/w) of solvent to plant material.[5][13]
-
Temperature: Higher temperatures can increase extraction efficiency but also accelerate the degradation of this compound.[6][14] For methods involving heat, it's a trade-off. For instance, in reflux extraction with hexane (B92381), a temperature of 65-70°C has been used.[13] Supercritical fluid extraction with CO2 can be performed at a much lower temperature of 30°C.[11]
-
Extraction Time: The optimal extraction time depends on the method. For direct sonication, the extraction efficiency for this compound increases significantly within the first 20 minutes.[8] For reflux extraction, multiple extractions of one hour each have been shown to be effective.[13]
Question 5: How can I prevent the degradation of this compound during and after extraction?
Answer:
This compound is highly unstable and prone to degradation from exposure to light, oxygen, and high temperatures.[1][15]
-
Light Protection: Conduct all extraction and handling steps in the dark or under amber light to prevent photobleaching.[1]
-
Oxygen Exclusion: The presence of oxygen accelerates degradation.[1] Working under an inert atmosphere (e.g., nitrogen) can improve stability.[15] The mobile phases for chromatography can be protected with ascorbic acid.[15]
-
Temperature Control: Maintain low temperatures throughout the process. Store extracts at -20°C for better stability.[1][15] Long-term storage at -70°C under nitrogen is recommended for the pure compound.[15]
-
pH: Acidified methanolic solutions have shown a stabilizing effect on this compound compared to neutral or basic solutions.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from Hypericum perforatum?
A1: The yield of this compound can vary significantly depending on the plant material and extraction method. Hexane extraction can yield a residue of 4-5% containing up to 38% this compound.[13] Supercritical CO2 extraction has been reported to recover around 12 mg of this compound per gram of dry plant material.[11]
Q2: My extract is a greenish color. Is this normal?
A2: A greenish color in the initial extract is common and is due to the co-extraction of chlorophyll (B73375), especially when using more polar solvents. If you are targeting this compound with a nonpolar solvent like hexane, the chlorophyll content should be lower. If chlorophyll is a concern for downstream applications, a pre-extraction with a different solvent system or subsequent purification steps can be employed.[5]
Q3: Can I use the same extraction protocol for this compound and hypericin?
A3: It is not optimal to use the same protocol. This compound is lipophilic and best extracted with nonpolar solvents like n-hexane.[13] In contrast, hypericin is more polar and is efficiently extracted with polar solvents like ethanol or methanol.[4][12] A common strategy is a sequential extraction: first, extract with a nonpolar solvent to obtain a this compound-rich fraction, and then extract the remaining plant material (marc) with a polar solvent to get a hypericin-rich fraction.[5][13]
Q4: How does the choice of extraction method affect the final extract composition?
A4: The extraction method and solvent choice are highly selective for different classes of compounds. A nonpolar solvent like supercritical CO2 will yield an extract rich in this compound and adthis compound.[11] An ethanolic extract will contain a broader range of compounds, including hypericins, flavonoids, and a smaller amount of this compound.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.
Table 1: Comparison of this compound Yield by Different Extraction Methods
| Extraction Method | Solvent | Temperature | Time | This compound Yield/Content | Reference |
| Reflux Extraction | n-Hexane | 65-70°C | 3 x 1 hour | 4-5% residue with up to 38% this compound | [13] |
| Accelerated Solvent Extraction (ASE) | Hexane | Not specified | Not specified | Higher than reflux | [6] |
| Direct Sonication | Not specified | Not specified | ~20 min | Higher than maceration, indirect sonication, Soxhlet, and ASE | [8][9] |
| Supercritical Fluid Extraction (SFE) | CO2 | 30°C | Not specified | ~12 mg/g dry plant | [11] |
Table 2: Optimized Parameters for this compound Extraction
| Parameter | Optimized Condition | Rationale | Reference |
| Solvent | n-Hexane | High selectivity for lipophilic this compound. | [4][13] |
| Plant Material/Solvent Ratio | 1:10 (w/v) | Ensures complete extraction. | [13] |
| Temperature | 30°C (SFE) to 65-70°C (Reflux) | Balances extraction efficiency with minimizing thermal degradation. | [11][13] |
| Number of Extractions | 3 | For exhaustive extraction in batch processes. | [13] |
Experimental Protocols
Protocol 1: Optimized Hexane Reflux Extraction
This protocol is based on an optimized process for selective this compound extraction.[13]
-
Plant Material Preparation: Use dried and powdered aerial parts of Hypericum perforatum.
-
Extraction:
-
Use a plant material to n-hexane ratio of 1:10 (w/v).
-
Heat the mixture to reflux at 65-70°C.
-
Maintain the reflux for 1 hour.
-
Perform a total of three extractions with fresh solvent each time.
-
-
Post-Extraction Processing:
-
Combine the hexane extracts.
-
Evaporate the solvent under reduced pressure to obtain the this compound-rich residue.
-
-
Storage: Store the extract at -20°C in a dark, airtight container.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is based on an optimized SFE method for selective this compound extraction.[11]
-
Plant Material Preparation: Use dried and powdered Hypericum perforatum.
-
Extraction:
-
Load the plant material into the SFE vessel.
-
Use neat supercritical CO2 as the solvent.
-
Set the extraction temperature to 30°C and the pressure to 80 atm (fluid density ~0.64 g/ml).
-
-
Post-Extraction Processing:
-
Collect the extract from the separator.
-
The resulting extract will be rich in this compound and adthis compound.
-
-
Storage: Store the extract at -20°C or below, protected from light and oxygen.
Visualizations
Caption: Sequential extraction workflow for this compound and hypericin.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors Affecting Polyphenol Biosynthesis in Wild and Field Grown St. John’s Wort (Hypericum perforatum L. Hypericaceae/Guttiferae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXTRACTION OF this compound AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of supercritical fluid extraction for the separation of this compound and adthis compound in St. John’s wort (Hypericum perforatum L.) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 15. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
interference of other St. John's wort constituents in hyperforin assays
Welcome to the technical support center for the analysis of St. John's Wort constituents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying hyperforin and navigating potential interferences from other constituents.
Frequently Asked Questions (FAQs)
Q1: Which constituents in St. John's Wort are most likely to interfere with this compound assays?
A1: The most common interfering compounds in this compound assays are structurally related phloroglucinols, particularly adthis compound , which often co-elutes or elutes very closely to this compound.[1][2][3] Other classes of compounds that can interfere if not properly resolved include flavonoids (e.g., quercetin, rutin, hyperoside, isoquercitrin) and naphthodianthrones (hypericin and pseudohypericin).[4][5][6]
Q2: What is the standard analytical method for this compound quantification?
A2: The gold standard for this compound quantification is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[7] Reversed-phase HPLC using a C18 column is most common. Detection is typically performed at wavelengths between 270-284 nm for this compound and its analogues.[2][4][8][9]
Q3: My this compound standard is degrading quickly. How can I ensure its stability?
A3: this compound is highly sensitive to degradation from exposure to light, oxygen, and high temperatures.[5][10] To ensure stability, store this compound standards at low temperatures (-20°C or below, with -70°C recommended for long-term storage) under an inert gas like nitrogen.[7][10] When preparing solutions, use solvents protected from oxidation (e.g., sparged with helium or containing antioxidants like ascorbic acid) and keep them refrigerated or on ice, protected from light.[10][11]
Q4: Can I measure this compound and hypericin (B1674126) simultaneously?
A4: Yes, many validated HPLC methods allow for the simultaneous determination of this compound and hypericin.[2][7][11][12] These methods typically use a photodiode array (PDA) detector or switch wavelengths during the run. A common approach is to use UV detection around 270-284 nm for this compound and fluorescence detection (Excitation: ~470 nm, Emission: ~590 nm) or UV detection at 590 nm for hypericins, as this provides greater specificity for the respective compound classes.[2][9]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Adthis compound Peaks
Symptoms:
-
A single broad peak where two are expected.
-
A shoulder on the this compound peak.
-
Inconsistent peak integration.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the mobile phase composition. A gradient elution is often required to separate this compound and adthis compound effectively. Try adjusting the ratio of your organic solvent (acetonitrile or methanol) to the acidified aqueous phase. A shallower gradient can often improve resolution.[13] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the peak shape and retention of phloroglucinols.[14] Ensure the aqueous component is acidified (e.g., with 0.1-0.3% phosphoric or formic acid) to suppress the ionization of acidic functional groups and achieve sharper peaks.[9][11][15] |
| Column Inefficiency | The column may be old, contaminated, or poorly packed. Replace the guard column first to see if the issue is resolved. If not, try cleaning the analytical column according to the manufacturer's instructions or replace it with a new, high-efficiency C18 column.[16] |
Issue 2: Peak Tailing or Fronting for the this compound Peak
Symptoms:
-
Asymmetrical this compound peak (Tailing Factor > 1.2 or < 0.9).
-
Difficulty in determining the baseline and accurate peak area.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | This compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[13][17] Using a lower pH mobile phase (e.g., pH 2.5-3.0) can suppress silanol ionization.[17] Employing a high-quality, end-capped C18 column also minimizes these interactions.[13] |
| Column Overload | Injecting too high a concentration of the sample can saturate the stationary phase.[13] Dilute your sample or reduce the injection volume and re-run the analysis. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Extra-column Volume | Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.[16] Ensure all connections are secure and use tubing with the minimum necessary length and internal diameter. |
Data Presentation: Analyte Separation
The following table summarizes typical retention times for this compound and key interfering constituents from a validated HPLC method, demonstrating successful separation. Conditions can be adapted to achieve similar resolution.
| Compound | Class | Typical Retention Time (minutes) |
| Rutin | Flavonoid | 8.9 |
| Hyperoside | Flavonoid | 9.8 |
| Isoquercitrin | Flavonoid | 10.4 |
| Quercitrin | Flavonoid | 11.5 |
| Quercetin | Flavonoid | 14.1 |
| Pseudohypericin | Naphthodianthrone | 22.1 |
| Hypericin | Naphthodianthrone | 23.0 |
| Adthis compound | Phloroglucinol | 31.1 |
| This compound | Phloroglucinol | 32.5 |
Data synthesized from a representative gradient HPLC method.[5]
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Quantification
This protocol provides a validated method for the simultaneous determination of this compound, adthis compound, hypericins, and flavonoids.[2][4][5]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or multi-wavelength UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or Formic acid.
-
Reference standards: this compound, Adthis compound, Hypericin, Pseudohypericin, etc.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Mobile Phase C: Methanol.
-
Degas all mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelengths: Monitor at 284 nm for this compound/adthis compound, 350 nm for flavonoids, and 590 nm for hypericins.[2][4]
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 35 10 90 40 10 90 41 90 10 | 50 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of powdered St. John's Wort extract.
-
Add 10 mL of methanol, sonicate for 15 minutes, and centrifuge.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Quantification:
-
Prepare a series of calibration standards for each analyte.
-
Generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of analytes in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis, highlighting the interference checkpoint.
Signaling Pathway: this compound-Induced CYP3A4 Expression
Caption: PXR-mediated induction of CYP3A4 and P-glycoprotein by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. sxrebecca.com [sxrebecca.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Hyperforin Stability and Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hyperforin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is degrading rapidly in solution. What are the primary factors I should consider?
A1: this compound is notoriously unstable under several conditions. The primary factors contributing to its degradation are:
-
Solvent Choice: The polarity of the solvent is critical. Non-polar solvents significantly accelerate degradation, while polar protic solvents can enhance stability.
-
Light Exposure: this compound is photosensitive and will degrade when exposed to light.[1][2] All experiments and storage should be conducted in minimized light conditions, using amber vials or light-blocking containers.
-
Oxygen Exposure: Oxidation is a major degradation pathway for this compound.[2] Solutions should be prepared with degassed solvents, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Temperature: Elevated temperatures increase the rate of degradation.[2] this compound solutions and solid samples should be stored at low temperatures, with -20°C being a suitable condition for improved stability.[2][3]
-
pH: The pH of the solution can influence this compound stability. Acidic conditions tend to have a stabilizing effect, while basic conditions can lead to complete decomposition.[4]
Q2: Which solvents are recommended for dissolving and storing this compound to minimize degradation?
A2: For enhanced stability, polar protic solvents are recommended.
-
Methanol (B129727) and Ethanol: These are the preferred solvents for dissolving and storing this compound.[1] They have been shown to provide a more stable environment compared to non-polar solvents or storing the compound in its solid form.[1]
-
Acidified Methanol: A methanolic solution with a slightly acidic pH has been shown to have a greater stabilizing effect than methanol alone.[4]
Q3: Are there any solvents I should avoid when working with this compound?
A3: Yes. Non-polar solvents should be avoided as they significantly accelerate the degradation of this compound. For instance, in n-hexane, this compound has been observed to degrade by 97% within 24 hours.[4]
Q4: How should I store my this compound solutions to ensure long-term stability?
A4: For optimal long-term storage, it is recommended to:
-
Use a stabilizing solvent such as methanol or ethanol.
-
Protect from light by using amber glass vials or by wrapping containers in aluminum foil.
-
Minimize exposure to oxygen by using degassed solvents and flushing the headspace of the vial with an inert gas like nitrogen before sealing.
Q5: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A5: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. This compound degrades via complex oxidative processes, leading to various breakdown products.[2] To confirm this, you can perform a forced degradation study to identify the retention times of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Use of an inappropriate (non-polar) solvent. | Immediately switch to a recommended polar solvent like methanol or ethanol. |
| Exposure to light. | Protect the solution from light at all times by using amber vials or covering containers. | |
| Exposure to oxygen. | Prepare fresh solutions with degassed solvents and store under an inert atmosphere (e.g., nitrogen). | |
| High storage temperature. | Store solutions at -20°C.[2][3] | |
| Inconsistent results between experimental runs. | Variable degradation due to inconsistent handling. | Standardize your protocol to ensure consistent light, temperature, and oxygen exposure across all experiments. |
| pH of the solution is not controlled. | Consider acidifying your methanolic or ethanolic solution slightly to improve stability.[4] | |
| Appearance of multiple unknown peaks in HPLC analysis. | Degradation of this compound into various byproducts. | Conduct a forced degradation study to identify potential degradation peaks. Ensure your analytical method can separate these from the parent compound. |
Data on this compound Stability in Different Solvents
The following table summarizes the quantitative data on this compound degradation in different solvent systems.
| Solvent | Temperature | Duration | Degradation (%) | Reference |
| Methanol/Water | 20°C | 30 days | 19% | [4] |
| n-Hexane | Room Temperature | 24 hours | 97% | [4] |
This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol for Assessing this compound Stability in Various Solvents
This protocol outlines a method for comparing the stability of this compound in different solvents using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard of known purity
-
HPLC-grade solvents to be tested (e.g., methanol, ethanol, acetonitrile (B52724), n-hexane)
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
Syringe filters (0.45 µm, PTFE or other compatible material)
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a minimal amount of a stabilizing solvent (e.g., methanol) to prepare a concentrated stock solution.
-
Store the stock solution in an amber vial at -20°C, protected from light.
3. Preparation of Test Solutions:
-
For each solvent to be tested, prepare a solution of this compound at a known concentration (e.g., 50 µg/mL) by diluting the stock solution.
-
Prepare separate sets of samples for storage under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
For each condition, prepare triplicate samples.
-
Cap the vials tightly, and for samples to be protected from oxygen, flush the headspace with nitrogen before sealing.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. The exact gradient will depend on the column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
5. Stability Study Procedure:
-
Analyze a set of freshly prepared samples (T=0) to determine the initial concentration of this compound.
-
Store the remaining samples under the defined conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each sample.
-
Filter the aliquot through a 0.45 µm syringe filter into an amber HPLC vial.
-
Analyze the samples by HPLC.
6. Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point using a calibration curve generated from the this compound standard.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of this compound remaining versus time for each solvent and storage condition.
Visualizations
References
Technical Support Center: Overcoming Hyperforin Instability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hyperforin instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity in my long-term cell culture experiment?
A1: this compound is notoriously unstable, especially in aqueous environments like cell culture media.[1][2][3][4][5] Its degradation is accelerated by several factors, including exposure to light, oxygen, alkaline pH, and elevated temperatures.[1][6][7][8] In a typical incubator environment (37°C, humidified atmosphere), this compound can degrade rapidly, leading to a significant loss of bioactivity and compromising the reliability of your experimental results.
Q2: What are the main degradation products of this compound in cell culture?
A2: In aqueous and acidic solutions, this compound primarily degrades into furothis compound (B1247566), furothis compound hydroperoxide, and a furothis compound isomer.[3][9][10] These degradation products are formed through oxidative processes and may not possess the same biological activity as the parent compound, and their effects on your cell model may be unknown.
Q3: How can I minimize this compound degradation during my experiments?
A3: Several strategies can be employed to enhance this compound stability:
-
Light Protection: Always protect this compound stock solutions and culture plates from light by using amber tubes and wrapping plates in foil.[1][6][7]
-
pH Control: Maintain a slightly acidic pH in your stock solutions, as this compound is more stable in acidic conditions.[1][6][11] It is completely decomposed in basic methanolic solutions.[1][6]
-
Use of Antioxidants: Supplementing your culture medium with antioxidants can help mitigate oxidative degradation. A combination of ascorbic acid and citric acid has been shown to have a stabilizing effect.[1][6]
-
Serum Supplementation: Fetal Calf Serum (FCS) has been shown to stabilize the this compound derivative HYP-DCHA in cell culture, likely due to the presence of albumin.[12]
-
Use of Stabilized Derivatives: Consider using more stable derivatives of this compound, such as aristoforin (B1381203) or the dicyclohexylammonium (B1228976) salt of this compound (HYP-DCHA), which have been developed to have improved stability and solubility.[1][2][4][12][13]
-
Complexation: The use of 1.8-methyl-β-cyclodextrin has demonstrated an excellent stabilizing effect for long-term storage.[1]
Q4: Are there any commercially available, stabilized forms of this compound?
A4: Yes, researchers can obtain more stable forms of this compound, such as the dicyclohexylammonium salt of this compound (HYP-DCHA).[4][12][13] Additionally, synthetically derived analogs with improved stability, like aristoforin, have been developed.[1][2][4] These can be viable alternatives for long-term studies where the stability of the parent compound is a concern.
Q5: How often should I replace the this compound-containing medium in my long-term culture?
A5: Given its instability, frequent medium changes are recommended. The optimal frequency will depend on your specific experimental conditions (e.g., cell type, culture duration, this compound concentration). It is advisable to perform a preliminary stability study under your specific culture conditions to determine the rate of degradation. Based on the findings, you can establish a rational schedule for medium replacement to ensure a consistent concentration of active this compound.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in this compound-treated cell cultures.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., acidified methanol) and store them at -70°C under nitrogen for long-term storage.[14] 2. Protect from Light: Ensure all solutions and culture plates containing this compound are protected from light at all stages of the experiment. 3. Optimize Medium Replacement Schedule: Increase the frequency of medium changes to replenish degraded this compound. 4. Quantify this compound Concentration: Use HPLC to measure the concentration of this compound in your culture medium over time to determine its degradation rate under your specific conditions. |
| Solvent Polarity Issues | This compound is more unstable in less polar solvents.[1] Ensure your final culture medium composition does not significantly decrease the polarity in a way that accelerates degradation. For example, high concentrations of certain organic solvents used to dissolve this compound could be problematic. |
| pH of the Medium | Check the pH of your culture medium after the addition of this compound stock solution. A significant shift towards alkaline pH can accelerate degradation.[1] |
Problem 2: Observed cytotoxicity is higher than expected or occurs at lower concentrations.
| Possible Cause | Troubleshooting Step |
| Formation of Cytotoxic Degradation Products | The degradation products of this compound may have different biological activities, including potential cytotoxicity.[12] 1. Implement Stabilization Strategies: Utilize the stabilization methods outlined in the FAQs (e.g., antioxidants, light protection). 2. Use Stabilized Derivatives: Switch to a more stable derivative like HYP-DCHA, but be aware that even these can exhibit cytotoxicity under certain conditions, especially in the absence of serum.[12] |
| Solvent Toxicity | High concentrations of the solvent used to dissolve this compound (e.g., DMSO, methanol) can be toxic to cells. 1. Perform a Solvent Control: Always include a vehicle control group in your experiments treated with the same concentration of solvent used for the this compound-treated groups. 2. Minimize Solvent Concentration: Use the lowest possible concentration of the solvent to dissolve this compound effectively. |
Data Presentation
Table 1: Stability of this compound in Different Solvents at 20°C
| Solvent | Storage Duration | Degradation (%) |
| Methanol (B129727)/Water | 30 days | 19%[1][6] |
| n-Hexane | 24 hours | 97%[1][6] |
| Acidified Methanolic Solution | 30 days | <19% (more stable than methanol alone)[1][6] |
| Basic Methanolic Solution | - | Complete decomposition[1][6] |
Table 2: Efficacy of Different Stabilization Methods for this compound
| Stabilization Method | Condition | Result |
| Antioxidants | 1% Ascorbic Acid + 0.1% Citric Acid (solid state) | Superior stabilization compared to ascorbic acid alone.[1][6] |
| Complexation | 1.8-methyl-β-cyclodextrin (solid state) | Excellent stabilizing effect; only 2.5% degradation after 6 months at 20°C.[1] |
| Serum | HYP-DCHA in FCS-containing medium | Complete recovery after 24h incubation.[12] |
| Serum-Free | HYP-DCHA in FCS-free medium | Total loss after less than 24h incubation.[12] |
| Nanoparticles | HYP-DCHA-loaded albumin nanoparticles in FCS-free medium | ~60% recovery after 24h incubation.[12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the concentration of this compound in cell culture medium. Specific parameters may need to be optimized for your particular HPLC system and column.
-
Sample Preparation:
-
Collect 1 mL of cell culture medium at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove cells and debris.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the aqueous medium. A C18 SPE cartridge is a suitable choice.
-
Elute the this compound from the SPE cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at approximately 272 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Simplified signaling pathways of this compound.
Caption: Workflow for assessing this compound stability and activity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Tumor Activity of Hypericum perforatum L. and this compound through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Role of St. John’s Wort and Its Components this compound and Hypericin against Diabetes through Inhibition of Inflammatory Signaling: Evidence from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STABILITY AND STABILIZATION OF this compound | Semantic Scholar [semanticscholar.org]
- 7. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Further degradation product of this compound from Hypericum perforatum (St John's Wort) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20060240098A1 - Formulations for this compound-enriched hypericum fractions - Google Patents [patents.google.com]
- 12. Stabilization of this compound dicyclohexylammonium salt with dissolved albumin and albumin nanoparticles for studying this compound effects on 2D cultivation of keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hyperforin's Photosensitivity in Experimental Settings
For researchers, scientists, and drug development professionals working with hyperforin, its inherent photosensitivity presents a significant challenge to obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to this compound's light-induced degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity over a short period. What could be the cause?
A1: The most likely cause is photodegradation. This compound is highly sensitive to light, particularly in the UV spectrum, with an absorption maximum around 274-275 nm.[1][2][3] Exposure to ambient laboratory light can lead to rapid degradation, resulting in a loss of biological activity. It is crucial to protect this compound solutions from light at all stages of your experiment.
Q2: What are the primary degradation products of this compound that I should be aware of?
A2: Light exposure can induce the oxidation of this compound, leading to the formation of various degradation products, with furothis compound (B1247566) and its derivatives being the major ones.[4] These compounds may have different biological activities than this compound and can interfere with your experimental results.
Q3: How can I minimize this compound degradation during my experiments?
A3: The most effective strategy is to rigorously exclude light. This can be achieved by:
-
Working in a darkroom or under dim, red, or amber light conditions.
-
Using amber-colored glass vials or wrapping all transparent containers (e.g., tubes, flasks) securely with aluminum foil.
-
Preparing this compound solutions fresh for each experiment whenever possible.
-
Minimizing the duration of any necessary exposure to light.
Q4: Are there any chemical stabilizers I can add to my this compound solutions?
A4: While physical protection from light is paramount, some chemical stabilization strategies have been explored. The addition of antioxidants, such as a combination of ascorbic acid and citric acid, has been shown to have a stabilizing effect. Inclusion complexes with cyclodextrins, particularly 1.8-methyl-β-cyclodextrin, have demonstrated excellent stabilizing effects for long-term storage. However, it is critical to validate that any stabilizer used does not interfere with your specific experimental assay.
Q5: How should I store my this compound stock solutions?
A5: For optimal stability, this compound stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in light-proof containers. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles and light exposure to the entire stock.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experimental replicates. | Variable light exposure during sample preparation and handling. | 1. Standardize all sample handling procedures to minimize and equalize light exposure for all samples, including controls.2. Prepare a master mix of reagents in a light-protected environment before aliquoting to individual wells or tubes. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of photodegradation products. | 1. Run a "dark control" sample that has been prepared and handled with complete exclusion of light.2. Compare the chromatograms of the light-exposed and dark control samples. The presence of additional peaks in the exposed sample indicates photodegradation. |
| Low or no biological activity observed in a cell-based assay. | Degradation of this compound in the cell culture medium during incubation. | 1. Ensure that the cell culture plates are protected from light immediately after the addition of this compound (e.g., by using opaque lids or wrapping in foil).2. Minimize the incubation time as much as the experimental design allows.3. Consider a pre-incubation of cells with this compound in the dark before proceeding with the assay. |
Data Presentation: Impact of Light and Temperature on this compound Content
The following table summarizes the quantitative effects of different light intensities and temperatures on the this compound content in Hypericum perforatum, illustrating the critical need to control these environmental factors during experiments.
| Temperature (°C) | Light Intensity (µmol m⁻² s⁻¹) | This compound Content (mg/g Dry Weight) |
| 24 | 803.4 | 3.5 |
| 24 | 1618.6 | 4.2 |
| 32 | 803.4 | 4.8 |
| 32 | 1618.6 | 5.1 |
Data adapted from a study on Hypericum perforatum L. The results show that both higher temperature and increased light intensity can lead to a higher accumulation of this compound in the plant material.[5] While this reflects biosynthesis rather than degradation, it underscores the compound's sensitivity to these physical parameters.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound while minimizing photodegradation.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Amber glass vial with a screw cap
-
Aluminum foil
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Perform all steps in a darkroom or under dim, indirect, long-wavelength (red or amber) light.
-
Weigh the desired amount of solid this compound in a darkened balance enclosure.
-
Carefully transfer the weighed this compound to an amber glass vial.
-
Add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Tightly cap the vial and vortex gently until the this compound is completely dissolved. If necessary, briefly sonicate in a covered sonicator.
-
Wrap the vial in an additional layer of aluminum foil for extra protection.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Performing an In Vitro Cell-Based Assay with this compound
Objective: To treat cultured cells with this compound while minimizing light-induced degradation and cytotoxicity artifacts.
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (prepared as in Protocol 1)
-
Cell culture medium
-
Opaque or foil-wrapped tubes for dilutions
-
Opaque lid for the multi-well plate or aluminum foil
Procedure:
-
On the day of the experiment, thaw a single-use aliquot of the this compound stock solution in the dark.
-
In a dimly lit environment (e.g., a cell culture hood with the sash lowered and room lights dimmed), perform serial dilutions of the stock solution in cell culture medium using opaque or foil-wrapped tubes.
-
Quickly and carefully add the this compound-containing medium to the appropriate wells of the cell culture plate. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "dark control" (cells treated with this compound but kept in complete darkness).
-
Immediately after adding the compound, cover the plate with an opaque lid or securely wrap it in aluminum foil.
-
Place the plate in the incubator for the desired treatment period. Ensure the incubator door is not left open for extended periods.
-
For assays involving fluorescence or luminescence readouts, ensure that the plate reader is in a dark room and that the time between removing the plate from the incubator and reading is minimized.
Mandatory Visualizations
Experimental Workflow for Handling this compound
Caption: A generalized workflow for preparing and using this compound in experiments to minimize photodegradation.
Signaling Pathway of this compound-Induced Neurotransmitter Reuptake Inhibition
Caption: Simplified signaling pathway illustrating how this compound inhibits neurotransmitter reuptake.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing storage conditions to maintain hyperforin purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the purity of hyperforin. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a highly unstable compound susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:
-
Light: Exposure to light, particularly UV radiation, rapidly accelerates the degradation of this compound.[1][2][3]
-
Oxygen: this compound is prone to oxidation, which leads to the formation of various degradation products.[1][4] This process is a significant cause of purity loss.
-
Temperature: Elevated temperatures significantly increase the rate of this compound degradation.[1][5]
-
pH: this compound is more stable in acidic conditions and degrades rapidly in basic methanolic solutions.[2][3]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage recommendations:
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-Term | -20°C[1][5][6] | Inert gas (e.g., nitrogen or argon)[7][8] | In the dark, using amber vials[1] |
| Long-Term | -20°C to -70°C[8] | Inert gas (e.g., nitrogen or argon)[7][8] | In the dark, using amber vials[1] |
For long-term storage, -70°C under a nitrogen atmosphere is highly recommended to minimize degradation.[8]
Q3: How should I handle this compound during experimental procedures to minimize degradation?
A3: To maintain purity during your experiments, follow these handling guidelines:
-
Work in a dimly lit area or use light-protective coverings for your containers.
-
Use deoxygenated solvents where possible. Sparging solvents with an inert gas like nitrogen or helium before use can help.[7]
-
Keep samples on ice or in a cooling block when not in immediate use.
-
Prepare solutions fresh for each experiment to avoid degradation in solution over time.
-
If using solvents, methanolic solutions acidified with ascorbic or citric acid can offer a more stabilizing environment compared to neutral or basic solutions.[2]
Troubleshooting Guide
Q1: I suspect my this compound sample has degraded. What are the typical signs of degradation?
A1: Degradation of this compound can be indicated by several observations:
-
Discoloration: A change in the color of the solid or solution may indicate the formation of degradation products.
-
Reduced Potency: A noticeable decrease in the expected biological activity of your compound.
-
Altered Chromatographic Profile: When analyzed by High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the area of the this compound peak and the appearance of new peaks corresponding to degradation products.[3][9]
Q2: My HPLC analysis shows multiple peaks besides the main this compound peak. What could be the cause and how can I confirm it?
A2: The presence of additional peaks in your HPLC chromatogram likely indicates the presence of impurities or degradation products.
-
Possible Causes:
-
Confirmation:
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of the additional peaks, aiding in the identification of known degradation products like furothis compound.[3][9]
-
Use of a Reference Standard: Compare the chromatogram of your sample with a fresh, high-purity this compound standard.
-
Forced Degradation Study: Intentionally exposing a pure sample to stress conditions (e.g., heat, light, acid/base) can help you identify the retention times of specific degradation products.
-
Q3: How can I prevent the oxidation of this compound in my experimental solutions?
A3: Preventing oxidation is critical for maintaining this compound's integrity in solution.
-
Use of Antioxidants: The addition of antioxidants to your solutions can be effective. A combination of 1% ascorbic acid with 0.1% citric acid has been shown to have a superior stabilizing effect compared to ascorbic acid alone.[2]
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as in a glove box filled with nitrogen or argon.
-
Solvent Choice: this compound is more stable in polar solvents like methanol (B129727) and ethanol (B145695) compared to non-polar solvents like n-hexane.[1][2] Acidified methanolic solutions offer better stability.[2]
Data on this compound Stability
The following tables summarize quantitative data on this compound stability under various conditions.
Table 1: Effect of Temperature and Humidity on this compound Stability
| Temperature | Relative Humidity | Storage Duration | Purity/Decay |
| -20°C | N/A | 6 months | Most stable condition, lowest decay[5][6] |
| 40°C | 75% | 6 months | Highest decay observed[5][6] |
Table 2: Effect of Solvent and Light on this compound Stability at 20°C
| Solvent | Light Condition | Storage Duration | Degradation (%) |
| Methanol/Water | N/A | 30 days | 19%[2] |
| n-Hexane | N/A | 24 hours | 97%[2] |
| Acidified Methanol | N/A | N/A | More stabilizing than methanol alone[2] |
| Basic Methanol | N/A | N/A | Complete decomposition[2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your system.
-
Objective: To determine the purity of a this compound sample and identify the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Phosphoric acid or formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV or DAD detector
-
-
Methodology:
-
Mobile Phase Preparation: A common mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% phosphoric acid or 0.2% formic acid) to improve peak shape.[10][11] An isocratic mobile phase of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v) has also been used.[11]
-
Standard Solution Preparation: Prepare a stock solution of high-purity this compound in methanol. From this, prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Calculate the purity of the sample by comparing the peak area of this compound in the sample to the calibration curve generated from the standards. The presence of other peaks indicates impurities or degradation products.
-
Visual Guides
Below are diagrams illustrating key workflows for handling and troubleshooting this compound.
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. sxrebecca.com [sxrebecca.com]
- 2. researchgate.net [researchgate.net]
- 3. Instability of St. John's wort (Hypericum perforatum L.) and degradation of this compound in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hyperforin: Validating its Role as the Primary Active Component of St. John's Wort
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of hyperforin with other constituents of Hypericum perforatum (St. John's wort), focusing on experimental data that validates its role as the primary driver of the plant's antidepressant effects. The data presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a phloroglucinol (B13840) derivative found in St. John's wort, has been identified as a major contributor to the herb's antidepressant properties.[1][2] Unlike conventional antidepressants that directly bind to and inhibit neurotransmitter transporters, this compound employs a unique mechanism of action. It acts as a broad-spectrum reuptake inhibitor of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[3][4] This inhibition is not achieved through competitive binding to transporter sites but rather by elevating intracellular sodium (Na+) concentrations, which in turn reduces the efficiency of the sodium-dependent neurotransmitter transporters.[5] Experimental data consistently demonstrates that the clinical efficacy of St. John's wort extracts is often correlated with their this compound content. In contrast, other major constituents, such as the naphthodianthrone hypericin (B1674126) and various flavonoids, exhibit significantly weaker or negligible direct effects on neurotransmitter reuptake.
Comparative Analysis of Neurotransmitter Reuptake Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, St. John's wort extracts, and other constituents on the reuptake of key neurotransmitters implicated in depression.
| Compound/Extract | Serotonin (5-HT) Reuptake IC50 | Norepinephrine (NE) Reuptake IC50 | Dopamine (DA) Reuptake IC50 | Reference(s) |
| This compound | 80 - 200 nM | 80 - 200 nM | 80 - 200 nM (approx. 0.05-0.10 µg/mL) | [2][6] |
| Methanolic SJW Extract | 6.2 µg/mL | ~4.25 µg/mL | 0.85 µg/mL | [1][3] |
| Hypericin | Negligible inhibition at 1 µM | Negligible inhibition at 1 µM | Negligible inhibition at 1 µM | [2][7] |
| Kaempferol (Flavonoid) | No reuptake inhibiting properties | No reuptake inhibiting properties | No reuptake inhibiting properties | [2] |
| Amentoflavone (B1664850) derivative | Not Reported | Not Reported | Kᵢ = 172 nM | [8] |
Note: The IC50 values for the methanolic St. John's Wort (SJW) extract on NE and 5-HT reuptake are estimated based on a study stating the IC50 for DA (0.85 µg/mL) is three times lower than for 5-HT and more than five times lower than for NA.[1] A Kᵢ value is reported for an amentoflavone derivative, which is a measure of binding affinity.
Mechanism of Action: this compound's Unique Approach
This compound's primary mechanism involves the activation of Transient Receptor Potential Canonical 6 (TRPC6) channels, which are non-selective cation channels.[9] This activation leads to an influx of sodium ions (Na+) into the presynaptic neuron, thereby increasing the intracellular sodium concentration. The elevated intracellular Na+ disrupts the sodium gradient that is essential for the function of neurotransmitter transporters (SERT, NET, and DAT), which co-transport Na+ along with the neurotransmitter. This reduction in the driving force for transport leads to a broad and non-competitive inhibition of neurotransmitter reuptake.
Experimental Protocols
Synaptosomal Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a specific neurotransmitter into synaptosomes, which are isolated nerve terminals.
a. Preparation of Synaptosomes:
-
Rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) is homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose in a suitable buffer).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g) to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in an appropriate assay buffer.
b. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound, hypericin) or vehicle control.
-
A radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period (typically 1-5 minutes) at a physiological temperature (e.g., 37°C).
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using liquid scintillation counting.
-
IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor or transporter protein.
a. Membrane Preparation:
-
Cells expressing the target receptor/transporter or brain tissue rich in the target are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
b. Competition Binding Assay:
-
A constant concentration of a radioligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The mixture is filtered to separate bound from unbound radioligand.
-
The radioactivity of the filter-bound material is measured.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Conclusion
The presented experimental data strongly supports the validation of this compound as the primary active component of St. John's wort responsible for its antidepressant effects. Its unique mechanism of action as a broad-spectrum, non-competitive neurotransmitter reuptake inhibitor, mediated by the activation of TRPC6 channels and subsequent elevation of intracellular sodium, distinguishes it from other constituents of the plant and conventional antidepressant drugs. While other compounds in St. John's wort, such as flavonoids, may contribute to the overall therapeutic profile through different mechanisms, their direct impact on neurotransmitter reuptake is minimal compared to that of this compound. This comparative analysis provides a clear basis for focusing on this compound in future research and development of novel antidepressant therapies derived from natural products.
References
- 1. St. John's Wort - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. St. John's wort extract Ze 117 (Hypericum perforatum) inhibits norepinephrine and serotonin uptake into rat brain slices and reduces 3-adrenoceptor numbers on cultured rat brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrf2activators.com [nrf2activators.com]
- 7. In vitro binding studies with two hypericum perforatum extracts--hyperforin, hypericin and biapigenin--on 5-HT6, 5-HT7, GABA(A)/benzodiazepine, sigma, NPY-Y1/Y2 receptors and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Hyperforin Versus Hypericin: A Comparative Analysis of Antidepressant Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The antidepressant properties of St. John's Wort (Hypericum perforatum) have been attributed to several active constituents, with the phloroglucinol (B13840) derivative, hyperforin, and the naphthodianthrone, hypericin (B1674126), being the most extensively studied. While both compounds contribute to the plant's overall pharmacological profile, evidence suggests they possess distinct mechanisms and levels of efficacy in the treatment of depression. This guide provides a detailed comparison of their antidepressant activities, supported by experimental data, to inform research and development in psychopharmacology.
Data Presentation: Quantitative Efficacy
Direct clinical comparisons of isolated this compound and hypericin are limited. However, a pivotal study by Laakmann et al. (1998) provides strong evidence for the dose-dependent efficacy of this compound by comparing two Hypericum extracts identical in composition except for their this compound content.[1][2][3]
Table 1: Clinical Efficacy of Hypericum Extracts with Varying this compound Content[1][2][4]
| Treatment Group (42 days) | This compound Content | Mean HAMD-17 Score Reduction (from baseline) | Statistical Significance vs. Placebo (p-value) |
| Placebo | - | 7.9 ± 5.2 | - |
| Hypericum Extract WS 5573 (900 mg/day) | 0.5% | 8.5 ± 6.1 | Not significant |
| Hypericum Extract WS 5572 (900 mg/day) | 5.0% | 10.3 ± 4.6 | p = 0.004 |
Data from Laakmann G, et al. Pharmacopsychiatry. 1998.[1]
The results clearly indicate that the extract with a higher concentration of this compound (WS 5572) was significantly superior to placebo in reducing depressive symptoms, as measured by the Hamilton Depression Rating Scale (HAMD).[1] The low-hyperforin extract (WS 5573) did not show a statistically significant difference from placebo, suggesting this compound is a key contributor to the clinical antidepressant effect of St. John's Wort.[1][3]
Table 2: Preclinical Efficacy in the Forced Swimming Test (FST)
The Forced Swimming Test (FST) is a standard preclinical model used to assess antidepressant-like activity in rodents. A reduction in the duration of immobility is indicative of an antidepressant effect. Both this compound and hypericin have demonstrated activity in this model, although their potencies and underlying mechanisms may differ.
| Compound | Animal Model | Dose | Outcome | Reference |
| This compound | Rodents | Not specified in reviews | Consistently active in reducing immobility. | Butterweck V. CNS Drugs. 2003.[4]; Mennini T, Gobbi M. Life Sci. 2004.[5] |
| Hypericin | Rats | Not specified in reviews | Active in reducing immobility, particularly when solubilized with procyanidins. | Butterweck V, et al. Planta Med. 1998.[6]; Butterweck V. CNS Drugs. 2003.[4] |
Mechanisms of Action: A Comparative Overview
This compound and hypericin exert their antidepressant effects through fundamentally different molecular pathways. This compound has a novel and broad-spectrum mechanism, while hypericin's actions are more varied and less definitively linked to its antidepressant effect.
Table 3: Comparison of Mechanistic Properties
| Mechanism | This compound | Hypericin |
| Neurotransmitter Reuptake | Broad-spectrum inhibitor of Serotonin, Norepinephrine, Dopamine, GABA, and Glutamate reuptake.[7] | Weak to no significant effect on neurotransmitter reuptake. |
| Primary Molecular Target | TRPC6 Channels : Activates Transient Receptor Potential Canonical 6 (TRPC6) channels, leading to Na⁺ and Ca²⁺ influx.[8][9] | Multiple potential targets; no single primary target identified for antidepressant action. |
| Mechanism of Reuptake Inhibition | Indirect : Increased intracellular Na⁺ concentration disrupts the sodium gradient required by neurotransmitter transporters.[10] | Not Applicable. |
| MAO Inhibition | Negligible. | Weak inhibitor of MAO-A and MAO-B; considered not clinically significant.[11] |
| Receptor Interactions | Does not bind directly to transporter sites. | Affinity for NMDA and Dopamine D3 receptors has been noted.[5] |
| HPA Axis Modulation | Reported to be inactive in modulating the HPA axis.[12] | Modulates the Hypothalamic-Pituitary-Adrenal (HPA) axis; reduces ACTH and corticosterone (B1669441) levels.[12] |
Experimental Protocols
Clinical Trial in Mild to Moderate Depression (Laakmann et al., 1998)[1][2]
-
Study Design : A 6-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants : 147 outpatients diagnosed with mild or moderate depression according to DSM-IV criteria.
-
Procedure : Following a 3 to 7-day placebo run-in period, patients were randomized into three groups.
-
Group 1 (High-Hyperforin) : Received 300 mg of Hypericum extract WS 5572 (5% this compound) three times daily.
-
Group 2 (Low-Hyperforin) : Received 300 mg of Hypericum extract WS 5573 (0.5% this compound) three times daily.
-
Group 3 (Placebo) : Received matching placebo tablets three times daily.
-
-
Outcome Measures : Efficacy was primarily assessed using the 17-item Hamilton Rating Scale for Depression (HAMD-17). Secondary measures included the Depression Self-Rating Scale (D-S) and the Clinical Global Impression (CGI) scale. Assessments were conducted at baseline and on days 7, 14, 28, and 42.
Forced Swimming Test (FST) in Rodents[14][15][16]
-
Objective : To evaluate the antidepressant-like activity of a compound by measuring the immobility of an animal in an inescapable water-filled cylinder.
-
Apparatus : A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or paws (e.g., 30 cm).
-
Procedure :
-
Habituation/Pre-test (Day 1) : Rats are placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility for the subsequent test.[13][14]
-
Drug Administration : The test compound (e.g., this compound, hypericin) or vehicle is administered at a specified time before the test session (e.g., 60 minutes prior).
-
Test Session (Day 2) : The animals are placed back into the cylinder for a 5- or 6-minute session. The session is typically video-recorded for later analysis.[15]
-
-
Data Analysis : An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[16] A statistically significant decrease in immobility time compared to the vehicle-treated control group indicates antidepressant-like activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound's antidepressant effect.
Caption: Potential, multifactorial mechanisms of action for hypericin.
Caption: Standard experimental workflow for the Forced Swimming Test (FST).
References
- 1. St. John's wort in mild to moderate depression: the relevance of this compound for the clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of this compound for the efficacy of Hypericum extracts on depressive disorders of different severities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Hypericum perforatum extract in treatment of mild to moderate depression. Clinical and pharmacological aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. esalq.usp.br [esalq.usp.br]
- 6. Solubilized hypericin and pseudohypericin from Hypericum perforatum exert antidepressant activity in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--a key constituent of St. John's wort specifically activates TRPC6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sxrebecca.com [sxrebecca.com]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. glocat.geneseo.edu [glocat.geneseo.edu]
- 15. youtube.com [youtube.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Role of Hyperforin in CYP3A4 Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hyperforin's role in the induction of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. Experimental data is presented to compare its performance with other alternatives, offering valuable insights for drug development and clinical pharmacology.
Introduction
This compound, a major active constituent of the herbal remedy St. John's wort (Hypericum perforatum), is a potent inducer of CYP3A4.[1] This induction is of significant clinical concern as it can lead to accelerated metabolism and reduced efficacy of co-administered drugs that are substrates of CYP3A4. Understanding the mechanism and potency of this compound-mediated CYP3A4 induction is crucial for predicting and mitigating potential drug-herb interactions. This guide summarizes the key experimental findings, compares this compound with the well-characterized inducer rifampicin (B610482), and provides detailed experimental protocols for assessing CYP3A4 induction.
Data Presentation: this compound vs. Rifampicin in CYP3A4 Induction
The following table summarizes quantitative data from various in vitro studies, comparing the potency and efficacy of this compound and rifampicin in inducing CYP3A4.
| Parameter | This compound | Rifampicin | Experimental System | Reference |
| PXR Activation (EC50) | ~23 nM | ~240 nM | Primary Human Hepatocytes | [2] |
| CYP3A4 mRNA Induction (Fold Change) | Dose-dependent increase | Potent induction (e.g., 14- to 112-fold) | Primary Human Hepatocytes | [3] |
| CYP3A4 Activity Induction (Fold Change) | ~8-fold (at 0.5 µM) | ~10-fold (at 10 µM) | Differentiated Human Hepatocyte-like Cells | [4] |
| Oral Midazolam Clearance (Fold Increase) | 1.96-fold (7.48 mg/day this compound) | 17.5-fold (with high-dose SJW) | Healthy Volunteers | [3] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency. The fold change in induction can vary significantly depending on the experimental system, donor variability in primary cells, and the specific St. John's wort extract used.[5]
Signaling Pathway of this compound-Mediated CYP3A4 Induction
This compound induces CYP3A4 expression primarily through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor.[1][6][7] The key steps in this signaling pathway are as follows:
-
Ligand Binding: this compound, being a lipophilic molecule, enters the hepatocyte and binds to the ligand-binding domain of PXR located in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6]
-
Nuclear Translocation: The PXR/RXR heterodimer translocates from the cytoplasm into the nucleus.
-
DNA Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.
-
Transcriptional Activation: The binding of the PXR/RXR heterodimer to the PXRE recruits coactivator proteins, leading to the initiation of transcription of the CYP3A4 gene.
-
mRNA and Protein Synthesis: The transcribed messenger RNA (mRNA) is then translated into the CYP3A4 enzyme, resulting in increased protein levels and metabolic activity.
Experimental Protocols
In Vitro CYP3A4 Induction Assay Using Primary Human Hepatocytes
This protocol outlines a common method for assessing the CYP3A4 induction potential of a test compound, such as this compound, using cryopreserved primary human hepatocytes.
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E supplemented with serum and growth factors)
-
Collagen-coated culture plates
-
Test compound (e.g., this compound) and positive control (e.g., rifampicin) dissolved in a suitable solvent (e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite analysis
-
Reagents for RNA extraction and qRT-PCR (optional, for measuring mRNA levels)
2. Experimental Workflow:
3. Detailed Methodology:
-
Cell Culture: Thaw cryopreserved human hepatocytes according to the supplier's protocol and plate them on collagen-coated plates at a desired density. Allow the cells to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (rifampicin) in the culture medium. The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Replace the medium in the hepatocyte cultures with the medium containing the test compounds or controls. Incubate for 48-72 hours, with medium changes every 24 hours.
-
CYP3A4 Activity Assay: After the treatment period, remove the compound-containing medium and wash the cells. Add fresh medium containing a specific CYP3A4 probe substrate (e.g., 10 µM midazolam). Incubate for a defined period (e.g., 30-60 minutes). Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation. The fold induction is determined by dividing the activity in the presence of the test compound by the activity in the vehicle control.
Comparison with Alternatives
While this compound is a potent inducer, other compounds are also known to induce CYP3A4, primarily through PXR activation.
-
Rifampicin: A well-characterized antibiotic, is considered the "gold standard" positive control for in vitro and in vivo CYP3A4 induction studies.[3] It is a strong inducer and its effects are well-documented.
-
Carbamazepine and Phenytoin: These are antiepileptic drugs that are also known to be strong inducers of CYP3A4.[8]
-
Lumacaftor: A drug used to treat cystic fibrosis, has been identified as a promising alternative to rifampicin for clinical CYP3A4 induction studies.[8]
The choice of inducer for experimental studies depends on the specific research question. This compound is particularly relevant for studying herb-drug interactions, while rifampicin serves as a benchmark for assessing the maximum induction potential.
Conclusion
The experimental evidence strongly confirms that this compound is a significant inducer of CYP3A4. This induction is mediated through the activation of the PXR signaling pathway. The potency of this compound in activating PXR is comparable to or even greater than that of the standard inducer rifampicin, as indicated by its lower EC50 value. The dose-dependent induction of CYP3A4 by this compound underscores the importance of the this compound content in St. John's wort preparations in determining the risk of drug interactions.[5] For researchers and drug development professionals, understanding the mechanisms and having robust experimental protocols to assess this compound-mediated CYP3A4 induction are essential for ensuring the safety and efficacy of co-administered medications.
References
- 1. This compound as a non-steroidal modulator of the PXR-CYP3A4 regulatory axis: Mechanistic and computational insights into xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose‐dependent induction of CYP3A activity by St. John's wort alone and in combination with rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variability in PXR-mediated induction of CYP3A4 by commercial preparations and dry extracts of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 7. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternatives to rifampicin: A review and perspectives on the choice of strong CYP3A inducers for clinical drug–drug interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Analysis: Hyperforin (as St. John's Wort Extract) vs. Sertraline in the Treatment of Depression
A comprehensive review of head-to-head clinical trials reveals comparable efficacy between standardized extracts of Hypericum perforatum (St. John's Wort), with its key active constituent hyperforin, and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) for the treatment of mild to moderate depression. Notably, St. John's Wort extracts often demonstrate a more favorable side effect profile. This guide provides a detailed comparison of their performance based on available clinical data, experimental protocols, and mechanisms of action.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing St. John's Wort (SJW) extract and sertraline.
Table 1: Efficacy Outcomes in Head-to-Head Clinical Trials
| Study (Year) | Treatment Groups | Duration (weeks) | Primary Outcome Measure | Mean Change from Baseline (± SD) or Final Score (± SD) | p-value (vs. Sertraline) |
| Sarris et al. (2012)[1][2] | SJW (900-1500 mg/d) vs. Sertraline (50-100 mg/d) vs. Placebo | 26 | HAM-D Score | SJW: 6.6 ± 4.5Sertraline: 7.1 ± 5.4 | >0.05 |
| Brenner et al. (2000)[3] | SJW (600-900 mg/d) vs. Sertraline (50-75 mg/d) | 7 | HAM-D Score | SJW: Significant reduction (p<0.01)Sertraline: Significant reduction (p<0.01) | Not statistically significant |
| Hypericum Depression Trial Study Group (2002)[4][5] | SJW (900-1500 mg/d) vs. Sertraline (50-100 mg/d) vs. Placebo | 8 | HAM-D Score | SJW: -8.68Sertraline: -10.53 | 0.59 (vs. Placebo)0.18 (vs. Placebo) |
| van Gurp et al. (2002)[6][7] | SJW (900-1800 mg/d) vs. Sertraline (50-100 mg/d) | 12 | HAM-D & BDI Scores | No important differences in changes in mean scores | Not reported |
HAM-D: Hamilton Depression Rating Scale; BDI: Beck Depression Inventory; SD: Standard Deviation. Note: Some studies presented final scores rather than change from baseline.
Table 2: Response and Remission Rates
| Study (Year) | Treatment Groups | Response Rate (>50% reduction in HAM-D) | Remission Rate |
| Brenner et al. (2000)[3] | SJW vs. Sertraline | SJW: 47%Sertraline: 40% | Not Reported |
| Hypericum Depression Trial Study Group (2002)[4] | SJW vs. Sertraline vs. Placebo | SJW: 23.9%Sertraline: 24.8%Placebo: 31.9% | Not Reported |
Table 3: Comparative Safety and Tolerability
| Study (Year) | Key Findings on Adverse Effects |
| van Gurp et al. (2002)[6] | Significantly more side effects were reported in the sertraline group than in the SJW group at 2 and 4 weeks' follow-up. |
| Meta-analysis (Ng et al., 2017) | St. John's wort extract had a significantly lower rate of adverse events compared to SSRIs. |
| General Findings[8] | SJW is generally associated with fewer side effects, which are typically mild and include headache, nausea, and fatigue. |
Experimental Protocols
The methodologies of the cited clinical trials share common frameworks, including randomized, double-blind designs to minimize bias.
Sarris et al. (2012): A 26-Week Randomized, Double-Blind, Controlled Study[1][2]
-
Objective: To analyze the longer-term efficacy of St. John's Wort (LI-160 extract) versus sertraline and placebo in major depressive disorder.
-
Participants: 124 adult "responders" from an initial 8-week trial who continued treatment for an additional 18 weeks.
-
Interventions:
-
St. John's Wort (SJW): 900-1500 mg daily.
-
Sertraline: 50-100 mg daily.
-
Placebo.
-
-
Primary Outcome Measure: Hamilton Depression Rating Scale (HAM-D) scores at week 26.
-
Secondary Outcome Measures: Beck Depression Inventory (BDI), Clinical Global Impressions (CGI) severity and improvement scales.
-
Analysis: Intention-to-treat analysis was performed.
Brenner et al. (2000): A Double-Blind, Randomized Pilot Study[3]
-
Objective: To compare the efficacy and tolerability of a standardized extract of hypericum (LI 160) with the SSRI sertraline in mild to moderate depression.
-
Participants: 30 outpatients with mild to moderate depression.
-
Interventions:
-
Hypericum extract (LI 160): 600 mg/day for 1 week, then 900 mg/day for 6 weeks.
-
Sertraline: 50 mg/day for 1 week, then 75 mg/day for 6 weeks.
-
-
Primary Outcome Measures: Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impression (CGI) scale scores.
-
Analysis: Comparison of the reduction in HAM-D and CGI scores between the two groups.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of this compound and sertraline are attributed to distinct molecular mechanisms.
This compound's Broad-Spectrum Neurotransmitter Modulation
This compound's mechanism is not fully elucidated but is known to differ from conventional antidepressants. It is believed to inhibit the reuptake of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate.[9][10] This broad-spectrum action is thought to be mediated by an increase in intracellular sodium ion concentration, potentially through the activation of nonselective cation channels such as TRPC6.[11][12]
Sertraline's Selective Serotonin Reuptake Inhibition
Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[[“]][14] This blockage prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[15][16] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing St. John's Wort extract and sertraline.
References
- 1. St John's wort (Hypericum perforatum) versus sertraline and placebo in major depressive disorder: continuation data from a 26-week RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of an extract of hypericum (LI 160) and sertraline in the treatment of depression: a double-blind, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Hypericum perforatum (St John's wort) in major depressive disorder: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. St John's wort or sertraline? Randomized controlled trial in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Documentary Analysis of Hypericum perforatum (St. John’s Wort) and Its Effect on Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of this compound (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs [ruj.uj.edu.pl]
- 13. consensus.app [consensus.app]
- 14. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 15. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
comparative analysis of hyperforin content in different Hypericum species
For Researchers, Scientists, and Drug Development Professionals: A guide to the varying concentrations of the potent antidepressant compound, hyperforin, in different species of the genus Hypericum, supported by experimental data and detailed analytical protocols.
The genus Hypericum, encompassing over 480 species, is a significant source of bioactive compounds, with Hypericum perforatum L. (St. John's Wort) being the most renowned for its medicinal properties.[1] A key phytochemical contributing to its therapeutic effects, particularly its antidepressant activity, is this compound.[1][2] However, the concentration of this valuable compound varies significantly among different Hypericum species. This guide provides a comparative analysis of this compound content across various species, supported by quantitative data from scientific literature, and outlines the standard experimental protocols for its accurate quantification.
Quantitative Comparison of this compound Content
The this compound content in Hypericum species is not uniform, with H. perforatum generally exhibiting the highest concentrations.[2] However, other species also contain this phloroglucinol (B13840) derivative, albeit often in lower amounts. The following table summarizes the quantitative data on this compound content found in various Hypericum species, as reported in several studies. It is important to note that the this compound content can be influenced by various factors, including the geographical origin of the plant material, climatic conditions, and the specific analytical methods employed.[3]
| Hypericum Species | This compound Content (mg/g or % w/w of dry plant material) | Reference(s) |
| Hypericum perforatum | 6.40 - 26.40 mg/g | [4] |
| Hypericum perforatum (from Romania) | 9.317 mg/g (931.7 mg/100 g) | [3] |
| Hypericum perforatum (from India) | 6.224 mg/g (622.4 mg/100 g) | [3] |
| Hypericum hirsutum | 0.0499 mg/g (4.99 mg/100 g) | [3] |
| Hypericum triquetrifolium | Detected, range of 6.40 to 26.40 mg/g (with other species) | [4] |
| Hypericum triquetrifolium | 0.013% w/w | [5] |
| Hypericum scabrum | Detected, range of 6.40 to 26.40 mg/g (with other species) | [4] |
| Hypericum sinaicum | 0.989% w/w | [5] |
| Hypericum perfoliatum | Detected | [6] |
| Hypericum fragile | Detected | [6] |
| Hypericum inodorum | Contains similar amounts to H. perforatum | [1] |
| Hypericum moseranum | Contains similar amounts to H. perforatum | [1] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for the standardization of herbal extracts and for comparative phytochemical studies. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for this purpose due to its high specificity, versatility, accuracy, and precision.[7][8]
Sample Preparation and Extraction
The initial step involves the careful preparation and extraction of this compound from the plant material. Due to the instability of this compound, especially its sensitivity to light and heat, specific precautions must be taken.[7]
-
Plant Material: Dried and finely powdered aerial parts (flowers and leaves) of the Hypericum species are typically used for extraction.
-
Extraction Solvents: Methanol (B129727) is a commonly used solvent for laboratory-scale extraction.[5] For larger-scale or pharmaceutical preparations, ethanol (B145695) is preferred due to its lower toxicity.[5] Aqueous methanol (e.g., 70% v/v) is also effective.[6]
-
Extraction Technique:
-
Weigh a precise amount of the dried, powdered plant material (e.g., 1 g).
-
Add a defined volume of the extraction solvent (e.g., 20 mL of methanol).
-
Extraction can be performed by magnetic stirring at room temperature for a set period (e.g., 2 hours).[9]
-
Alternatively, ultrasonic-assisted extraction can be employed to enhance efficiency. The plant material is sonicated in the solvent for a shorter duration (e.g., 15 minutes).[6]
-
To prevent degradation, the entire extraction process should be carried out in the dark or under subdued light.[6]
-
After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract. The resulting extract is then used for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
The quantification of this compound in the extract is performed using a reversed-phase HPLC system.
-
Stationary Phase (Column): A C18 column is the most common choice for separating this compound.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous solution. A common composition is acetonitrile (B52724) and 0.3% v/v phosphoric acid in water (e.g., in a 90:10 v/v ratio).[10][11] The acidic pH helps to ensure good peak shape for the analytes.
-
Elution Mode: Isocratic elution (constant mobile phase composition) is often sufficient for the separation of this compound.[10]
-
Detection: UV detection is commonly used for this compound quantification. The detection wavelength is typically set at 273 nm or 284 nm.[9][11]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a standard curve generated from known concentrations of a this compound reference standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Hypericum species.
Caption: Experimental workflow for this compound analysis.
References
- 1. Do other Hypericum species have medical potential as St. John's wort (Hypericum perforatum)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of this compound, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sxrebecca.com [sxrebecca.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized this compound in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of artificial intelligence techniques for predicting this compound content in Hypericum perforatum L. in different ecological habitats - PMC [pmc.ncbi.nlm.nih.gov]
Hyperforin's Anti-Inflammatory Efficacy Validated in Murine Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hyperforin's anti-inflammatory effects against other alternatives, supported by experimental data from various mouse models. Detailed methodologies and signaling pathway diagrams are presented to facilitate a comprehensive understanding of its mechanism and potential therapeutic applications.
This compound, a major active constituent of St. John's wort (Hypericum perforatum), has demonstrated potent anti-inflammatory properties in several preclinical mouse models.[1][2][3] This phloroglucinol (B13840) derivative has shown efficacy in models of acute inflammation, such as carrageenan-induced paw edema, as well as in chronic inflammatory conditions like psoriasis.[1][2][4] Its mechanism of action involves the modulation of key inflammatory pathways, offering a multi-targeted approach to inflammation resolution.[5][6]
Comparative Efficacy of this compound in Murine Inflammatory Models
This compound has been benchmarked against established anti-inflammatory drugs, demonstrating comparable or even superior efficacy in certain models. The following tables summarize the quantitative data from key studies.
Carrageenan-Induced Paw Edema Model
This widely used model induces acute inflammation characterized by significant paw swelling. This compound has been shown to be more potent than the conventional nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in reducing edema.
| Treatment Group | Dose | Edema Inhibition (%) | Key Inflammatory Mediator Targeted | Reference |
| This compound | 1 mg/kg (i.p.) | ED₅₀ | mPGES-1 | [1] |
| Indomethacin | 5 mg/kg (i.p.) | ED₅₀ | COX-1/COX-2 | [1] |
| This compound | 4 mg/kg (i.p.) | ~60% (at 4h) | mPGES-1 | [1] |
| Indomethacin | 5 mg/kg (i.p.) | ~50% (at 4h) | COX-1/COX-2 | [1] |
ED₅₀ represents the dose required to achieve 50% of the maximum effect.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
In a model mimicking human psoriasis, systemic administration of this compound was effective in reducing skin inflammation, comparable to the immunosuppressant methotrexate.
| Treatment Group | Dose | Reduction in Epidermal Thickness | Reduction in CD3+ T cell infiltration | Reference |
| This compound | 10 mg/kg (i.p.) | Significant | Significant | [2][7] |
| Methotrexate (MTX) | 1 mg/kg (i.p.) | Significant | Significant | [2][7] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of gram-negative bacteria, is a potent inducer of inflammation. This compound has been shown to suppress the production of key pro-inflammatory cytokines in response to LPS stimulation.
| Treatment Group | Model | Effect on Inflammatory Cytokines | Reference |
| This compound | LPS-stimulated murine macrophages | Inhibition of PGE₂ release | [1] |
| This compound | VCI mice | Significant decrease in IL-1β, IL-6, and TNF-α levels | [3] |
Key Anti-Inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. Notably, it inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2 (PGE₂).[1][8] Furthermore, it has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription (STAT) signaling pathways.[5][6] In the context of psoriasis, this compound has been found to suppress the IL-23/IL-17 axis by modulating IL-17A-producing γδ T cells.[2][4] More recent research has also implicated its role in regulating the VEGFR₂/SRC signaling pathway in microglia, thereby ameliorating neuroinflammation.[3]
Caption: this compound's multifaceted anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure for inducing and assessing acute inflammation in the mouse paw.[9][10]
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Indomethacin (or other reference NSAID)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Vehicle (e.g., 2-4% DMSO in saline)[1]
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.[9]
-
Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control, this compound, reference drug). Administer the assigned treatment via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[9]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at specified time points (e.g., hourly for 5 hours) after carrageenan injection.[10]
-
Data Analysis: Calculate the increase in paw volume for each mouse at each time point. The percentage inhibition of edema is calculated using the formula: [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like phenotype on the dorsal skin of mice.[2][4][11]
Materials:
-
Female BALB/c mice (or other suitable strain)
-
This compound
-
Methotrexate (or other reference drug)
-
Imiquimod (B1671794) cream (5%)
-
Vehicle for drug administration
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice one day before the start of the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.
-
Treatment: Administer this compound or the reference drug (e.g., methotrexate) daily via i.p. injection throughout the imiquimod application period.[2]
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily.[11]
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining to measure epidermal thickness).[4]
-
Immunohistochemistry: Perform immunohistochemical staining for inflammatory cell markers (e.g., CD3+ T cells).[2][7]
-
Cytokine Analysis: Measure the mRNA or protein levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-6) in skin tissue or serum.[4]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol details the induction of systemic inflammation using LPS.[12][13]
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile pyrogen-free saline
Procedure:
-
Treatment: Administer this compound or vehicle via i.p. injection.
-
Induction of Inflammation: After a specified pre-treatment time (e.g., 30 minutes), administer a single i.p. injection of LPS (dose to be determined based on the desired severity of inflammation, e.g., 0.5 mg/kg for low-grade inflammation).[12]
-
Monitoring and Sample Collection: Monitor the mice for signs of endotoxemia.[13] At predetermined time points post-LPS injection (e.g., 2, 4, 6, 24 hours), collect blood and/or tissues (e.g., spleen, liver) for analysis.
-
Analysis of Inflammatory Markers: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using methods such as ELISA or qPCR.[3][12]
References
- 1. This compound, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 3. This compound ameliorates neuroinflammation and white matter lesions by regulating microglial VEGFR2 /SRC pathway in vascular cognitive impairment mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A-Producing γδ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Role of St. John's Wort and Its Components this compound and Hypericin against Diabetes through Inhibition of Inflammatory Signaling: Evidence from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
A Comparative Analysis of the Mechanisms of Action: Hyperforin vs. Synthetic Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of hyperforin, a primary active constituent of Hypericum perforatum (St. John's Wort), and major classes of synthetic antidepressant drugs. The information presented herein is supported by experimental data to elucidate the distinct and overlapping pathways through which these compounds exert their effects on neuronal signaling.
Overview of Antidepressant Mechanisms
The therapeutic effects of most antidepressants are attributed to their ability to modulate the concentration of monoamine neurotransmitters—such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—within the synaptic cleft. Synthetic antidepressants achieve this primarily through direct interaction with neurotransmitter transporters or metabolic enzymes. In contrast, this compound employs a novel, indirect mechanism that distinguishes it from conventional antidepressant classes.
This compound: An Indirect, Broad-Spectrum Reuptake Inhibitor
This compound is recognized as a major contributor to the antidepressant properties of St. John's Wort.[1][2] Its mechanism is unique in that it non-selectively inhibits the reuptake of a wide array of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[1][2][3][4]
Unlike synthetic antidepressants, this compound does not bind directly to specific sites on the neurotransmitter transporter proteins.[1][2][5] Instead, its action is linked to an elevation of the intracellular sodium ion (Na+) concentration.[1][3][6] This is thought to occur through the activation of nonselective cation channels (NSCCs), possibly belonging to the transient receptor potential canonical (TRPC) channel family.[7] The resulting influx of Na+ diminishes the sodium gradient across the presynaptic membrane, which is the essential driving force for monoamine transporters. This disruption leads to a non-competitive inhibition of neurotransmitter reuptake.[6][8]
Furthermore, some studies suggest that this compound can interfere with the storage of monoamines in synaptic vesicles by dissipating the vesicular pH gradient, a mechanism that resembles the action of protonophores.[5][9]
Synthetic Antidepressants: Direct and Targeted Mechanisms
Synthetic antidepressants are typically categorized by their primary pharmacological targets.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are often the first-line treatment for depression.[10] Their mechanism involves the selective and competitive blockade of the serotonin transporter (SERT).[11][12] By binding directly to an allosteric site on SERT, SSRIs prevent the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[13]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs expand upon the mechanism of SSRIs by inhibiting the reuptake of both serotonin and norepinephrine.[12][14] They achieve this by binding to and blocking both the SERT and the norepinephrine transporter (NET).[11][13] This dual action can sometimes offer broader efficacy, particularly for physical symptoms associated with depression.[14]
Tricyclic Antidepressants (TCAs)
TCAs are an older class of antidepressants that, like SNRIs, block the reuptake of both serotonin and norepinephrine.[10][11][14] However, their clinical use is limited by a "dirtier" pharmacological profile.[14] In addition to inhibiting SERT and NET, TCAs act as antagonists at several other receptor types, including muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors, which leads to a wider range of side effects.[13]
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs function differently from reuptake inhibitors. They increase the availability of monoamines by preventing their degradation.[10] MAOIs inhibit monoamine oxidase, a mitochondrial enzyme responsible for breaking down 5-HT, NE, and DA within the presynaptic neuron.[11][12] This inhibition leads to an accumulation of neurotransmitters in the presynaptic terminal, making more available for release into the synaptic cleft.[13]
Quantitative Comparison of Transporter Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound and representative synthetic antidepressants on monoamine transporters from in vitro studies. Lower values indicate greater potency.
| Compound | Class | SERT IC50 (nmol/L) | NET IC50 (nmol/L) | DAT IC50 (nmol/L) | Notes |
| This compound | Phloroglucinol | 80 - 200 | 80 - 200 | 80 - 200 | Broad-spectrum, non-competitive inhibition.[15] |
| Fluoxetine | SSRI | ~12 | >1000 | >1000 | Highly selective for SERT.[16] |
| Sertraline | SSRI | ~1 | ~300 | ~25 | High affinity for SERT with some DAT affinity.[17] |
| Venlafaxine | SNRI | ~25 | ~250 | >1000 | Potent SERT and NET inhibitor. |
| Amitriptyline | TCA | ~4 | ~35 | ~320 | Potent but non-selective reuptake inhibitor. |
Note: Values are approximate and can vary based on experimental conditions. They are presented here for comparative purposes.
Experimental Protocols
Neurotransmitter Reuptake Inhibition Assay
The inhibitory activity of compounds on neurotransmitter transporters is commonly determined using in vitro reuptake assays. These can be performed using radiolabeled substrates or, more recently, fluorescence-based methods.
Objective: To determine the concentration of a test compound required to inhibit 50% of neurotransmitter uptake (IC50) into cells expressing a specific transporter (e.g., SERT, NET, or DAT).
General Protocol (Fluorescence-Based):
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to express the human serotonin transporter (hSERT) are cultured to confluence in poly-D-lysine coated 96- or 384-well microplates.[18]
-
Compound Preparation: Test compounds (e.g., this compound, fluoxetine) are serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to create a range of concentrations.
-
Pre-incubation: The culture medium is removed from the cells, and the diluted test compounds are added. The plate is incubated for a short period (e.g., 10-20 minutes) at 37°C.[18]
-
Uptake Initiation: A fluorescent substrate, which is a mimetic of the natural neurotransmitter, is added to all wells.[19][20] This substrate is transported into the cells via the active transporter. A proprietary masking dye in the solution quenches the fluorescence of the substrate that remains outside the cells.[18][21]
-
Signal Detection: The plate is immediately transferred to a bottom-read fluorescence plate reader. The increase in intracellular fluorescence is measured over time (kinetic mode) or at a single endpoint after a set incubation period (e.g., 30 minutes).[18][19]
-
Data Analysis: The rate of uptake or the endpoint fluorescence is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value. Non-specific uptake is determined using control cells not expressing the transporter or in the presence of a known potent inhibitor.[22]
Summary and Conclusion
The mechanisms of action for this compound and synthetic antidepressants diverge significantly, providing different avenues for therapeutic intervention.
-
This compound acts as a broad-spectrum, non-competitive reuptake inhibitor through a novel mechanism involving the modulation of intracellular Na+ levels. It does not bind directly to the transporter protein itself.
-
Synthetic Antidepressants (SSRIs, SNRIs, TCAs) act as direct, competitive inhibitors by binding to the monoamine transporters. Their selectivity varies, with SSRIs being highly specific for SERT, while TCAs interact with a wide range of receptors.
-
MAOIs represent another distinct class, acting on a metabolic enzyme (MAO) rather than a transporter to increase neurotransmitter availability.
This comparison highlights this compound as a unique pharmacological agent. Its indirect and broad-spectrum activity may account for both its therapeutic profile and its potential for drug-drug interactions, such as the induction of cytochrome P450 enzymes.[1][2] For researchers in drug development, understanding these fundamental mechanistic differences is crucial for designing novel antidepressants with improved efficacy and safety profiles.
References
- 1. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Inhibition of vesicular uptake of monoamines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1. | Semantic Scholar [semanticscholar.org]
- 9. This compound inhibits vesicular uptake of monoamines by dissipating pH gradient across synaptic vesicle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of Antidepressants: SSRIs, SNRIs, and More [webmd.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Single-Action Versus Dual-Action Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. moleculardevices.com [moleculardevices.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Low-Hyperforin St. John's Wort Extracts in Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of low-hyperforin St. John's wort (SJW) extracts in the treatment of depression, with a focus on experimental data from key clinical trials. While hyperforin has been identified as a significant contributor to the antidepressant effects of SJW, extracts with low this compound content have also demonstrated clinical efficacy, coupled with a potentially improved safety profile concerning drug interactions.
Comparative Efficacy of St. John's Wort Extracts and Antidepressants
The following table summarizes the quantitative data from clinical trials evaluating low-hyperforin SJW extracts against placebo and standard antidepressants. The data is primarily focused on changes in depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS), as well as response and remission rates.
| Study | Treatment Arms | Dosage | Duration | Primary Outcome Measure | Key Findings |
| Laakmann et al. (1998) [1][2] | 1. Low-Hyperforin SJW (WS 5573, 0.5% this compound)2. High-Hyperforin SJW (WS 5572, 5% this compound)3. Placebo | 300 mg, 3 times daily | 6 weeks | Change in HAM-D total score | - High-hyperforin group showed the largest HAM-D reduction (10.3 ± 4.6 points).[1][2]- Low-hyperforin group had a HAM-D reduction of 8.5 ± 6.1 points.[1][2]- Placebo group had a HAM-D reduction of 7.9 ± 5.2 points.[1][2]- A significant dose-response relationship was observed between this compound content and HAM-D reduction.[1][2] |
| Lecrubier et al. (2002) [3][4][5] | 1. Low-Hyperforin SJW (WS® 5570)2. Placebo | 300 mg, 3 times daily | 6 weeks | Change in HAM-D total score | - SJW group had a mean HAM-D reduction of 9.9 ± 6.8 points from a baseline of 21.9.[4]- Placebo group had a mean HAM-D reduction of 8.1 ± 7.1 points from a baseline of 21.9.[4]- Response rate was significantly higher in the SJW group (52.7%) compared to placebo (42.3%).[5]- Remission rate was significantly higher in the SJW group (24.7%) compared to placebo (15.9%).[5] |
| Kasper et al. (2006) [6][7] | 1. Low-Hyperforin SJW (WS® 5570)2. Low-Hyperforin SJW (WS® 5570)3. Placebo | 600 mg, once daily600 mg, twice daily | 6 weeks | Change in HAM-D total score | - 600 mg SJW group had a mean HAM-D reduction of 11.6 ± 6.4 points.[6][7]- 1200 mg SJW group had a mean HAM-D reduction of 10.8 ± 7.3 points.[6][7]- Placebo group had a mean HAM-D reduction of 6.0 ± 8.1 points.[6][7]- Both SJW groups were statistically superior to placebo in response and remission rates.[6][7] |
| Schrader et al. (2000) [8][9] | 1. Low-Hyperforin SJW (Ze 117)2. Fluoxetine (B1211875) | 250 mg, twice daily20 mg, once daily | 6 weeks | Change in HAM-D total score | - Mean HAM-D score at endpoint was 11.54 for the SJW group and 12.20 for the fluoxetine group (p < 0.09).[8]- Responder rate was significantly higher for the SJW group.[8]- Incidence of adverse events was substantially lower in the SJW group (8%) compared to the fluoxetine group (23%).[8] |
| Brattström (2009) [10] | 1. Low-Hyperforin SJW (Ze 117) | 500 mg, once daily | 1 year | Safety and change in HAM-D score | - Mean HAM-D scores decreased from 20.58 at baseline to 12.07 at week 26 and 11.18 at week 52.[10]- The long-term treatment was found to be safe and effective for mild to moderate depression.[10] |
Experimental Protocols
Laakmann et al. (1998): A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
-
Objective : To investigate the clinical efficacy and safety of two different St. John's wort extracts, differing only in their this compound content, in patients with mild or moderate depression.
-
Study Design : A 6-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants : 147 male and female outpatients with a diagnosis of mild or moderate depression according to DSM-IV criteria.
-
Intervention : Following a 3 to 7-day placebo run-in period, patients were randomized to receive one of three treatments:
-
Placebo tablets, three times daily.
-
Hypericum extract WS 5573 (300 mg, 0.5% this compound), three times daily.
-
Hypericum extract WS 5572 (300 mg, 5% this compound), three times daily.
-
-
Outcome Measures :
-
Primary : Change in the 17-item Hamilton Depression Rating Scale (HAM-D) total score from baseline to day 42.
-
Secondary : Depression Self-Rating Scale (D-S) and Clinical Global Impression (CGI) scale.
-
-
Statistical Analysis : The Jonckheere-Terpstra test was used to assess the monotonic trend between this compound dose and HAM-D reduction. Pairwise comparisons between groups were performed using the Mann-Whitney U-test. The last observation carried forward (LOCF) method was used for patients who withdrew prematurely.[1][2]
Lecrubier et al. (2002): A Double-Blind, Randomized, Placebo-Controlled Trial of WS® 5570
-
Objective : To investigate the antidepressant efficacy and safety of the Hypericum perforatum extract WS® 5570.
-
Study Design : A 6-week, double-blind, randomized, placebo-controlled trial.
-
Participants : 375 adult outpatients with mild to moderate major depression (single or recurrent episode, according to DSM-IV criteria).
-
Intervention : After a single-blind placebo run-in phase, patients were randomly assigned to receive either:
-
WS® 5570 (300 mg), three times daily.
-
Placebo, three times daily.
-
-
Outcome Measures :
-
Primary : Change from baseline in the 17-item HAM-D total score.
-
Secondary : Response rates (≥50% reduction in HAM-D total score), remission rates (HAM-D total score ≤ 6 at treatment end), Montgomery-Åsberg Depression Rating Scale (MADRS), and the melancholia subscale of the HAM-D.
-
-
Statistical Analysis : The design included an adaptive interim analysis. Efficacy was analyzed based on the intention-to-treat principle.[3][4][5]
Mandatory Visualizations
Experimental Workflow for Comparative Efficacy Trials
Caption: Comparative experimental workflow for evaluating St. John's Wort extracts.
Proposed Mechanism of Action: Neurotransmitter Reuptake Inhibition
Caption: Inhibition of neurotransmitter reuptake by St. John's Wort extract.
Discussion
The clinical evidence suggests that low-hyperforin St. John's wort extracts, such as WS® 5570 and Ze 117, are effective in the treatment of mild to moderate depression.[3][4][5][6][7][8][10] Multiple randomized controlled trials have demonstrated their superiority over placebo in reducing depressive symptoms as measured by the HAM-D and MADRS.[3][4][5][6][7] Furthermore, a head-to-head comparison with the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine indicated comparable efficacy for the low-hyperforin extract Ze 117, with a more favorable side-effect profile.[8]
The study by Laakmann and colleagues (1998) provides direct evidence for a dose-dependent effect of this compound on antidepressant efficacy.[1][2] However, the significant clinical improvements observed with low-hyperforin extracts in other trials suggest that other constituents of St. John's wort also contribute to its therapeutic action. The primary proposed mechanism of action for St. John's wort is the inhibition of the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft, thereby increasing their availability to postsynaptic receptors.[11][12][13][14][15]
For drug development professionals, low-hyperforin St. John's wort extracts present an interesting profile. Their demonstrated efficacy, combined with a reduced potential for drug-drug interactions mediated by the cytochrome P450 enzyme system (a known issue with high-hyperforin extracts), makes them a potentially safer alternative for a broader patient population.[16] Further research is warranted to fully elucidate the synergistic effects of the various bioactive compounds within low-hyperforin extracts and to explore their long-term efficacy and safety in diverse patient populations.
References
- 1. St. John's wort in mild to moderate depression: the relevance of this compound for the clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of this compound for the efficacy of Hypericum extracts on depressive disorders of different severities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of St. John's wort extract WS 5570 in major depression: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Superior efficacy of St John's wort extract WS 5570 compared to placebo in patients with major depression: a randomized, double-blind, placebo-controlled, multi-center trial [ISRCTN77277298] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Equivalence of St John's wort extract (Ze 117) and fluoxetine: a randomized, controlled study in mild-moderate depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. St. John's Wort for Major Depressive Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. caringsunshine.com [caringsunshine.com]
- 13. The Mechanism of Action of St. John's wort (Hypericum perforatum) in the Treatment of Depression [ebmconsult.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. No Clinically Relevant Interactions of St. John's Wort Extract Ze 117 Low in this compound With Cytochrome P450 Enzymes and P‐glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hyperforin and Imipramine in Preclinical Behavioral Assessments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of hyperforin, a key constituent of Hypericum perforatum (St. John's Wort), and the tricyclic antidepressant imipramine (B1671792) in established rodent behavioral models of depression. The following sections detail their performance in the Forced Swim Test, Tail Suspension Test, and Open Field Test, supported by experimental data and methodologies.
Introduction to Compounds
This compound is a phloroglucinol (B13840) derivative isolated from St. John's Wort.[1] It is considered a major contributor to the antidepressant effects of the plant extract.[1][2][3] Its mechanism of action is complex and not fully elucidated, but it has been shown to inhibit the neuronal reuptake of a broad range of neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), dopamine, gamma-aminobutyric acid (GABA), and L-glutamate.[1][2] This broad-spectrum inhibition is thought to be achieved by increasing intracellular sodium ion concentrations.[1][2]
Imipramine is a well-established tricyclic antidepressant (TCA) that has been used for decades in the treatment of major depressive disorder. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, thereby increasing the availability of these neurotransmitters. It also has effects on other receptor systems, which contribute to its therapeutic profile and side effects.
Comparative Behavioral Data
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound (or this compound-containing extracts) and imipramine in key behavioral tests used to screen for antidepressant activity.
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.
| Compound/Extract | Animal Model | Dose Range | Administration | % Reduction in Immobility (Max Effect) | Source |
| Imipramine | Rat | 3-30 mg/kg | i.p. (triple administration) | 50% | [4] |
| Hypericum Extract (Ze 117) | Rat | 5-40 mg/kg | i.p. (triple administration) | 41% | [4] |
| Hypericum Extract (LI 160) | Rat | 5-40 mg/kg | i.p. (triple administration) | 32% | [4] |
Note: The Hypericum extracts Ze 117 and LI 160 are standardized to their this compound content, which is considered a primary active constituent.
Table 2: Tail Suspension Test (TST) - Immobility Time
| Compound | Animal Model | Dose | Administration | Effect on Immobility | Source |
| Imipramine | Mouse | 30 mg/kg | Not Specified | Responsive in high immobility scorers | |
| Adthis compound | Mouse | 16 mg/kg | Gavage | Significant decrease | [5][6] |
Note: Adthis compound is another phloroglucinol derivative from Hypericum perforatum with demonstrated antidepressant-like activity.[5][6][7]
Table 3: Open Field Test (OFT) - Locomotor Activity
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. A significant increase in locomotion could indicate a false positive in the FST or TST.
| Compound | Animal Model | Dose Range | Administration | Effect on Locomotor Activity | Source |
| Imipramine | Rat | Not Specified | Not Specified | No significant effect at therapeutic doses | [8] |
| Adthis compound | Mouse | 8 and 16 mg/kg | Gavage | No significant effect | [5][6] |
Note: The data for adthis compound suggests that its antidepressant-like effects in the FST and TST are not due to a general increase in motor activity.[5][6]
Experimental Protocols
Detailed methodologies for the key behavioral tests are provided below. These protocols are based on standard procedures described in the literature.
Forced Swim Test (FST) Protocol (Rat Model)
-
Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility for the subsequent test.
-
Drug Administration: Imipramine, this compound, or vehicle is administered at specified time points before the test session. A common regimen involves three intraperitoneal (i.p.) injections at 24, 5, and 1 hour before the test.
-
Test Session (Day 2): 24 hours after the pre-swim, the animals are again placed in the swim cylinder for a 5-minute test session.
-
Data Collection: The session is recorded, and the total duration of immobility (when the rat makes only the movements necessary to keep its head above water) is scored by a trained observer or using automated tracking software.
-
Analysis: The percentage reduction in immobility time for the drug-treated groups is calculated relative to the vehicle-treated control group.
Tail Suspension Test (TST) Protocol (Mouse Model)
-
Apparatus: A suspension box is used that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Acclimation: Mice are brought to the testing room at least one hour before the experiment to acclimate.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.
-
Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from a hook or bar in the apparatus.
-
Data Collection: The total duration of the test is typically 6 minutes. The duration of immobility (hanging passively without any movement) is recorded, often during the last 4 minutes of the test.
-
Analysis: The effect of the treatment on immobility time is compared between the drug-treated and control groups.
Open Field Test (OFT) Protocol (Rodent Model)
-
Apparatus: A square arena (e.g., 50x50 cm for rats, 40x40 cm for mice) with walls high enough to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Acclimation: Animals are habituated to the testing room before the session.
-
Drug Administration: The test substance or vehicle is administered prior to the test.
-
Test Session: Each animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: An overhead camera records the session. Software is used to track parameters such as total distance traveled, time spent in the center versus the periphery, and the number of rearing events.
-
Analysis: Locomotor activity (total distance) and anxiety-like behavior (time in the center) are compared between treatment groups.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Behavioral Testing
Proposed Antidepressant Signaling Pathways
Conclusion
Both this compound and imipramine demonstrate significant antidepressant-like effects in preclinical behavioral models. Imipramine, a classic TCA, primarily acts by inhibiting the reuptake of serotonin and norepinephrine. This compound, a key component of St. John's Wort, exhibits a broader mechanism of action by non-competitively inhibiting the reuptake of multiple neurotransmitters.[1][2]
The available data from the Forced Swim Test suggests that while both substances reduce immobility, imipramine may have a slightly more potent effect in the specific study cited.[4] However, it is crucial to note that direct comparative data, especially for the Tail Suspension Test and Open Field Test, is limited. The antidepressant-like activity of this compound and related compounds does not appear to be confounded by hyperlocomotion. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and behavioral profiles of pure this compound and imipramine across a range of doses and behavioral paradigms.
References
- 1. Role of this compound in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of hypericum extracts with imipramine and fluoxetine in animal models of depression and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of adthis compound, a novel constituent of Hypericum perforatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like activity of adthis compound, a novel constituent of Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Nature's Pharmacy: A Comparative Guide to the Synergistic Effects of Hyperforin with Other Plant Compounds
For Researchers, Scientists, and Drug Development Professionals
Hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), has long been recognized for its therapeutic properties, particularly in the management of depression. Emerging research is now shedding light on its potential to work in synergy with other plant-derived compounds, opening new avenues for the development of more potent and multifaceted therapeutic strategies. This guide provides an objective comparison of the synergistic effects of this compound with other plant compounds, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound and Hypericin (B1674126): A Synergistic Alliance Against Leukemia
A notable example of this compound's synergistic potential is its interaction with hypericin, another prominent compound found in St. John's Wort. Research has demonstrated that this combination exhibits enhanced cytotoxic effects against human leukemia cell lines, suggesting a promising application in oncology.
Quantitative Data Summary: Cytotoxicity in Leukemia Cell Lines
The synergistic effect of this compound and hypericin has been evaluated in leukemia cell lines K562 and U937. While the precise combination index (CI) values from the primary study are not publicly available, the research concluded that the two compounds "acted synergistically in their inhibitory effect on leukemic (K562, U937) cell growth"[1][2]. The table below presents the Growth Inhibition 50 (GI₅₀) values for this compound when used alone, as reported in the foundational study. Further research is needed to quantify the exact dose reduction and synergistic advantage of the combination.
| Compound | Cell Line | GI₅₀ (µM) after 48h Incubation |
| This compound | K562 (Leukemia) | 14.9 |
| This compound | U937 (Leukemia) | 19.9 |
Experimental Protocol: Assessing Cytotoxicity
The following is a generalized protocol based on the methodology described in the study by Hostanska et al. (2003) for assessing the cytotoxic effects of this compound and hypericin on leukemia cell lines.
1. Cell Culture:
-
Human leukemia cell lines K562 and U937 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified atmosphere at 37°C with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, cells are treated with various concentrations of this compound, hypericin, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The GI₅₀ values are calculated from dose-response curves.
3. Synergy Analysis:
-
The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Signaling Pathway: Induction of Apoptosis
This compound, both alone and in combination with hypericin, exerts its cytotoxic effects primarily through the induction of apoptosis. This process involves the activation of a cascade of enzymes known as caspases. In leukemia cells, this compound has been shown to activate caspase-9 and caspase-3 in U937 cells, and caspase-8 and caspase-3 in K562 cells[1]. The synergistic action with hypericin likely enhances the efficiency of this apoptotic pathway.
Figure 1. Synergistic induction of apoptosis by this compound and hypericin.
This compound and Quercetin (B1663063): A Synergistic Approach to Alleviating Depression
Another promising synergistic combination is that of this compound with quercetin, a flavonoid found in many plants. Studies in animal models have shown that a combination of a Hypericum perforatum extract (containing this compound) and quercetin produces a more significant antidepressant effect than either compound alone.
Quantitative Data Summary: Antidepressant Effects in Mice
The synergistic antidepressant effect was evaluated in mice using the tail suspension test and reserpine-induced hypothermia reversal test. The combination of 5 mg/kg quercetin and a 5 mg/kg Hypericum perforatum extract (containing this compound) was found to be more effective at shortening immobility time in the tail suspension test than either 10 mg/kg quercetin alone or 10 mg/kg of the extract alone.
| Treatment Group | Dose (mg/kg) | Outcome |
| Quercetin | 10 | Less effective in shortening immobility time compared to the combination. |
| Hypericum perforatum Extract | 10 | Less effective in shortening immobility time compared to the combination. |
| Quercetin + H. perforatum Extract | 5 + 5 | Significantly stronger effect in shortening immobility time. |
Experimental Protocol: Assessing Antidepressant-like Effects
The following protocols are based on standard behavioral tests used to screen for antidepressant activity in animal models.
1. Animals:
-
Male ICR mice are used for the experiments.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Tail Suspension Test:
-
Mice are individually suspended by their tail using adhesive tape, approximately 1 cm from the tip.
-
The duration of immobility is recorded for a period of 6 minutes.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
3. Reserpine-Induced Hypothermia Reversal Test:
-
Mice are administered reserpine (B192253) to induce hypothermia, a model of depressive-like symptoms.
-
After a set period, the test compounds (quercetin, H. perforatum extract, or the combination) are administered.
-
Rectal temperature is measured at regular intervals to assess the reversal of hypothermia.
Signaling Pathways: A Multi-Targeted Approach to Neurotransmitter Modulation
The synergistic antidepressant effect of this compound and quercetin likely stems from their complementary actions on multiple signaling pathways involved in mood regulation. This compound is known to inhibit the reuptake of several neurotransmitters (serotonin, norepinephrine, dopamine) and to activate the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway through the modulation of TRPC6 channels[3][4][5]. Quercetin, on the other hand, exhibits antidepressant-like effects by inhibiting NMDA receptors, reducing oxidative stress, and modulating the PI3K/AKT and monoaminergic systems[6][7][8][9]. The combination of these actions could lead to a more robust and comprehensive antidepressant effect.
Figure 2. Proposed synergistic antidepressant mechanisms of this compound and quercetin.
Future Directions and Conclusion
The synergistic interactions of this compound with other plant compounds represent a fertile ground for future research and drug development. The combinations presented in this guide highlight the potential for creating more effective therapies with potentially lower doses and reduced side effects.
For researchers and scientists, further investigation is warranted to:
-
Quantify the synergistic effects of this compound and hypericin using rigorous methodologies like isobologram analysis to determine precise Combination Index values.
-
Elucidate the detailed molecular mechanisms underlying the synergistic antidepressant effects of this compound and quercetin.
-
Explore other potential synergistic partners for this compound from the vast library of plant-derived bioactive molecules.
For drug development professionals, these findings provide a strong rationale for the development of combination therapies based on this compound. Such formulations could offer improved efficacy in treating complex diseases like cancer and depression.
This guide serves as a foundational resource, summarizing the current state of knowledge and providing the necessary experimental context to inspire and inform future research in this exciting field. The continued exploration of these natural synergies holds the promise of unlocking novel and powerful therapeutic solutions.
References
- 1. This compound a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sxrebecca.com [sxrebecca.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Cellular and molecular effects of the antidepressant this compound on brain cells: Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of quercetin in bulbectomized mice and involvement of the antioxidant defenses, and the glutamatergic and oxidonitrergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into the anti-depressant effect of quercetin: an integrated bibliometrics, bioinformatics, and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The monoaminergic pathways are involved in the antidepressant-like effect of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hyperforin: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Hyperforin, a key active constituent of St. John's Wort (Hypericum perforatum), requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Depending on its form (e.g., pure substance, in solution), it can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause eye, skin, or respiratory system irritation.[1] It is also recognized as hazardous to the aquatic environment.[2][3] Therefore, all personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to strict safety protocols.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves tested according to EN 374.[2]
-
Eye Protection: Safety goggles with side protection or a face shield.[2]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with dust or aerosols, a NIOSH-approved respirator or self-contained breathing apparatus is necessary.[1]
Step-by-Step Disposal Protocol
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4] All materials contaminated with this compound, including unused product, solutions, and labware (e.g., gloves, pipette tips, containers), must be treated as hazardous chemical waste.[1][4]
-
Segregation: Collect all this compound waste separately from other chemical waste streams to prevent cross-contamination and unintended reactions.[4]
-
Containerization:
-
Solid Waste: Place uncontaminated this compound solids or materials contaminated with solid this compound into a designated, leak-proof hazardous waste container.[2][5] Whenever possible, it is recommended to leave the chemical in its original container.[4]
-
Liquid Waste: Use a dedicated, sealed, and compatible container for this compound solutions.[4] The container material must be compatible with the solvent used (e.g., methanol).[6]
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and all relevant hazard pictograms.[4][6] The label should also include the start date of waste accumulation.[6]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Follow any specific storage temperature requirements, such as those for the pure substance which is often stored at -20°C.[4]
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4] Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[5][7]
Spill Management
In the event of a this compound spill, immediate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[1]
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[2][8]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[4] Scoop the absorbed material into the hazardous waste container.[4]
-
-
Decontamination: Clean the affected surface area thoroughly. The SDS for similar compounds suggests scrubbing with alcohol may be appropriate for decontamination.[4] All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.[4]
Hazard Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes the key hazards of this compound that inform its disposal requirements.
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[1][2] | [1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1] | [1] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1] | [1] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[1][2] | [1][2] |
| Aquatic Hazard | Hazardous to the aquatic environment.[2][3] | [2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for this compound before handling or disposal.
References
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. nswai.org [nswai.org]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for Handling Hyperforin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Hyperforin, including detailed personal protective equipment (PPE) requirements, procedural guidance, and disposal plans.
This compound is a key phytochemical constituent of Hypericum perforatum (St. John's wort) and is recognized for its antidepressant properties.[1][2][3] However, it is also classified with several hazards that necessitate careful handling to mitigate risks.[4][5]
Hazard Identification and Classification
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemically resistant gloves | Must be disposable, powder-free, and latex-free. Two pairs should be worn when compounding, administering, and disposing of this compound.[7][8] |
| Body Protection | Protective gown | Should be disposable, made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] |
| Eye and Face Protection | Safety goggles and face shield | Goggles should be worn in conjunction with a face shield to provide full protection against splashes.[9] Eyeglasses alone are not sufficient.[8][9] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be worn when unpacking this compound that is not in a plastic container to protect against spills or breaks during shipping.[8] A self-contained breathing apparatus may be necessary in case of fire.[10] |
| Foot Protection | Safety shoes and shoe covers | Safety shoes should be worn on the premises, and shoe covers should be worn in the handling area.[8][11] |
| Head and Hair Covering | Head and hair covers | Required to protect against residue contamination.[8][9] |
Experimental Protocols: Safe Handling and Storage
Precautions for Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands and any exposed skin thoroughly after handling.[5][12]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[12]
-
Use in a well-ventilated area.[4]
Storage Conditions: this compound is unstable in the presence of light and oxygen.[1] For long-term storage, it is recommended to store this compound at -20°C under nitrogen.[13][14] Some sources suggest storage at -70°C under nitrogen for maximum stability.[14]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes.[12] Remove all contaminated clothing and wash it before reuse.[5][12] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[4] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart.[4] Remove contact lenses if present and easy to do so.[5] Consult an ophthalmologist and protect the uninjured eye.[4] |
| Ingestion | Rinse the mouth immediately with water if the person is conscious.[4][12] Do NOT induce vomiting.[5][12] Call a physician or poison control center immediately as there is a danger of perforation of the esophagus and stomach.[4][12] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][12] If not breathing, give artificial respiration. Seek immediate medical attention.[12] |
Operational and Disposal Plans
All materials contaminated with this compound must be treated as hazardous waste and should not be disposed of down the drain or in regular trash.[6]
Step-by-Step Disposal Protocol:
-
Segregation : Collect all this compound waste separately from other chemical waste to prevent cross-contamination.[6]
-
Containerization : Place solid waste into a designated, leak-proof hazardous waste container.[6] For liquid waste, use a dedicated, sealed container, and consider adding an absorbent material.[6]
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.[6]
-
Storage : Store the sealed waste container in a designated secondary containment area, away from incompatible materials.[6]
-
Disposal : Dispose of the contents and container in accordance with all applicable local, state, and federal regulations at an appropriate treatment and disposal facility.[5]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Step by step removal of this compound and hypericin: activity profile of different Hypericum preparations in behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. pharmastate.academy [pharmastate.academy]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 13. Isolation, purity analysis and stability of this compound as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
